2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWWRGPXYMGOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-89-7 | |
| Record name | 2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: Properties, Synthesis, and Applications
Introduction
2-(4,6-Dichloropyrimidin-5-yl)acetic acid, with CAS Number 933702-89-7, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3][4][5][6] Its di-chloropyrimidine core, functionalized with an acetic acid moiety, offers a versatile scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. The strategic placement of two reactive chlorine atoms allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse molecular libraries. This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, reactivity, and potential applications of this important research chemical, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data available for closely related analogues.
Structure and Identification
Physicochemical Data (Predicted and Inferred)
The following table summarizes the key physicochemical properties. It is important to note that much of this data is predicted or inferred from structurally similar compounds due to the limited availability of direct experimental measurements.
| Property | Value | Source/Basis |
| Melting Point | >250 °C (decomposes) | Inferred from N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (>251°C dec.) |
| Boiling Point | Not available | Likely decomposes before boiling at atmospheric pressure. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and alcohols (e.g., methanol, ethanol). Limited solubility in water and non-polar organic solvents. | General solubility characteristics of pyrimidine carboxylic acids. |
| pKa | ~3.5 - 4.5 (for the carboxylic acid) | Estimated based on substituted acetic acids. |
| XlogP | 1.6 | Predicted by computational models. |
Synthesis Protocol
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid (Precursor)
The synthesis of the dihydroxy precursor can be achieved through the condensation of an appropriate malonic ester derivative with guanidine.
-
Reaction Setup: To a solution of sodium ethoxide in ethanol, add diethyl malonate (or a suitable derivative) and guanidine hydrochloride.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted with an acid (e.g., acetic acid) to precipitate the product.[7] The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum to yield 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid.
Step 2: Chlorination to this compound
This step involves the conversion of the hydroxyl groups to chlorine atoms using a standard chlorinating agent.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.[8]
-
Reaction Conditions: The mixture is heated to reflux (typically around 100-110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any remaining acids, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield the final product, this compound.[9]
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on its structure and analysis of similar compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | Broad singlet | - |
| -CH₂- | ~3.8 | Singlet | - |
| Pyrimidine C2-H | ~8.8 | Singlet | - |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~170 |
| C4, C6 | ~160 |
| C2 | ~155 |
| C5 | ~120 |
| -CH₂- | ~35 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (broad, carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) |
| 1500-1600 | C=N and C=C stretches (pyrimidine ring) |
| ~1100-1300 | C-Cl stretch |
Mass Spectrometry
-
Molecular Ion (M⁺): m/z ≈ 206 (with characteristic isotopic pattern for two chlorine atoms).
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₆H₄Cl₂N₂O₂.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of functionalized pyrimidines for drug discovery.
Caption: General reactivity of this compound in SNAr reactions.
The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, which can often be exploited for selective functionalization. Generally, the C4 position is more activated towards nucleophilic attack than the C6 position, although this can be influenced by the nature of the nucleophile and the reaction conditions.[10] Common nucleophiles used in SNAr reactions with dichloropyrimidines include amines, alcohols, and thiols. This reactivity allows for the sequential introduction of different substituents, leading to a wide array of derivatives.
Applications in Drug Discovery
The dichloropyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetic acid side chain in this compound provides an additional handle for further chemical modifications, such as amide bond formation.
Intermediate for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11] Several DPP-4 inhibitors feature a pyrimidine core. The structure of this compound makes it an attractive starting material for the synthesis of novel DPP-4 inhibitors through the displacement of the chlorine atoms with appropriate amine-containing fragments.
Precursor for Antiviral Agents
Pyrimidine derivatives are fundamental components of nucleosides and have been extensively explored in the development of antiviral drugs.[12] The this compound scaffold can be elaborated into purine isosteres or other heterocyclic systems that mimic natural nucleobases, leading to potential inhibitors of viral polymerases or other key viral enzymes. For instance, related 2-amino-4,6-dichloropyrimidine derivatives have been used in the synthesis of compounds with activity against herpes simplex virus and influenza virus.[13]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its dichloropyrimidine core allows for selective functionalization via nucleophilic aromatic substitution, providing access to a wide range of derivatives. While direct experimental data on its physical and spectroscopic properties are limited, a comprehensive understanding of its likely characteristics and reactivity can be established through the analysis of closely related compounds. Its potential as a precursor for the synthesis of DPP-4 inhibitors and antiviral agents underscores its importance for researchers and scientists in drug discovery and development.
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Introduction: The Strategic Value of a Dichlorinated Pyrimidine Scaffold
An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid (CAS 933702-89-7): A Keystone Intermediate in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights, focusing on the practical synthesis, reactivity, and strategic application of this valuable heterocyclic intermediate.
This compound is a substituted pyrimidine that has emerged as a highly versatile building block in medicinal chemistry. Its structure is deceptively simple, yet it contains a unique combination of reactive sites that medicinal chemists can exploit to generate vast libraries of complex molecules. The pyrimidine core is a privileged scaffold, frequently found in biologically active compounds and approved drugs.[1][2] The true power of this specific intermediate, however, lies in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. This feature allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions, providing a reliable pathway to elaborate the core structure in distinct stages. The acetic acid side chain at the C5 position offers an additional handle for modification, such as amide bond formation, further expanding its synthetic utility.
This guide will elucidate the physicochemical properties of this compound, delve into its synthesis and chemical reactivity, and showcase its application as a foundational element in the discovery of novel therapeutics.
Section 1: Core Physicochemical & Spectroscopic Properties
Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis, including planning reaction conditions and purification strategies. The key identifiers and computed properties for this compound are summarized below. It is important to note that while experimental spectroscopic data is not widely published, predicted values provide a useful baseline for characterization.[3]
| Property | Value | Source |
| CAS Number | 933702-89-7 | [4][5] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][4] |
| Molecular Weight | 207.02 g/mol | [5][6] |
| IUPAC Name | This compound | [3][4] |
| SMILES | O=C(O)CC1=C(Cl)N=CN=C1Cl | [4] |
| InChIKey | KHWWRGPXYMGOJW-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.6 | [3] |
| Purity | Typically >98% | [4] |
| Appearance | Off-white to pale beige solid (inferred from related compounds) | [6] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis logically begins from a simple, acyclic precursor like diethyl malonate and builds complexity through a sequence of nitrosation, reduction, formylation, cyclization, and chlorination.
Caption: Proposed synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Step 1: Nitrosation and Formylation : This initial step functionalizes the active methylene group of diethyl malonate. Nitrosation followed by reduction and formylation is an efficient method to install the amino and formamido groups necessary for the subsequent cyclization.[8] Using formic acid serves as both a reducing agent (with zinc) and the formyl group source.
-
Step 2: Cyclization with Guanidine : The reaction of a 1,3-dicarbonyl equivalent (here, the functionalized malonate) with guanidine is a classic and highly reliable Pinner synthesis for creating the 2-aminopyrimidine ring system.[9] The base, such as sodium ethoxide, is crucial for deprotonating the guanidine and the malonate ester to facilitate the condensation reaction.
-
Step 3: Chlorination and Hydrolysis : The dihydroxy pyrimidine intermediate is essentially a tautomer of a pyrimidine-dione, which is not reactive enough for SNAr. Chlorination, typically with phosphorus oxychloride (POCl₃), is the standard method to convert the hydroxyl groups into highly reactive chlorine atoms, which are excellent leaving groups.[7] A catalyst, such as an amide (e.g., DMF), is often used to facilitate this transformation.[7] A final hydrolysis step would be required to convert the formamido group and the ester (if it persists) into the desired acetic acid side chain.
This multi-step process is a robust example of constructing complex heterocyclic systems from simple, commercially available starting materials.
Section 3: Chemical Reactivity and Strategic Applications in Synthesis
The synthetic value of this compound is centered on the selective substitution of its two chlorine atoms. The C4 and C6 positions on the pyrimidine ring are electronically distinct, and this difference can be amplified by the electronic nature of the nucleophile and reaction conditions. This allows for a programmed, stepwise assembly of molecular complexity.
A common strategy involves reacting the dichloropyrimidine with a first nucleophile (Nu-1) under milder conditions to achieve monosubstitution, followed by reaction with a second, different nucleophile (Nu-2) under more forcing conditions to achieve disubstitution.
Caption: Reactivity map for selective functionalization.
This controlled reactivity is the cornerstone of its utility in creating combinatorial libraries for drug screening. By varying Nu-1 and Nu-2 (which can be amines, alcohols, thiols, etc.), chemists can rapidly generate hundreds or thousands of unique analogs from a single, common intermediate. The acetic acid moiety can be converted to an amide at any stage of the synthesis, further increasing the structural diversity of the final products.
Section 4: Role in Drug Discovery & Medicinal Chemistry
Chlorinated heterocyclic compounds are prevalent in pharmaceuticals, and intermediates like this compound are instrumental in their discovery.[10] The dichloropyrimidine core serves as a rigid scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets like enzyme active sites or protein receptors.
One notable example of a related scaffold is in the development of Dipeptidyl Peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes.[11] Structure-activity relationship (SAR) studies on azolopyrimidine series revealed that specific substitutions on the core structure are critical for both potency and selectivity.[11] The general principle involves using the dichloropyrimidine intermediate to append different groups that probe the binding pocket of the target protein.
Caption: Scaffold-based drug discovery approach.
The applications are broad and extend to other therapeutic areas where pyrimidines are active, including:
-
Anticancer Agents : Many kinase inhibitors utilize a substituted pyrimidine core to bind to the ATP pocket of enzymes.[2]
-
Antiviral Agents : The pyrimidine structure is fundamental to nucleoside analogs used in antiviral therapies.[12][13]
-
Agrochemicals : The reactivity of this scaffold also makes it useful for creating novel herbicides and fungicides.[14]
Section 5: Experimental Protocol: Representative SNAr Monosubstitution
To ensure trustworthiness, a protocol must be a self-validating system. The following exemplary protocol for a selective monosubstitution with a primary amine is based on established procedures for SNAr reactions on dichloropyrimidines.[15]
Objective: To synthesize 2-(4-chloro-6-(benzylamino)pyrimidin-5-yl)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound. Dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents : Add DIPEA to the solution, followed by the dropwise addition of benzylamine at room temperature. The use of a non-nucleophilic base like DIPEA is critical to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The goal is to observe the consumption of the starting material and the appearance of a new, more polar spot corresponding to the monosubstituted product. The reaction is typically complete within 2-4 hours.
-
Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate. The purpose of the aqueous wash is to remove the DMF solvent and the DIPEA-HCl salt.
-
Aqueous Washes : Combine the organic layers and wash sequentially with 1M HCl (to remove any remaining amine), water, and finally brine (to initiate drying).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization : Collect the pure fractions, combine, and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 6: Safety and Handling
As with all chlorinated heterocyclic compounds, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[17]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery and materials science. Its value is derived from the predictable and controllable reactivity of its dichlorinated pyrimidine core, which enables the systematic and efficient synthesis of diverse molecular libraries. For researchers and drug development professionals, mastering the chemistry of this intermediate opens a direct and versatile route to novel compounds with significant therapeutic potential.
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An In-depth Technical Guide to the Molecular Structure of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-(4,6-dichloropyrimidin-5-yl)acetic acid (CAS No. 933702-89-7), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document synthesizes fundamental chemical principles with practical insights into its synthesis, characterization, and reactivity.
Introduction: The Significance of the Dichloropyrimidine Scaffold
The pyrimidine ring is a foundational motif in medicinal chemistry and chemical biology, forming the core of nucleobases and a wide array of therapeutic agents.[1] The introduction of halogen substituents, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of diverse functional groups.[2] This reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activity.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a highly reactive dichloropyrimidine core and a carboxylic acid moiety. This combination of functional groups opens up a wide range of possibilities for chemical transformations and molecular design.
| Property | Value | Source |
| CAS Number | 933702-89-7 | [3][4] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][4] |
| Molecular Weight | 207.01 g/mol | [3][4] |
| SMILES | O=C(O)CC1=C(Cl)N=CN=C1Cl | [3][4] |
| Purity | >98% (as commercially available) | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Synthesis and Mechanistic Considerations
A potential synthetic pathway could commence from a suitably substituted pyrimidine precursor, such as 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid (CAS 853680-73-6).[6] Chlorination of this precursor would likely yield the target molecule.
Proposed Experimental Protocol: Chlorination of 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid
Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxypyrimidines to chloropyrimidines. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Catalyst Addition (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction by slowly adding the mixture to crushed ice. This will hydrolyze the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The success of the synthesis can be validated at each stage. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate the progress of the reaction. The final product's identity and purity would be confirmed by the spectroscopic methods detailed in the following section.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with two key signals:
-
Methylene Protons (-CH₂-): A singlet in the region of 3.5-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the pyrimidine ring and the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which may be exchangeable with D₂O.
-
Pyrimidine Proton (-CH=): A singlet corresponding to the proton at the 2-position of the pyrimidine ring, expected to appear in the aromatic region, likely between 8.5 and 9.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts include:
-
Carboxylic Carbonyl Carbon (-COOH): In the range of 170-180 ppm.
-
Pyrimidine Carbons (C4 & C6): The carbons bearing the chlorine atoms are expected to be in the range of 160-165 ppm.
-
Pyrimidine Carbon (C5): The carbon attached to the acetic acid side chain will likely appear around 120-130 ppm.
-
Pyrimidine Carbon (C2): The carbon at the 2-position is anticipated to be in the region of 150-155 ppm.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely between 30 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups in SNAr reactions, allowing for the sequential or simultaneous introduction of various nucleophiles.
Reactivity Hierarchy: The C4 and C6 positions of the pyrimidine ring are generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity allows for controlled, stepwise functionalization of the pyrimidine core.
Potential Applications:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The dichloropyrimidine core of the title compound can be functionalized to generate libraries of potential kinase inhibitors.
-
Antiviral Agents: As seen with the structurally related intermediate for Abacavir, substituted pyrimidines are crucial in the development of antiviral drugs.[7][8]
-
Agrochemicals: Dichloropyrimidine derivatives are also utilized in the synthesis of herbicides and fungicides.[9]
-
Molecular Probes: The carboxylic acid group can be used to attach the molecule to solid supports for high-throughput screening or to fluorescent tags for use as a molecular probe.
Caption: Reactivity and potential applications of the title compound.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its dichloropyrimidine core provides a platform for diverse functionalization through nucleophilic aromatic substitution, while the acetic acid moiety offers a handle for further chemical modifications. While detailed experimental data for this specific molecule is not widely published, its structural features and the well-established chemistry of related compounds provide a strong basis for its application in the rational design and synthesis of novel bioactive molecules. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important intermediate.
References
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Synthonix, Inc. This compound. [Link]
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PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]
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-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
- Google Patents. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
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RASAYAN Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
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Oriental Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
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Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]
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ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]
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ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
China/Asia On Demand (CAOD). Synthesis of Ticagrelor Intermediate. [Link]
-
ResearchGate. (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. [Link]
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
MDPI. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. [Link]
-
MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]
-
SpectraBase. 2-[(4,6-Diphenyl-2-pyrimidinyl)thio]acetic acid ethyl ester. [Link]
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2-(4,6-Dichloropyrimidin-5-yl)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a pivotal intermediate in the development of advanced pharmaceutical agents, most notably the antiplatelet drug Ticagrelor.[1][2] The narrative focuses on a multi-step synthesis commencing with the readily available 4,6-dihydroxypyrimidine. The core of this strategy involves a Vilsmeier-Haack reaction to concurrently formylate and chlorinate the pyrimidine ring, yielding the key intermediate, 4,6-dichloropyrimidine-5-carbaldehyde.[3][4] Subsequent elaboration of the C5-aldehyde into the desired acetic acid side chain is detailed through a scientifically grounded sequence of a Horner-Wadsworth-Emmons reaction, catalytic hydrogenation, and ester hydrolysis. This guide is structured to provide researchers and drug development professionals with not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each synthetic transformation.
Introduction and Strategic Overview
Significance of this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] this compound and its derivatives are critical building blocks, primarily recognized for their role in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][7] The dichloropyrimidine moiety offers two reactive sites (C4 and C6) for sequential nucleophilic aromatic substitution (SNAr), while the acetic acid side chain provides a handle for amide bond formation, enabling the construction of complex molecular architectures.
Retrosynthetic Analysis and Chosen Pathway
A logical retrosynthetic analysis of the target molecule identifies 4,6-dichloropyrimidine-5-carbaldehyde as a key precursor. This aldehyde is a versatile intermediate that can be accessed from simple starting materials.[8][9] The most direct and high-yielding route to this aldehyde is the Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidine.[3][4] This approach is advantageous as it installs the C5-formyl group and the C4/C6-chloro substituents in a single, efficient operation. The subsequent conversion of the aldehyde to the acetic acid side chain is proposed via a reliable three-step sequence.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Comparative Experimental Protocols
Two primary protocols for this reaction have been documented, differing mainly in scale and reported yield. The choice between them depends on the desired quantity of product and optimization priorities.
| Parameter | Protocol A (Large-Scale) | Protocol B (High-Yield) | Reference |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine | [3][4] |
| Scale | 50.0 g (446 mmol) | 2.5 g (22.3 mmol) | [3][4] |
| Reagents | POCl₃, DMF | POCl₃, DMF | [3][4] |
| Reaction Time | 4.5 hours | 4.5 hours | [3][4] |
| Purification | Extraction and Crystallization | Extraction and Concentration | [3][4] |
| Reported Yield | 55% | 95% | [3][4] |
Detailed Step-by-Step Protocol (Protocol B)
This protocol outlines the small-scale, high-yield synthesis of 4,6-dichloropyrimidine-5-carbaldehyde. [4] Materials:
-
4,6-Dihydroxypyrimidine (2.5 g, 22.3 mmol)
-
N,N-Dimethylformamide (DMF, 3.2 mL)
-
Phosphorus oxychloride (POCl₃, 10 mL)
-
Ice water
-
Diethyl ether
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a stirrer and under an inert atmosphere, cool a mixture of DMF (3.2 mL) and POCl₃ (10 mL) to 0 °C. Stir for 1 hour at this temperature.
-
Reaction Initiation: Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the pre-formed Vilsmeier reagent.
-
Reaction Progression: Allow the mixture to warm to ambient temperature and stir for 30 minutes. The mixture will be heterogeneous.
-
Heating: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Workup - Part 1: After cooling, remove volatile components under reduced pressure. Carefully pour the residue into ice water.
-
Extraction: Extract the aqueous phase six times with diethyl ether.
-
Washing: Combine the organic phases and wash with aqueous NaHCO₃, then dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the solution under reduced pressure to afford 4,6-dichloropyrimidine-5-carbaldehyde as a yellow solid (3.7 g, 95% yield). [4]
Elaboration of the Acetic Acid Side Chain
With the key aldehyde intermediate in hand, the next stage involves constructing the acetic acid side chain. A robust three-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination, reduction, and hydrolysis is a highly effective and field-proven method.
Caption: Workflow for side-chain elaboration.
Step 1: Horner-Wadsworth-Emmons Olefination
Rationale: The HWE reaction is superior to the standard Wittig reaction for this transformation as it uses a stabilized phosphonate ylide, which is highly reactive towards aldehydes but generally unreactive with esters. The resulting phosphate byproduct is water-soluble, simplifying purification.
Protocol:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.
-
Reaction: Re-cool the ylide solution to 0 °C. Add a solution of 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the consumption of the aldehyde.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl (E)-3-(4,6-dichloropyrimidin-5-yl)acrylate.
Step 2: Catalytic Hydrogenation
Rationale: The carbon-carbon double bond of the α,β-unsaturated ester is readily reduced without affecting the aromatic pyrimidine ring or the chloro substituents under standard catalytic hydrogenation conditions.
Protocol:
-
Setup: Dissolve the unsaturated ester (1.0 eq) from the previous step in ethanol or ethyl acetate. Add palladium on carbon (Pd/C, 10 wt. %, ~5 mol %).
-
Reaction: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate, which is often pure enough for the next step.
Step 3: Saponification (Ester Hydrolysis)
Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at lower temperatures, minimizing potential side reactions.
Protocol:
-
Reaction: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 eq) and stir at room temperature. Monitor the reaction by TLC.
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl.
-
Extraction: A precipitate of the carboxylic acid may form and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate (3x).
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
Alternative Synthetic Approaches
While the pathway detailed above is robust, an alternative strategy worth considering is the Malonic Ester Synthesis . [10][11]This classic method involves alkylating diethyl malonate followed by hydrolysis and decarboxylation. [10]To apply this to the target molecule, one would require a precursor such as 5-(halomethyl)-4,6-dichloropyrimidine. The synthesis would proceed by reacting this halide with the sodium salt of diethyl malonate.
Challenges: The primary challenge of this alternative route is the accessibility and stability of the requisite 5-(halomethyl)-4,6-dichloropyrimidine starting material. The Vilsmeier-Haack approach starting from 4,6-dihydroxypyrimidine is generally more direct and utilizes more readily available precursors.
Conclusion
The synthesis of this compound is efficiently accomplished through a well-defined, multi-step pathway. The strategic application of the Vilsmeier-Haack reaction to create the core 4,6-dichloropyrimidine-5-carbaldehyde intermediate is a cornerstone of this process, offering high yields and operational simplicity. The subsequent elaboration of the aldehyde into the acetic acid side chain via a Horner-Wadsworth-Emmons reaction, hydrogenation, and hydrolysis sequence represents a reliable and scalable route. This technical guide provides the foundational knowledge, mechanistic insights, and detailed protocols necessary for researchers to successfully synthesize this valuable pharmaceutical intermediate.
References
- BenchChem. A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
- ChemicalBook. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis.
- ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,...
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- SYNTHESIS OF PYRIMIDINE DERIV
- ACS Publications. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Diversity-oriented Synthesis Based On 4,6-dichloropyrimidine-5-carbaldehyde.
- Wikipedia. Vilsmeier–Haack reaction.
- Rasayan Journal of Chemistry.
- Nordmann. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97%.
- ORBi.
- JOCPR. Novel synthesis of Ticagrelor, an ant.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Wikipedia. Malonic ester synthesis.
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An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its electron-deficient nature makes it a versatile building block for constructing complex molecular architectures, particularly through the functionalization of halopyrimidines.[3] Among these, 4,6-dichloropyrimidines are highly valuable precursors due to their two reactive sites, which allow for sequential or simultaneous nucleophilic substitutions.[4][5]
This guide focuses on the specific reactivity of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid. We will dissect the electronic and steric factors that govern the reactivity of the chlorine atoms at the C4 and C6 positions. Understanding these principles is paramount for designing rational synthetic routes and achieving regioselective functionalization, a critical challenge in the synthesis of novel pyrimidine-based compounds.
Chapter 1: The Electronic Architecture and Inherent Reactivity
The reactivity of the chlorine atoms in this compound is fundamentally driven by the electronic properties of the pyrimidine ring.
1.1 The Electron-Deficient Pyrimidine Core
The pyrimidine ring contains two electronegative nitrogen atoms, which significantly reduce the electron density of the carbon atoms in the ring. This inherent electron deficiency, or π-deficiency, makes the ring highly susceptible to attack by nucleophiles.[1] This is further amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms at the C4 and C6 positions, rendering these sites highly electrophilic and primed for substitution.[1]
1.2 The Governing Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the substitution of the chlorine atoms is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike SN1 or SN2 reactions that occur at saturated carbon centers, the SNAr mechanism is characteristic of electron-poor aromatic and heteroaromatic systems.[6][7] It proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: An electron-rich nucleophile attacks one of the electrophilic carbon atoms (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group, yielding the final substituted product.[1]
The stability of the Meisenheimer complex is a key factor in the facility of this reaction. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides a significant stabilizing effect.
1.3 The Influence of the 5-Acetic Acid Substituent
In a simple 4,6-dichloropyrimidine, the C4 and C6 positions are electronically and sterically identical.[4] However, the presence of the 2-(acetic acid) group at the C5 position introduces asymmetry, which is the critical factor in determining the practical reactivity and potential for regioselectivity.
-
Electronic Effect: The acetic acid moiety is generally considered to be weakly electron-withdrawing via an inductive effect. This may slightly enhance the electrophilicity of the adjacent C4 and C6 positions, but this effect is generally subtle compared to the powerful activation already provided by the ring nitrogens and chlorine atoms.[8]
-
Steric Hindrance: The most significant contribution of the 5-acetic acid group is steric hindrance. The group physically obstructs the space around the C4 and C6 positions, influencing the trajectory of an approaching nucleophile. This steric congestion is a key parameter that can be exploited to control which chlorine atom reacts preferentially.
Chapter 2: Achieving Regioselectivity: The Interplay of Sterics and Reaction Conditions
While the C4 and C6 positions are electronically similar, the steric environment created by the 5-acetic acid group allows for regioselective substitution, particularly when paired with a judicious choice of nucleophile and reaction conditions.
2.1 The Role of Nucleophile Size
The steric bulk of the incoming nucleophile is a primary determinant of regioselectivity. A large, sterically demanding nucleophile will experience greater difficulty approaching the hindered C4 and C6 positions. Conversely, a small nucleophile can access both sites more easily. This principle allows chemists to favor either mono- or disubstitution.
2.2 Controlling Mono- vs. Disubstitution
The ability to perform either a single or double substitution is crucial for synthetic utility. This is controlled primarily by stoichiometry and reaction temperature.
-
Selective Monosubstitution: To favor the replacement of only one chlorine atom, the reaction is typically performed using a controlled amount of the nucleophile (approximately 1.0 equivalent) at lower temperatures (e.g., room temperature or below). These conditions ensure that once the first substitution occurs, there is insufficient nucleophile remaining to readily drive the second, more difficult substitution. Catalyst-free conditions are often sufficient for the first substitution.[9]
-
Disubstitution: To replace both chlorine atoms, an excess of the nucleophile (≥ 2.0 equivalents) is used, often in conjunction with higher temperatures (heating or reflux). These more forcing conditions provide the necessary energy to overcome the deactivating effect of the first substituent and drive the reaction to completion.
It is important to note that the introduction of the first substituent, especially an electron-donating group like an amine, deactivates the pyrimidine ring toward subsequent SNAr reactions.[1][9] This electronic deactivation makes the second substitution inherently more difficult than the first, a factor that aids in achieving selective monosubstitution under controlled conditions.
Chapter 3: Experimental Protocols and Strategic Workflows
The following protocols provide a framework for the practical application of these principles. They should be regarded as starting points and may require optimization based on the specific nucleophile used.
3.1 Protocol 1: Selective Monosubstitution with an Amine Nucleophile
This protocol details a general method for achieving selective mono-amination at the C4 or C6 position.
Objective: To synthesize 2-(4-chloro-6-amino-pyrimidin-5-yl)acetic acid derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous base (e.g., K₂CO₃ or Diisopropylethylamine, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and the anhydrous solvent.
-
Add the anhydrous base and stir the suspension for 10-15 minutes at room temperature.
-
Add the amine nucleophile dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired mono-substituted product.
Self-Validation: The success of the protocol is validated by characterization (¹H NMR, ¹³C NMR, HRMS) confirming the incorporation of one amine moiety and the retention of one chlorine atom. The regioselectivity (if any) would also be determined at this stage, often through 2D NMR techniques like NOESY.
3.2 Protocol 2: Disubstitution via Sequential Addition
This strategy allows for the synthesis of asymmetrically substituted 4,6-diaminopyrimidines.
Objective: To synthesize a 2-(4,6-diaminopyrimidin-5-yl)acetic acid derivative with two different amine substituents.
Workflow:
-
First Substitution: Perform Protocol 1 using the first amine nucleophile (Amine A) to generate the mono-amino, mono-chloro intermediate. Isolate and purify this product.
-
Second Substitution: Subject the purified intermediate to a second SNAr reaction with a different nucleophile (Amine B). This step typically requires more forcing conditions (e.g., higher temperature, stronger base, or even palladium catalysis) due to the deactivating effect of the first amine group.[9]
-
Workup and Purification: After the second reaction is complete, perform an aqueous workup, extraction, and purification as described previously to isolate the final asymmetrically disubstituted product.
Chapter 4: Quantitative Data and Reaction Parameters
While specific kinetic data for this compound is not widely published, the general principles of reactivity can be summarized from studies on analogous systems.
| Reaction Type | Nucleophile (eq) | Base | Solvent | Temperature | Expected Outcome | Reference Principle |
| Monosubstitution | ~1.0 - 1.2 | K₂CO₃, DIPEA | DMF, ACN | 0 °C to RT | High yield of mono-adduct | [9] |
| Disubstitution | > 2.0 | K₂CO₃, NaH | DMF, Dioxane | 80 °C to Reflux | High yield of di-adduct | [1] |
| Alkoxylation | > 2.0 | NaOH, NaH | Corresponding Alcohol | RT to Reflux | Di-alkoxy product | [10] |
| Palladium-Catalyzed Amination | 1.1 | LiHMDS, NaOtBu | THF, Toluene | RT to 80 °C | Mono-adduct (often with high selectivity) | [3] |
Conclusion
The reactivity of the chlorine atoms in this compound is a nuanced interplay of powerful electronic activation and significant steric modulation. The electron-deficient pyrimidine core and inductive effects of the halogens render the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution. The key to controlling the reaction outcome lies in exploiting the steric hindrance imposed by the 5-acetic acid group and carefully manipulating reaction conditions. By selecting nucleophiles of appropriate size and controlling stoichiometry and temperature, researchers can strategically achieve selective monosubstitution, complete disubstitution, or sophisticated sequential functionalization. This level of control makes this compound a powerful and versatile building block for the synthesis of novel compounds in drug discovery and materials science.
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The Enigmatic Core: A Technical Guide to the Medicinal Chemistry Applications of 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid
A Foreword on a molécule à venir: The landscape of medicinal chemistry is built upon the exploration of novel molecular scaffolds. While the pyrimidine core is a well-trodden and fruitful ground for drug discovery, the specific derivative, 2-(4,6-Dichloropyrimidin-5-yl)acetic acid, remains a molecule of theoretical potential rather than one of established application. A thorough review of the scientific literature reveals a notable absence of its synthesis or biological evaluation. This guide, therefore, ventures into the realm of informed scientific extrapolation. By dissecting the constituent parts of this molecule and drawing parallels with well-documented analogues, we will construct a robust framework for its potential synthesis, reactivity, and diverse applications in drug development. This document is crafted for the discerning researcher, offering not a summary of existing knowledge, but a roadmap for future discovery.
The Architectural Blueprint: Deconstructing this compound
The untapped potential of this molecule lies in the strategic placement of its functional groups, each contributing to its prospective role as a versatile building block in medicinal chemistry.
-
The Dichloropyrimidine Core: The pyrimidine ring is a cornerstone of numerous therapeutic agents, owing to its ability to mimic the purine bases of DNA and RNA, and to form critical hydrogen bond interactions with biological targets.[1] The two chlorine atoms at the 4 and 6 positions are highly significant. They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, transforming the pyrimidine into a reactive scaffold for the introduction of a diverse array of substituents.[2] This di-functional nature allows for either mono- or di-substitution, enabling the creation of vast chemical libraries from a single core.
-
The Acetic Acid Moiety: The acetic acid group at the 5-position introduces a crucial acidic handle. This carboxylic acid can serve multiple purposes:
-
A Pharmacophoric Element: It can directly interact with biological targets through ionic bonds or hydrogen bonds.
-
A Solubilizing Group: The acidic nature can improve the aqueous solubility of resulting drug candidates.
-
A Synthetic Handle: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, for further chemical elaboration.
-
Charting the Synthetic Course: Proposed Routes of Assembly
While no specific synthesis for this compound is documented, established principles of heterocyclic chemistry allow for the postulation of several viable synthetic pathways.
Pathway A: Vilsmeier-Haack Formylation and Subsequent Oxidation
A plausible route commences with a commercially available pyrimidine precursor, followed by the introduction of a one-carbon unit that can be oxidized to the desired acetic acid.
Experimental Protocol: Proposed Vilsmeier-Haack and Oxidation Sequence
Step 1: Formylation of a 4,6-Dichloropyrimidine Precursor
-
To a stirred solution of a suitable 4,6-dichloropyrimidine starting material in an anhydrous solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Slowly add N,N-dimethylformamide (DMF) to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloropyrimidine-5-carbaldehyde.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the crude 4,6-dichloropyrimidine-5-carbaldehyde in a suitable solvent such as a mixture of acetone and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until the starting material is consumed.
-
Quench the reaction with a reducing agent if necessary (e.g., sodium bisulfite for KMnO₄).
-
Acidify the mixture with a mineral acid (e.g., HCl) and extract the desired this compound with an organic solvent.
-
Dry, filter, and concentrate the organic extracts to obtain the final product, which can be further purified by recrystallization or chromatography.
Caption: Proposed synthesis via Vilsmeier-Haack formylation and oxidation.
Pathway B: Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for C-C bond formation. Palladium-catalyzed cross-coupling reactions are a prime example and could be employed to introduce the acetic acid moiety or a precursor.[3]
Experimental Protocol: Proposed Palladium-Catalyzed Cross-Coupling
-
In a reaction vessel, combine 4,5,6-trichloropyrimidine, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), and a ligand (if necessary).
-
Add a coupling partner such as a malonate ester derivative (e.g., diethyl malonate) and a base (e.g., sodium carbonate or potassium phosphate).
-
Add an appropriate anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.
-
Heat the reaction under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting diethyl 2-(4,6-dichloropyrimidin-5-yl)malonate by column chromatography.
-
Hydrolyze the diester to the diacid and subsequently induce decarboxylation by heating to yield the final product, this compound.
Caption: Proposed synthesis via palladium-catalyzed cross-coupling.
The Reactive Hub: Exploring the Chemical Versatility
The true value of this compound in medicinal chemistry lies in its potential for derivatization. The two chlorine atoms are ripe for nucleophilic substitution, allowing for the systematic exploration of chemical space around the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the two chloro substituents, makes the C4 and C6 positions highly electrophilic.[2] This facilitates SNAr reactions with a wide range of nucleophiles.
| Nucleophile Class | Potential Introduced Moiety | Therapeutic Relevance |
| Amines (R-NH₂) | Substituted amino groups | Kinase inhibitors, GPCR ligands |
| Alcohols/Phenols (R-OH) | Ether linkages | Diverse pharmacophores |
| Thiols (R-SH) | Thioether linkages | Antiviral and anticancer agents |
The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing a high degree of control over the final molecular architecture.
Caption: Derivatization pathways via nucleophilic aromatic substitution.
The Therapeutic Frontier: Potential Applications in Drug Discovery
Given the prevalence of the pyrimidine scaffold in approved drugs, this compound and its derivatives are poised for investigation in several key therapeutic areas.
Kinase Inhibitors
The pyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1][4] By presenting hydrogen bond acceptors to the kinase hinge region, pyrimidine-based compounds can effectively compete with ATP. The dichloropyrimidine core of our target molecule allows for the introduction of substituents at the 4 and 6 positions that can occupy the hydrophobic pockets of the ATP binding site, thereby conferring potency and selectivity. The acetic acid moiety could be positioned to interact with solvent or form additional interactions within the binding site. Many pyrazolo[3,4-d]pyrimidines, which are isosteres of purines, are in clinical trials for various cancers.[5]
Antiviral Agents
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[6] While our target molecule is not a nucleoside, non-nucleoside pyrimidine derivatives have also demonstrated potent antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes viruses.[7] The derivatization potential of the dichloropyrimidine core allows for the exploration of structure-activity relationships to identify novel antiviral agents.
Anticancer Agents
Beyond kinase inhibition, pyrimidine derivatives have shown anticancer activity through various mechanisms, including inhibition of dihydrofolate reductase and thymidylate synthase.[8][9] The ability to readily synthesize a library of compounds from the this compound scaffold would enable high-throughput screening against various cancer cell lines to identify new antiproliferative agents.
The Role of the Carboxylic Acid: A Note on Bioisosterism
While the carboxylic acid group can be beneficial, it can also lead to poor pharmacokinetic properties.[10] In such cases, bioisosteric replacement is a valuable strategy. The acetic acid moiety of our target molecule could be replaced with known carboxylic acid bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to fine-tune the physicochemical and pharmacokinetic properties of the resulting compounds.[11][12]
Conclusion: A Call to the Laboratory
This compound stands as a compelling yet unexplored starting point for medicinal chemistry campaigns. Its synthesis is achievable through established chemical transformations, and its inherent reactivity opens the door to a vast and diverse chemical space. The potential applications in oncology, virology, and beyond are firmly grounded in the rich history of pyrimidine-based therapeutics. This guide has laid out the theoretical framework; the next chapter in the story of this promising molecule will be written not in silico, but at the laboratory bench.
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2-(4,6-Dichloropyrimidin-5-yl)acetic Acid: A Versatile Scaffold for the Design of Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 2-(4,6-dichloropyrimidin-5-yl)acetic acid scaffold, a privileged structure in modern medicinal chemistry. We will delve into its synthesis, reactivity, and its pivotal role in the development of targeted therapies, with a particular focus on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Introduction to the this compound Scaffold
The Pyrimidine Moiety in Medicinal Chemistry: A Privileged Structure
The pyrimidine ring is a cornerstone of heterocyclic chemistry and a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] Its inherent biological relevance has made it a highly sought-after scaffold in drug discovery. Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, enabling these molecules to bind to a wide variety of biological targets with high affinity and specificity.[3]
Emergence of the this compound Core: Key Features and Potential
Within the broad family of pyrimidines, the this compound core has emerged as a particularly versatile starting point for the development of targeted inhibitors. Its key features include:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the differential and regioselective introduction of various substituents.[4] This provides a straightforward handle for exploring structure-activity relationships (SAR).
-
A Carboxylic Acid Side Chain: The acetic acid moiety at the C5 position offers another point for modification, such as amidation, to further modulate the compound's properties and interactions with the target protein.
-
A Rigid Core: The pyrimidine ring provides a rigid and planar scaffold, which helps to pre-organize the substituents in a defined spatial orientation for optimal binding to the target.
These features make the this compound scaffold an ideal platform for the design of libraries of compounds for high-throughput screening and lead optimization.
Synthesis and Chemical Reactivity
Synthetic Pathways to this compound
The synthesis of the this compound scaffold typically starts from a monosubstituted malonic acid diester. An optimized procedure involves the cyclization with guanidine to form a 5-substituted 2-amino-4,6-dihydroxypyrimidine, followed by chlorination.[5]
A plausible synthetic route is outlined below:
-
Cyclization: A monosubstituted malonic acid diester is reacted with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol to yield the corresponding 5-substituted 2-amino-4,6-dihydroxypyrimidine.[5]
-
Chlorination: The resulting dihydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) or a Vilsmeier-Haack reagent (e.g., a mixture of POCl3 and DMF) to give the desired 5-substituted 2-amino-4,6-dichloropyrimidine.[5][6]
While a direct synthesis for the acetic acid derivative is not explicitly detailed in the provided search results, a logical approach would involve using a suitably protected malonic ester derivative in the initial cyclization step.
Key Reactions and Derivatization Strategies
The true utility of the this compound scaffold lies in its facile derivatization.
-
Nucleophilic Aromatic Substitution (SNAr) at C4 and C6: The chlorine atoms at the C4 and C6 positions are the primary sites for modification. They can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The reactivity of the two chlorine atoms can be modulated by the reaction conditions, often allowing for sequential and regioselective substitutions.[4]
-
Modification of the Acetic Acid Side Chain: The carboxylic acid group can be readily converted to amides, esters, or other functional groups using standard coupling chemistries. This allows for the introduction of additional diversity and the fine-tuning of physicochemical properties such as solubility and cell permeability.
The following diagram illustrates the key derivatization points on the scaffold.
graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Derivatization of the core scaffold.Applications in Drug Design: Targeting the TAK1 Kinase
A prominent example of the successful application of the this compound scaffold is in the development of inhibitors of TAK1.
TAK1 as a Therapeutic Target in Inflammation and Oncology
TAK1 is a serine/threonine kinase that plays a central role in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[7] It is a key mediator of the activation of the NF-κB and MAPK pathways, which are critical for cell survival, proliferation, and the inflammatory response.[8] Dysregulation of TAK1 signaling is implicated in a variety of diseases, including rheumatoid arthritis and cancer, making it an attractive therapeutic target.[7][9]
Structure-Activity Relationship (SAR) of this compound-Based TAK1 Inhibitors
Structure-guided design has led to the development of potent and selective TAK1 inhibitors based on a 2,4-disubstituted pyrimidine scaffold.[7] Key SAR insights include:
-
Covalent Inhibition: Many potent TAK1 inhibitors based on this scaffold are covalent, targeting a cysteine residue (Cys174) in the ATP-binding pocket of the kinase.[7] An acrylamide or similar "warhead" is typically attached to one of the substituents on the pyrimidine ring.
-
Substituents at C2 and C4: The nature of the groups at the C2 and C4 positions is crucial for both potency and selectivity. Bulky and hydrophobic groups are often favored to occupy the ATP-binding pocket.
-
Selectivity: By carefully tuning the substituents, it is possible to achieve high selectivity for TAK1 over other closely related kinases that also possess a cysteine at a similar position, such as MEK1 and ERK1.[7]
The table below summarizes the activity of some exemplary TAK1 inhibitors.
| Compound | C2-Substituent | C4-Substituent | Covalent Warhead | TAK1 IC50 (nM) | MEK1 IC50 (nM) | ERK2 IC50 (nM) |
| Inhibitor 2 | 4-(4-methylpiperazin-1-yl)aniline | 2-aminophenoxy | Acrylamide | 5.1 | >1000 | >1000 |
| Inhibitor 5 | 4-(4-methylpiperazin-1-yl)aniline | 2-aminophenoxy | Chloroacetamide | 1.8 | 2.9 | 150 |
| Inhibitor 7 | 4-(4-methylpiperazin-1-yl)aniline | 2-aminophenoxy | Acrylate | 14 | 22 | 26 |
Data adapted from reference[7].
Signaling Pathway Modulation by TAK1 Inhibitors
TAK1 inhibitors based on the this compound scaffold effectively block the downstream signaling events mediated by TAK1. This includes the inhibition of NF-κB activation and the phosphorylation of MAPKs such as JNK and p38.[8][9] By blocking these pathways, these inhibitors can induce apoptosis in cancer cells and suppress the production of inflammatory cytokines.[9]
The following diagram illustrates the central role of TAK1 in inflammatory signaling and its inhibition by scaffold-based compounds.
Caption: TAK1 signaling pathway and point of inhibition.
Experimental Protocols
General Protocol for the Synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetamide Derivatives
This protocol is a representative example of how the scaffold can be derivatized.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq), to the solution.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
In Vitro TAK1 Inhibition Assay
A common method for assessing the biochemical potency of TAK1 inhibitors is a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Prepare a reaction buffer containing recombinant TAK1/TAB1 enzyme complex.
-
Add serial dilutions of the test compound to the enzyme solution and pre-incubate.
-
Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC).
-
Incubate in the dark to allow for binding.
-
Read the TR-FRET signal on a suitable plate reader and calculate IC50 values.
Cellular Assays for Assessing TAK1 Pathway Inhibition
The cellular activity of TAK1 inhibitors can be assessed by measuring the inhibition of downstream signaling events.
-
Cell Culture: Plate cells (e.g., HeLa or THP-1) and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α or IL-1β for a short period (e.g., 15-30 minutes).
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Analyze the cell lysates by Western blotting using antibodies against phosphorylated forms of downstream targets, such as phospho-IκBα, phospho-JNK, and phospho-p38, to determine the extent of pathway inhibition.
Future Perspectives and Broader Applications
Potential for Targeting Other Kinases and Enzymes
The inherent versatility of the this compound scaffold makes it an attractive starting point for targeting other enzymes, particularly other kinases that have a similar ATP-binding pocket. The differential reactivity of the two chlorine atoms allows for the creation of diverse chemical libraries that can be screened against a wide range of targets.
Opportunities for Library Synthesis and Fragment-Based Screening
The straightforward and modular synthesis of derivatives from this scaffold makes it highly amenable to diversity-oriented synthesis for the creation of large compound libraries.[10] Furthermore, the core itself or simple derivatives can be used as fragments in fragment-based drug discovery campaigns to identify initial hits that can then be grown and optimized.
Challenges and Considerations in Lead Optimization
While the this compound scaffold offers many advantages, there are challenges to consider during lead optimization. These include managing physicochemical properties such as solubility and permeability, ensuring metabolic stability, and minimizing off-target effects. For covalent inhibitors, careful tuning of the reactivity of the warhead is necessary to balance potency with the potential for idiosyncratic toxicity.
Conclusion
The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its synthetic tractability and the ability to readily introduce chemical diversity make it a privileged starting point for the design of targeted therapeutics. The successful development of potent and selective TAK1 inhibitors based on this core highlights its potential. As our understanding of the molecular basis of disease continues to grow, it is certain that this versatile scaffold will be instrumental in the development of the next generation of precision medicines.
References
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The Dichloropyrimidine Core: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dichloropyrimidine moiety, a seemingly simple heterocyclic scaffold, has emerged as a powerhouse in medicinal chemistry and drug development. Its inherent electronic properties and the differential reactivity of its chlorine substituents provide a versatile platform for the synthesis of a vast array of biologically active molecules. This guide delves into the profound biological significance of the dichloropyrimidine core, moving beyond its role as a mere synthetic intermediate to explore its integral function in molecular recognition and covalent inhibition of key biological targets. We will examine its prevalence in clinically successful drugs, its pivotal role in the development of kinase inhibitors, its application as a tunable electrophile for targeted covalent inhibitors, and the synthetic strategies that unlock its full potential. This document serves as a comprehensive resource for scientists seeking to leverage the unique attributes of the dichloropyrimidine scaffold in the design of next-generation therapeutics.
Introduction: The Unassuming Power of a Dihalogenated Heterocycle
The pyrimidine ring is a fundamental component of life, forming the structural basis for nucleobases in DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design. The introduction of two chlorine atoms onto this ring, creating dichloropyrimidines, transforms it into a highly versatile and reactive building block.[4][5] The three primary isomers—2,4-dichloropyrimidine, 2,5-dichloropyrimidine, and 4,6-dichloropyrimidine—each offer unique reactivity profiles and steric properties, enabling medicinal chemists to craft molecules with precise three-dimensional architectures and targeted biological activities.[4][6][7]
The significance of dichloropyrimidines lies in their dual nature:
-
A Versatile Synthetic Hub: The chlorine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles through processes like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][8][9] This allows for the systematic and often regioselective introduction of various functional groups to build complex molecular libraries for structure-activity relationship (SAR) studies.[1][10]
-
An Active Pharmacophoric Element: Beyond its role as a scaffold, the dichloropyrimidine moiety can directly participate in binding to biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the chlorinated ring itself can engage in crucial interactions within protein binding pockets. In a more direct role, the electrophilic nature of the carbon atoms attached to the chlorines can be harnessed to form covalent bonds with target proteins, a strategy of growing importance in modern drug design.[11][12]
This guide will explore these facets, providing both the conceptual framework and practical insights into the application of dichloropyrimidine chemistry in drug discovery.
The Dichloropyrimidine Scaffold in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology, and the pyrimidine ring is a well-established ATP-mimetic scaffold.[1] Dichloropyrimidines serve as an invaluable starting point for the synthesis of potent and selective kinase inhibitors. The ability to sequentially substitute the two chlorine atoms allows for the exploration of chemical space around the core, optimizing interactions with different regions of the kinase ATP-binding site.[1][8]
The 2,4-Dichloropyrimidine Core: A Gateway to Kinase Inhibition
The differential reactivity of the C4 and C2 positions of 2,4-dichloropyrimidine is a cornerstone of its utility. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for a stepwise functionalization strategy.[1][9] This principle is fundamental to the synthesis of numerous kinase inhibitors, including the VEGFR inhibitor Pazopanib.[1][13][14]
Experimental Protocol: Stepwise Synthesis of a Disubstituted Pyrimidine Kinase Inhibitor Core
This protocol describes a general, two-step nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, a common workflow in the synthesis of kinase inhibitor libraries.
-
Step 1: C4-Selective Amination
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the primary or secondary amine (Nucleophile 1, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-aminopyrimidine intermediate by column chromatography or recrystallization.
-
Causality: The higher electrophilicity of the C4 position, influenced by the para-nitrogen atom, drives the regioselectivity of this initial substitution.[9] Using a controlled amount of the first nucleophile ensures monosubstitution.
-
-
Step 2: C2-Substitution
-
Dissolve the 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a suitable solvent like n-butanol or dioxane.
-
Add the second nucleophile (Nucleophile 2, 1.2 eq), often an aniline derivative for hinge-binding interactions.
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH·H₂O, 0.1 eq), to facilitate the substitution at the less reactive C2 position.
-
Heat the mixture to reflux (typically 100-120 °C) and monitor for completion.
-
Cool, concentrate, and purify the final 2,4-disubstituted pyrimidine product.
-
Causality: The second substitution requires more forcing conditions (higher temperature and acid catalysis) due to the deactivating effect of the electron-donating amino group installed at C4.[8] This difference in reactivity is key to the synthetic strategy.
-
This stepwise approach has been instrumental in developing inhibitors for a range of kinases, including c-Jun N-terminal kinases (JNKs), and dual-specificity tyrosine-regulated kinases (Dyrks).[15]
| Drug/Probe | Target Kinase(s) | Role of Dichloropyrimidine |
| Pazopanib | VEGFR | Key precursor for the 2,4-diaminopyrimidine core.[1][13] |
| Osimertinib (AZD9291) | EGFR (T790M) | Serves as a fundamental building block in its multi-step synthesis.[13][14] |
| ML315 | Clk/Dyrk | Precursor for developing selective inhibitors.[15] |
| Aminopyrimidines | JNK | Used to synthesize novel inhibitors for SAR studies. |
Dichloropyrimidine as a Tunable Electrophile in Covalent Inhibitors
The rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance in drug discovery.[16][17] These inhibitors first bind reversibly to their target protein, then form a stable covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[11][16] This approach can lead to enhanced potency, prolonged duration of action, and high selectivity.[17]
While acrylamides have been the most common "warhead" for targeting cysteines, there is growing interest in alternative electrophiles with more tunable reactivity to minimize off-target effects.[11] Dichloropyrimidines have emerged as a promising class of non-canonical electrophiles for TCIs. The carbon atoms attached to the chlorine are susceptible to nucleophilic attack by a cysteine thiol, proceeding through an SNAr mechanism.
Mechanism of Covalent Inhibition
The covalent inhibition process involves two steps:
-
Reversible Binding (KI): The inhibitor, bearing the dichloropyrimidine moiety, initially binds non-covalently to the protein's active site, driven by standard intermolecular forces (hydrogen bonds, van der Waals interactions, etc.).
-
Covalent Bond Formation (kinact): Once bound, the reactive dichloropyrimidine group is positioned in close proximity to a nucleophilic cysteine residue. The cysteine's thiol side chain attacks the electron-deficient carbon of the pyrimidine ring, displacing a chloride ion and forming an irreversible thioether bond.[11]
Case Study: Covalent MSK1 Inhibitors
A notable example is the discovery of a series of covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated Kinase 1 (MSK1).[11] High-throughput screening identified a potent hit compound featuring a 2,5-dichloropyrimidine group.[11] Subsequent mechanistic studies, including mass spectrometry and X-ray crystallography, confirmed that the inhibitor formed a covalent bond with Cys440 in the MSK1 active site via displacement of the 2-chloro substituent.[11] This was a rare example of a covalent inhibitor acting through an SNAr reaction with a dichloropyrimidine, highlighting the potential of this moiety as a warhead.[11]
This approach has also been successfully applied to develop highly potent and selective covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), targeting a unique cysteine (C552) in the hinge region.[12]
A Broader Spectrum of Biological Significance
While its role in cancer and inflammation through kinase inhibition is prominent, the dichloropyrimidine core is integral to compounds with a wide range of other biological activities.
-
Antiviral Agents: Dichloropyrimidines are key intermediates in the synthesis of various antiviral compounds.[4][6][18] The scaffold allows for the creation of molecules that can interfere with viral replication and other essential processes.
-
Antibacterial Agents: By modifying the pyrimidine core, researchers have developed compounds with significant antibacterial properties. The pyrimidine moiety can be linked to other pharmacophores, such as the oxazolidinone core of Linezolid, to improve properties like hydrogen bonding capacity and cell permeability.[8]
-
Agrochemicals: In addition to pharmaceuticals, dichloropyrimidines are crucial in the agrochemical industry for synthesizing potent herbicides and fungicides.[4][5][6]
Conclusion and Future Outlook
The dichloropyrimidine moiety has firmly established itself as a privileged scaffold in medicinal chemistry. Its value extends far beyond that of a simple synthetic linker. The predictable yet tunable reactivity of its chlorine atoms provides a robust platform for diversity-oriented synthesis, enabling the rapid exploration of structure-activity relationships. This is particularly evident in the field of kinase inhibition, where numerous drugs and clinical candidates rely on a 2,4-disubstituted pyrimidine core.
Perhaps most exciting is the expanding role of dichloropyrimidines as electrophilic warheads in targeted covalent inhibitors. This application leverages the inherent reactivity of the scaffold to achieve high potency and selectivity, opening new avenues for targeting challenging proteins. As our understanding of protein structure and covalent drug design deepens, we can anticipate that the dichloropyrimidine core will be at the forefront of developing next-generation therapeutics with enhanced efficacy and novel mechanisms of action. For drug development professionals, a deep understanding of dichloropyrimidine chemistry is not just advantageous—it is essential for innovation.
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Methodological & Application
Synthesis of Functionalized Derivatives from 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: Protocols and Methodologies
An Application Guide:
Authored by: A Senior Application Scientist
Abstract
2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a highly versatile scaffold in medicinal chemistry and drug discovery. Its strategic placement of two reactive chlorine atoms on the pyrimidine ring, coupled with a carboxylic acid moiety, provides multiple avenues for chemical modification. This document provides an in-depth guide for researchers, outlining robust protocols for the synthesis of diverse derivatives through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and side-chain amide couplings. The methodologies are presented with detailed step-by-step instructions, mechanistic insights, and expert commentary to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of the this compound Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including approved drugs like Imatinib (Gleevec) and Rosuvastatin (Crestor)[1][2]. The this compound scaffold is of particular interest due to its bifunctional nature. The two chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity profile enhanced by the electron-withdrawing nature of the ring nitrogen atoms[3]. This allows for the sequential or simultaneous introduction of a wide array of functional groups.
Furthermore, the presence of the acetic acid side chain opens a gateway to another dimension of chemical diversity, primarily through the formation of amides, esters, and other carboxylic acid derivatives. This multi-point reactivity makes the parent molecule an ideal starting point for the construction of compound libraries aimed at identifying novel therapeutic agents, as seen in the synthesis of intermediates for drugs like Ticagrelor[4][5][6]. This guide provides validated protocols to exploit these reactive sites, enabling the generation of novel chemical entities for screening and lead optimization.
Core Synthetic Pathways
The derivatization of this compound can be systematically approached through three primary transformations. The choice of pathway depends on the desired final structure and the nature of the building blocks to be introduced.
Caption: Key synthetic routes for derivatizing the core scaffold.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for displacing the chloro groups. Since the C4 and C6 positions are electronically equivalent, mono-substitution typically yields a statistical mixture, though conditions can be tuned to favor it. Di-substitution is achieved by using an excess of the nucleophile and/or more forcing conditions.
Mono- and Di-Amination
Scientific Rationale: The reaction with primary or secondary amines is a cornerstone of pyrimidine chemistry[7]. The reaction proceeds under relatively mild conditions. For mono-amination, using one equivalent of the amine at room temperature or slightly elevated temperatures is often sufficient. For di-amination, an excess of the amine and higher temperatures are required to replace the second, less reactive chlorine atom. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction.
Detailed Protocol: Synthesis of a Mono-amino Derivative
-
Reagent Preparation: To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent such as ethanol or THF (10 mL), add the desired primary or secondary amine (1.0-1.2 mmol, 1.0-1.2 eq).
-
Base Addition: Add triethylamine (2.5 mmol, 2.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the mixture can be heated to 50-60 °C.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed[3].
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
Scientist's Notes:
-
Solvent Choice: Protic solvents like ethanol can sometimes participate in the reaction (solvolysis). Aprotic polar solvents like DMF or THF are excellent alternatives[7].
-
Di-substitution: To achieve di-substitution, increase the amount of amine to >2.5 equivalents and heat the reaction under reflux for 24-48 hours.
-
Esterification: The carboxylic acid may be esterified prior to SNAr to improve solubility and prevent unwanted side reactions with certain bases or nucleophiles.
Table 1: Representative SNAr Derivatives
| Nucleophile | Product Structure (Hypothetical) | Expected m/z [M+H]⁺ | Typical Yield Range |
| Cyclopentylamine | 2-(4-chloro-6-(cyclopentylamino)pyrimidin-5-yl)acetic acid | 298.1 | 70-85% |
| Morpholine | 2-(4-chloro-6-morpholinopyrimidin-5-yl)acetic acid | 300.1 | 75-90% |
| Sodium Methoxide | 2-(4-chloro-6-methoxypyrimidin-5-yl)acetic acid | 231.0 | 80-95% |
Protocol II: Palladium-Catalyzed Cross-Coupling
For the introduction of aryl, heteroaryl, vinyl, or certain alkyl groups, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods.
Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[8]. The choice of catalyst, ligand, base, and solvent is critical for success[1].
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of a C4-Aryl Derivative
-
Inert Atmosphere: To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (or its methyl/ethyl ester) (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL)[8].
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Notes:
-
Regioselectivity: In dichloropyrimidines, substitution often occurs preferentially at the C4 position over the C2 position. For the symmetrical 4,6-dichloro substrate, mono-arylation is readily achievable with careful control of stoichiometry.
-
Boronic Acid Quality: The purity of the boronic acid is crucial, as impurities can inhibit the catalyst.
-
Ester Protection: Using the methyl or ethyl ester of the starting material is highly recommended to avoid complications with the basic conditions of the reaction. The ester can be hydrolyzed in a subsequent step if the free acid is desired.
Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds[9]. It is particularly useful for coupling aryl halides with amines that are poor nucleophiles for traditional SNAr reactions, or when milder conditions are required. The reaction employs a palladium precursor and a bulky, electron-rich phosphine ligand[10][11]. The choice of ligand is critical and often substrate-dependent[12].
Detailed Protocol: Synthesis of a C4-Anilino Derivative
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the this compound ester (1.0 mmol, 1.0 eq), the desired aniline (1.2 mmol, 1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.4 mmol, 1.4 eq).
-
Catalyst System: Add a palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or t-butanol (5 mL).
-
Reaction: Seal the vessel and heat to 90-110 °C for 6-24 hours.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, filtering through Celite and performing an extractive work-up followed by column chromatography.
Protocol III: Side-Chain Amide Coupling
Scientific Rationale: The carboxylic acid functional group provides a straightforward handle for creating amide derivatives via nucleophilic acyl substitution[13]. This reaction is typically mediated by a peptide coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine. This method is exceptionally reliable and forms the basis of much of modern medicinal chemistry.
Detailed Protocol: Synthesis of an Amide Derivative
-
Acid Activation: Dissolve the starting acid (e.g., 2-(4-chloro-6-morpholinopyrimidin-5-yl)acetic acid) (1.0 mmol, 1.0 eq) in anhydrous DMF or DCM (10 mL). Add a coupling agent such as HATU (1.1 mmol, 1.1 eq) and a non-nucleophilic base like DIPEA (3.0 mmol, 3.0 eq). Stir at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor for the consumption of the starting acid by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash sequentially with 5% aqueous citric acid (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting amide by flash chromatography or recrystallization.
Table 2: Summary of Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Key Advantage |
| EDC / HOBt | DIPEA | DMF, DCM | Cost-effective, widely used |
| HATU | DIPEA, 2,6-Lutidine | DMF | High reactivity, fast reaction times |
| PyBOP | DIPEA | DMF | Good for hindered substrates |
Conclusion
The this compound scaffold is a powerful platform for the generation of diverse chemical libraries. By leveraging the distinct reactivity of the chloro-substituents and the acetic acid side chain, researchers can employ a suite of high-yield, robust reactions including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide coupling. The protocols detailed in this guide provide a solid foundation for the synthesis and exploration of novel pyrimidine derivatives in the pursuit of new therapeutic agents.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link]
- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2020). Synthesis method of ticagrelor intermediate. Patsnap.
-
Welch, C. J., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Retrieved from [Link]
-
Pochet, L., et al. (2016). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. ORBi. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]
-
Reddy, G. O., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Martinez, R., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Google Patents. (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
-
Káňová, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Retrieved from [Link]
Sources
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- 4. Bot Verification [rasayanjournal.co.in]
- 5. orbi.uliege.be [orbi.uliege.be]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid for the Synthesis of Medicinal Chemistry Scaffolds
Abstract
The 4,6-dichloropyrimidine scaffold is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-(4,6-Dichloropyrimidin-5-yl)acetic acid. We delve into the mechanistic principles governing the reaction, with a particular focus on the regioselectivity imparted by the C5-acetic acid substituent. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the creation of novel molecular entities.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged heterocycle, forming the core of nucleobases in DNA and RNA.[1] Its electron-deficient nature makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful transformation for introducing molecular diversity.[2][3] Halogenated pyrimidines, such as this compound, are particularly valuable as they present two reactive sites for sequential and regioselective functionalization. This allows for the construction of complex, non-symmetrical molecules, a crucial strategy in modern drug design.[4]
The subject of this guide, this compound, is an exemplary substrate. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, activated by the two ring nitrogens. The C5-acetic acid moiety not only provides a handle for further chemical modification but also critically influences the electronic environment of the ring, dictating the regioselectivity of the initial substitution.
Mechanistic Principles & Regioselectivity
The SNAr Addition-Elimination Mechanism
The SNAr reaction on a dichloropyrimidine ring is a two-step process:
-
Nucleophilic Addition (Rate-Limiting Step): A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C6). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[7]
-
Elimination of the Leaving Group (Fast Step): The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.[6]
// Define nodes with structures sub [label=<
Substrate
];
meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
prod [label=<
Product
];
// Invisible nodes for arrow labels step1_label [label="+ Nu:⁻", shape=plaintext, fontcolor="#202124"]; step2_label [label="- Cl⁻", shape=plaintext, fontcolor="#202124"];
// Arrange the flow sub -> step1_label [arrowhead=none]; step1_label -> meisenheimer; meisenheimer -> step2_label [label=" k₂ (fast)"]; step2_label -> prod;
// Add rate constant label sub -> meisenheimer [label=" k₁ (slow)"]; }
Caption: General Mechanism of the SNAr Reaction on the Pyrimidine Ring.
Predicting Regioselectivity: The Role of the C5-Substituent
In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. However, the presence of a substituent at the C5 position breaks this symmetry. The C5-acetic acid group is electron-withdrawing due to the inductive effect of its carbonyl moiety.
For SNAr reactions on halopyrimidines, an electron-withdrawing group generally activates the adjacent para position more strongly than the ortho positions.[6][8]
-
Attack at C4: The C4 position is para to the N1 nitrogen and ortho to the C5-substituent.
-
Attack at C6: The C6 position is para to the N3 nitrogen and ortho to the C5-substituent.
In analogous systems, such as 2,4-dichloropyrimidines with an electron-withdrawing group at C5 (e.g., nitro or cyano), substitution occurs with high selectivity at the C4 position.[9] This is because the transition state leading to the Meisenheimer complex is better stabilized when the incoming nucleophile attacks the C4 position. Therefore, for this compound, the first nucleophilic substitution is strongly predicted to occur selectively at the C4 position.
General Considerations for Protocol Design
Before proceeding to specific protocols, several key parameters must be considered to ensure a successful and reproducible reaction.
-
Nucleophile Choice: The reactivity of the nucleophile is paramount.
-
Amines (Primary & Secondary): Highly effective nucleophiles for this reaction. Often require a non-nucleophilic base to scavenge the HCl byproduct.
-
Thiols: Excellent nucleophiles, typically used as their corresponding thiolate salts (generated in situ with a base like NaH or K₂CO₃).
-
Alcohols/Phenols: Less nucleophilic than amines or thiols. Often require a strong base (e.g., NaH, K₂CO₃) to be deprotonated to the more reactive alkoxide/phenoxide and may require higher temperatures.
-
-
Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the charged Meisenheimer intermediate and do not interfere with the nucleophile.
-
Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Protic Solvents: Alcohols like ethanol can be used, particularly for amination reactions, and can offer environmental benefits.[10]
-
-
Base Selection: The choice of base depends on the nucleophile.
-
For Amine Nucleophiles: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is ideal to neutralize the generated HCl without competing as a nucleophile.[10][11]
-
For Alcohol/Thiol Nucleophiles: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective. For less reactive alcohols, a stronger base like sodium hydride (NaH) may be necessary.
-
-
The Acetic Acid Moiety: The carboxylic acid proton is acidic and will be deprotonated by the bases used in the reaction. This can affect the substrate's solubility. For most standard aminations with DIPEA, this is not problematic. However, if using strong bases like NaH, an additional equivalent of base will be consumed. For sensitive applications or to avoid potential side reactions, the acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Regioselective Monosubstitution with a Primary Amine
This protocol details the reaction with benzylamine as a representative primary amine nucleophile, targeting the more reactive C4 position.
Caption: Workflow for Monosubstitution with an Amine Nucleophile.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 221 mg, 1.0 mmol).
-
Add acetonitrile (ACN) (5 mL) and benzylamine (1.05 eq, 112 mg, 1.05 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 258 mg, 2.0 mmol) dropwise. Causality Note: Two equivalents of base are used; one to neutralize the generated HCl and one to deprotonate the carboxylic acid.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water (20 mL) and ethyl acetate (EtOAc) (20 mL).
-
Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-((4-(benzylamino)-6-chloropyrimidin-5-yl)acetic acid).
Protocol 2: Sequential Disubstitution with Two Different Amines
This protocol demonstrates the synthesis of an unsymmetrical product by first isolating the C4-substituted intermediate from Protocol 1, and then substituting the remaining chlorine at C6 with a different amine (e.g., morpholine).
Step-by-Step Procedure:
-
To a sealed vial, add the product from Protocol 1, 2-((4-(benzylamino)-6-chloropyrimidin-5-yl)acetic acid (1.0 eq, e.g., 292 mg, 1.0 mmol).
-
Add N,N-Dimethylformamide (DMF) (4 mL) and morpholine (1.2 eq, 105 mg, 1.2 mmol).
-
Add potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol). Causality Note: A stronger base and higher temperature are often needed for the second substitution as the ring is now more electron-rich and less activated.
-
Seal the vial and heat the reaction mixture to 80-100°C for 6-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and acidify to pH ~5-6 with 1M HCl. Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash chromatography or preparative HPLC to yield the final disubstituted product.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions for the crucial first substitution step with various nucleophiles. Yields are estimates based on similar reported transformations and may vary.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield |
| Aniline | DIPEA | ACN/DMF | 25 - 50 | 6 - 16 | 70-90% |
| Morpholine | DIPEA | ACN | 25 | 4 - 8 | 85-95% |
| Ethanethiol | K₂CO₃ | DMF | 25 | 2 - 4 | 80-95% |
| Phenol | Cs₂CO₃ | DMF | 60 - 80 | 12 - 24 | 50-70% |
| Methanol | NaH | THF | 25 - 60 | 8 - 18 | 40-60% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Conversion | 1. Insufficiently reactive nucleophile.2. Temperature too low.3. Inactive reagents. | 1. Use a stronger base (e.g., K₂CO₃ instead of DIPEA); consider pre-forming alkoxide with NaH.2. Increase reaction temperature in increments of 20°C.3. Use freshly opened/distilled reagents. |
| Formation of Disubstituted Product | 1. Reaction temperature too high.2. Reaction time too long.3. More than 1.0-1.1 eq of nucleophile used. | 1. Run the reaction at a lower temperature (e.g., 0°C to RT).2. Monitor closely by TLC/LC-MS and stop the reaction upon consumption of starting material.3. Use exactly 1.0 equivalent of the nucleophile. |
| Low Yield after Workup | 1. Product is water-soluble.2. Incomplete extraction. | 1. If the product is highly polar (e.g., multiple amine groups), saturate the aqueous layer with NaCl before extraction.2. Increase the number of extractions (e.g., to 5 x 20 mL). |
References
-
ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Camacho, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6537. [Link]
- Google Patents. (1995). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Song, J. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(11), 2177-2180. [Link]
-
ResearchGate. (2010). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Google Patents. (1998). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Bentham Science. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(11), 2469. [Link]
-
International Journal of Advanced Multidisciplinary Scientific Research. (2018). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
-
National Center for Biotechnology Information. (n.d.). Pyrimidines. [Link]
- Google Patents. (1998). N-(2-amino-4, 6-dichlopyrimidine-5-yl)
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
WIPO PatentScope. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]
-
ResearchGate. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Step-by-Step Protocol for the Regioselective Amination of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the nucleophilic aromatic substitution (SNAr) amination of 2-(4,6-dichloropyrimidin-5-yl)acetic acid. This pyrimidine derivative is a critical building block in medicinal chemistry, notably as a precursor in the synthesis of antiplatelet agents like Ticagrelor.[1][2] We delve into the mechanistic underpinnings of the reaction, focusing on the principles of regioselectivity inherent to the dichloropyrimidine core. The protocol is designed for researchers, chemists, and drug development professionals, offering a robust methodology for obtaining the mono-aminated product with high selectivity. Included are detailed procedures for reaction setup, monitoring, workup, purification, and characterization, alongside troubleshooting guidance and essential safety precautions.
Introduction and Scientific Background
The functionalization of pyrimidine rings is a cornerstone of modern pharmaceutical synthesis.[3] Pyrimidine scaffolds are prevalent in a vast array of bioactive molecules and approved drugs.[4] Among the various methods for pyrimidine derivatization, the nucleophilic aromatic substitution (SNAr) of halopyrimidines is particularly powerful due to the electron-deficient nature of the pyrimidine ring, which facilitates attack by nucleophiles.[5]
The substrate, this compound, features two reactive chlorine atoms at the C4 and C6 positions. In the SNAr reactions of dichloropyrimidines, the general order of reactivity for leaving groups is C4(6) > C2 >> C5.[5] This preference is primarily governed by the electronic properties of the heterocyclic ring, where the C4 and C6 positions are more activated towards nucleophilic attack. The presence of the acetic acid moiety, an electron-withdrawing group at the C5 position, further enhances this inherent reactivity at the adjacent C4 and C6 positions.[6] Due to the symmetrical nature of the starting material, the initial mono-substitution can occur at either the C4 or C6 position with no preference, yielding a single mono-aminated product.[7]
This protocol details a non-catalyzed SNAr reaction, which offers a straightforward and efficient route to the desired N-substituted 2-(4-amino-6-chloropyrimidin-5-yl)acetic acid derivatives.
Reaction Mechanism and Workflow
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and the C5 substituent, stabilizing the intermediate.
-
Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Overall Reaction Scheme
Caption: General reaction scheme for the mono-amination of this compound.
Experimental Workflow Overview
The following diagram outlines the major steps of the experimental protocol, from initial setup to final product characterization.
Caption: Step-by-step experimental workflow for the amination protocol.
Detailed Experimental Protocol
This protocol provides a representative procedure using aniline as the nucleophile. The conditions can be adapted for other primary or secondary amines.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (1.0 eq.) | Round-bottom flask (appropriate size) |
| Aniline (or other amine, 1.1-1.2 eq.) | Reflux condenser |
| N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) | Magnetic stirrer and stir bar |
| Isopropanol (IPA) or N,N-Dimethylformamide (DMF) | Heating mantle or oil bath with temperature control |
| Ethyl acetate (for extraction) | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated sodium chloride solution (Brine) | Thin-Layer Chromatography (TLC) plates (e.g., silica gel) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | TLC developing chamber |
| Solvents for chromatography (e.g., Hexanes/Ethyl Acetate) | Glassware for column chromatography |
| Deuterated solvent for NMR (e.g., DMSO-d₆) | Analytical instruments: NMR, LC-MS, HPLC |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Add isopropanol (or an alternative solvent like DMF) to create a solution with a concentration of approximately 0.1-0.5 M. Stir the mixture until the solid is fully dissolved. Expertise Note: Isopropanol is a good choice as it has a suitable boiling point for reflux and is generally effective for SNAr reactions. DMF can be used for less reactive amines due to its higher boiling point and polarity.
-
-
Addition of Reagents:
-
To the stirred solution, add the amine nucleophile (e.g., aniline, 1.1 eq.) via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction medium remains basic.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-90 °C for isopropanol) using a heating mantle or oil bath.
-
Stir the reaction vigorously for 4-12 hours. The exact time will depend on the nucleophilicity of the amine.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture to monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[8]
-
For TLC, use a mobile phase such as 30-50% ethyl acetate in hexanes. The product spot should be less polar than the starting carboxylic acid. The reaction is considered complete when the starting pyrimidine spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2x) to remove excess DIPEA and any unreacted aniline.
-
Wash the organic layer with water (1x) and then with saturated brine (1x) to remove residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be employed to achieve high purity.
-
-
Characterization:
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Insufficient temperature.2. Poorly nucleophilic amine.3. Inactive reagents. | 1. Ensure the reaction is at a vigorous reflux.2. Switch to a higher boiling point solvent like DMF or dioxane and increase the temperature (e.g., 120-140 °C).[11]3. Check the quality and purity of the amine and base. |
| Formation of Di-substituted Product | 1. Amine stoichiometry is too high.2. Reaction time is excessively long or temperature is too high. | 1. Use closer to 1.0-1.1 equivalents of the amine nucleophile.2. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the di-substituted byproduct.[6] Consider lowering the reaction temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the mobile phase for column chromatography to achieve better separation. A shallow gradient can be effective. If the product is an acid, converting it to its salt might aid in separation from non-acidic impurities. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloropyrimidines and their derivatives should be handled with care as they can be irritants.
-
Organic solvents are flammable. Avoid open flames and ensure heating mantles are used with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
12QM Magic Class.
-
7BenchChem.
-
13Thieme Chemistry.
-
Organic Letters.
-
6BenchChem.
-
Rasayan Journal of Chemistry.
-
SpringerLink.
-
Google Patents.
-
Molecules.
-
Google Patents.
-
Organic Letters.
-
Chemistry Stack Exchange.
-
PubMed.
-
ResearchGate.
-
Google Patents.
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Application Note: Strategic Synthesis of Kinase Inhibitors from 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 2-(4,6-dichloropyrimidin-5-yl)acetic acid as a versatile starting material for the synthesis of novel kinase inhibitors. We present a strategic approach that utilizes the three distinct reactive sites of this molecule—the C4-chloro, C6-chloro, and 5-acetic acid moieties—to enable rapid library generation through a divergent synthetic approach. This guide explains the causality behind experimental choices and provides validated, step-by-step protocols for key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and amide bond formation.
Introduction: The Power of the Pyrimidine Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a cornerstone of modern pharmacology.[2] The 2,4-disubstituted pyrimidine motif is a highly successful "hinge-binding" fragment that mimics the adenine ring of ATP, enabling potent and often selective inhibition of various kinases.[3][4]
The starting material, this compound, offers a significant advantage for diversity-oriented synthesis. Its unique structure presents three orthogonal points for chemical modification:
-
C4 and C6 Chloro-Substituents: These positions are highly activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Their similar electronic environment allows for either symmetric or sequential, regioselective functionalization.[5][6]
-
C5 Acetic Acid Moiety: This side chain provides a crucial vector for introducing additional pharmacophoric elements via robust amide coupling chemistry, allowing chemists to probe regions of the kinase active site beyond the hinge region.
This document outlines the core chemical principles and provides actionable protocols to exploit this scaffold's full potential.
The Core Reagent: Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the predictable reactivity of its functional groups.
-
Electrophilicity of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, lowering the electron density of the ring carbons. This effect is amplified by the inductive- and resonance-withdrawing nature of the two chlorine atoms, rendering the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
-
Regioselectivity of Substitution: In the starting material, the C4 and C6 positions are electronically equivalent. The first substitution reaction will typically yield a single mono-substituted isomer. However, the introduction of the first substituent breaks this symmetry and electronically modulates the reactivity of the remaining chlorine atom, which can be exploited for the synthesis of unsymmetrical products. Generally, nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines favor reaction at the C4 position.[6][7][8]
The overall synthetic strategy is best visualized as a divergent workflow, enabling the creation of a large, diverse library of compounds from a single, common intermediate.
Figure 1: Divergent synthetic workflow for creating kinase inhibitor libraries.
Synthetic Methodologies and Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: This reaction is fundamental for installing amine or ether functionalities, which are common in kinase inhibitors for forming hydrogen bonds with the kinase hinge region. The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion. Polar aprotic solvents like DMF or NMP are ideal as they effectively solvate the intermediates without interfering with the nucleophile.
Detailed Step-by-Step Methodology (Mono-Amination):
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Note: A weaker base like K₂CO₃ can also be used, but may require higher temperatures.[9]
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality & Rationale: This palladium-catalyzed reaction is the premier method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties that can access key hydrophobic pockets in the kinase active site. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst into the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. The base is crucial for activating the boronic acid in the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Methodology (Mono-Arylation):
-
Reagent Preparation: To a microwave vial or Schlenk flask, add the 4-chloro-6-(substituted)-pyrimidin-5-yl acetic acid intermediate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 100 °C, either conventionally or using microwave irradiation (a typical microwave condition is 15 minutes at 100-120 °C).[10]
-
Monitoring (Self-Validation): Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.
Protocol 3: Amide Bond Formation
Causality & Rationale: This reaction functionalizes the acetic acid side chain, providing a powerful tool for modulating solubility, cell permeability, and for introducing new binding interactions. The carboxylic acid is first activated by a coupling reagent (like HATU or EDC/HOBt) to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base is used to maintain basic conditions and scavenge any acidic byproducts.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the pyrimidine-containing acetic acid (1.0 equiv.) in anhydrous DMF.
-
Coupling Agent Addition: Add the coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.), and a base such as DIPEA (3.0 equiv.).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Nucleophile Addition: Add the desired amine (1.1 equiv.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction to completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the final compound by flash chromatography or preparative HPLC.
Data Summary and Representative Yields
The following table summarizes expected outcomes for the described protocols based on analogous systems in the literature. Actual yields will vary depending on the specific substrates used.
| Protocol | Reaction Type | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Reference |
| 1 | SNAr (Amination) | Amine, DIPEA | DMF | 80-100 | 4-12 | 60-95% | [5] |
| 2 | Suzuki Coupling | Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 0.25-4 | 55-90% | [10][11] |
| 3 | Amide Coupling | Amine, HATU, DIPEA | DMF | 25 | 2-6 | 70-98% | General |
Case Study: Synthesis of a Hypothetical Aurora Kinase Inhibitor
To illustrate the integration of these protocols, we outline the synthesis of a hypothetical inhibitor targeting Aurora Kinase A, a well-known oncology target.[12] The design incorporates a primary amine at C4 for hinge binding, a substituted phenyl group at C6 for hydrophobic interactions, and a morpholino-ethyl amide to enhance solubility and occupy the solvent-front region.
Figure 2: Linear synthesis workflow for the hypothetical Aurora Kinase inhibitor.
Step A: Mono-amination (Protocol 1) React this compound with ammonia to selectively install the C4-amino group, yielding 2-(4-amino-6-chloropyrimidin-5-yl)acetic acid.
Step B: Suzuki Coupling (Protocol 2) Couple the product from Step A with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water to afford 2-(4-amino-6-(4-methoxyphenyl)pyrimidin-5-yl)acetic acid.
Step C: Amide Formation (Protocol 3) Couple the product from Step B with 4-(2-aminoethyl)morpholine using HATU and DIPEA in DMF to yield the final target molecule. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
This compound is a powerful and commercially available building block for the efficient synthesis of kinase inhibitor libraries. The distinct reactivity of its three functionalization points allows for a robust and divergent approach to drug discovery. By strategically applying the protocols for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and amide bond formation detailed in this guide, researchers can rapidly generate novel and diverse chemical matter to accelerate the development of next-generation kinase inhibitors.
References
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-
Handy, S. T., & Zhang, Y. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
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Handy, S. T., & Zhang, Y. (2013). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 54(35), 4793-4796. Available at: [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7487-7503. Available at: [Link]
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- Google Patents. (n.d.). 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. Available at: [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Zhang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 116-126. Available at: [Link]
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Laplante, S. R., et al. (2022). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]
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Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 956-973. Available at: [Link]
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Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 738. Available at: [Link]
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ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
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MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Available at: [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
- Synfacts. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
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ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. Available at: [Link]
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ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Available at: [Link]
-
Kráľová, K., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1935. Available at: [Link]
-
National Institutes of Health. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Available at: [Link]
-
ResearchGate. (n.d.). A Novel Series of N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Available at: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid
Introduction: Strategic Functionalization of a Privileged Scaffold
The pyrimidine core is a ubiquitous motif in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents. The strategic derivatization of this heterocycle is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. 2-(4,6-Dichloropyrimidin-5-yl)acetic acid represents a versatile building block, offering three potential sites for modification: the chloro-substituents at the C4 and C6 positions, and the carboxylic acid moiety at the C5 position. The electron-deficient nature of the pyrimidine ring, further accentuated by the two chlorine atoms and the C5-acetic acid group, renders the C4 and C6 positions highly susceptible to palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Substrate Synthesis and Considerations
The successful application of any cross-coupling strategy begins with the reliable synthesis of the starting material. The target substrate, this compound, can be prepared from commercially available precursors. A common synthetic route involves the condensation of a suitable three-carbon synthon with urea or a urea equivalent, followed by chlorination.
A plausible synthetic pathway commences with the cyclization of a malonic acid derivative with urea to form a barbituric acid analog, which is then chlorinated. For instance, the synthesis of the closely related 5-acetyl-2,4-dichloropyrimidine involves the reaction of urea, triethyl orthoformate, and ethyl acetoacetate, followed by ring closure and subsequent chlorination with phosphorus oxychloride[1]. A similar strategy can be envisioned for the synthesis of the acetic acid derivative.
Alternatively, the ethyl ester, ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 1095822-21-1), can be synthesized and utilized in cross-coupling reactions, followed by hydrolysis to the free acid in the final step[2]. This approach is often advantageous as the ester functionality can be more tolerant to the basic conditions frequently employed in cross-coupling reactions than the free carboxylic acid.
Regioselectivity in Cross-Coupling Reactions: The Influence of the C5-Substituent
The reactivity of dihalopyrimidines in palladium-catalyzed cross-coupling reactions is a subject of considerable interest. For 2,4- and 4,6-dihalopyrimidines, substitution generally occurs preferentially at the C4/C6 positions over the C2 position. This selectivity is primarily governed by the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst.
The presence of an electron-withdrawing group, such as the acetic acid moiety at the C5 position, is expected to further enhance the reactivity of the adjacent C4 and C6 positions towards oxidative addition. However, steric hindrance from the C5 substituent can also play a role, potentially modulating the relative rates of reaction at the two chloro-positions. While mono-functionalization is typically achievable with careful control of stoichiometry and reaction conditions, di-substitution is also a feasible outcome, particularly with more reactive coupling partners or prolonged reaction times.
Application Protocols
The following protocols are provided as a starting point for the palladium-catalyzed cross-coupling of this compound or its ethyl ester. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For substrates containing a carboxylic acid, the choice of base is critical to avoid deprotonation of the acid, which can lead to solubility issues and potential catalyst inhibition. The use of the ethyl ester of the substrate is highly recommended. If the free acid is used, a weaker base such as potassium carbonate or cesium carbonate may be employed, though this may require higher temperatures and longer reaction times.
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | The ester protects the carboxylic acid from the basic reaction conditions. |
| Coupling Partner | Aryl/heteroarylboronic acid or ester (1.1-1.5 eq.) | A slight excess of the boronic acid drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | These are standard, reliable catalysts for Suzuki couplings. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | These bases are effective in activating the boronic acid while being compatible with many functional groups. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are usually required to drive the reaction to completion. |
Detailed Protocol: Mono-arylation
-
To an oven-dried Schlenk flask, add ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For Di-arylation: Increase the amount of arylboronic acid (2.5-3.0 eq.) and base (4.0-5.0 eq.) and prolong the reaction time.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with the Suzuki coupling, the use of the ethyl ester of the substrate is recommended to avoid complications with the carboxylic acid. A strong, non-nucleophilic base is typically required for this transformation.
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | Protects the carboxylic acid moiety. |
| Coupling Partner | Primary or secondary amine (1.1-1.5 eq.) | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, SPhos, or BINAP) | The choice of ligand is crucial and often substrate-dependent. Buchwald-type biarylphosphine ligands are generally effective. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 eq.) | A strong base is necessary to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically required. |
Detailed Protocol:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.02-0.04 mmol), and NaOt-Bu (1.5 mmol) to a dry Schlenk tube.
-
Add ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety. This reaction is typically co-catalyzed by a copper(I) salt. The use of an amine base, such as triethylamine or diisopropylethylamine, is common, which also serves as the solvent in some cases.
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | Protection of the carboxylic acid is recommended. |
| Coupling Partner | Terminal alkyne (1.2-1.5 eq.) | A slight excess is used to drive the reaction. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%) | This is a standard catalyst system for Sonogashira couplings. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-5 eq.) | The amine base is crucial for the catalytic cycle and can also act as a solvent. |
| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed at milder temperatures. |
Detailed Protocol:
-
To a Schlenk flask, add ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance. This makes the Negishi coupling a valuable alternative, especially when dealing with sensitive substrates.
| Parameter | Recommended Conditions | Rationale |
| Substrate | Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate | The ester is generally compatible with organozinc reagents. |
| Coupling Partner | Organozinc reagent (R-ZnX) (1.5-2.0 eq.) | Prepared in situ or from a commercial source. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | These catalysts are effective for Negishi couplings. |
| Solvent | THF or DMF (anhydrous) | Anhydrous polar aprotic solvents are preferred. |
| Temperature | Room temperature to 80 °C | Reaction temperature depends on the reactivity of the coupling partners. |
Detailed Protocol:
-
Prepare the organozinc reagent in a separate flask or use a commercially available solution.
-
To a dry Schlenk flask under an inert atmosphere, add ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 mmol) and the palladium catalyst (0.05 mmol) in anhydrous THF (5 mL).
-
Add the solution of the organozinc reagent (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Final Product Hydrolysis
If the ethyl ester of the starting material was used, the final cross-coupled product can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidic workup.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions and have been adapted for the specific substrate . To ensure the trustworthiness and reproducibility of these methods, the following self-validating systems are inherent in the experimental design:
-
Monitoring Reaction Progress: The consistent use of TLC or LC-MS allows for real-time tracking of the consumption of starting materials and the formation of the product, providing clear endpoints for the reactions.
-
Characterization of Intermediates and Final Products: Full characterization of the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the regioselectivity of the coupling and the identity of the final compound.
-
Control Experiments: In cases of unexpected reactivity or low yields, control experiments (e.g., running the reaction without the catalyst or ligand) can help to diagnose issues with the catalytic system.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful toolkit for the selective functionalization of this scaffold. By understanding the underlying principles of reactivity and regioselectivity, and by employing the robust protocols provided, researchers, scientists, and drug development professionals can confidently and efficiently explore the chemical space around this privileged core, accelerating the discovery of new chemical entities with potential therapeutic applications.
References
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
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He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749–11753. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5763-5765. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Negishi coupling. [Link]
- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
-
Al-Masoudi, N. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4960. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Masevicius, V., & Tumkevicius, S. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
Sources
Esterification and amidation of the acetic acid side chain
An Application Guide to the Synthesis and Analysis of Acetic Acid Derivatives
Introduction
The carboxylic acid functional group is a cornerstone of organic chemistry, and its conversion into esters and amides represents one of the most fundamental and widely utilized transformations in synthetic science. The acetic acid side chain (CH₃CO-R), in particular, is a ubiquitous motif in pharmaceuticals, natural products, and materials.[1][2][3][4] The strategic esterification or amidation of this group is a critical tool for medicinal chemists to modulate a compound's physicochemical properties, such as solubility, stability, and bioavailability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[5] For instance, converting a drug molecule with a carboxylic acid or alcohol group into an ester can increase its lipophilicity, potentially leading to prolonged action as the compound is stored in fatty tissues and released slowly.[5] Similarly, the amide bond is a defining feature of peptides and proteins and is present in numerous blockbuster drugs, highlighting its importance in biological systems.[6]
This document provides researchers, scientists, and drug development professionals with a detailed guide to the principles, protocols, and practical considerations for the esterification and amidation of the acetic acid side chain. It moves beyond simple procedural lists to explain the underlying mechanisms and the rationale behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Part 1: Esterification of Acetic Acid
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed process first described in 1895.[7] This equilibrium-controlled reaction is a classic example of nucleophilic acyl substitution.[8]
The Fischer Esterification Mechanism
The Fischer esterification is a reversible process.[9] Understanding its mechanism is crucial for manipulating the reaction conditions to favor product formation. The reaction proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen : The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of acetic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7][8]
-
Nucleophilic Attack : The lone pair of electrons on the alcohol's oxygen atom attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][10]
-
Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water).[7][8]
-
Elimination of Water : The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.[7]
-
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8][11]
Caption: The acid-catalyzed mechanism of Fischer Esterification.
Driving the Equilibrium: The Key to High Yield
The reversible nature of Fischer esterification means that to achieve a high yield of the ester, the reaction equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle.[9] There are two primary strategies to accomplish this:
-
Use of Excess Reactant : The reaction can be driven to completion by using a large excess of one of the reactants, typically the less expensive one (often the alcohol), which can also serve as the solvent.[8][12] Using a 10-fold excess of ethanol when reacting with acetic acid can increase the yield from ~65% (with equimolar amounts) to ~97%.[12]
-
Removal of Water : As water is a product, its removal from the reaction mixture will continuously shift the equilibrium to the right. This is commonly achieved by:
-
Azeotropic Distillation : Using a solvent like toluene or hexane that forms an azeotrope with water, which can be collected in a Dean-Stark apparatus.[7]
-
Dehydrating Agents : Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water formed.[9][13] Molecular sieves can also be added for this purpose.[7]
-
Application Protocol: Synthesis of Ethyl Acetate
This protocol details a standard laboratory procedure for synthesizing ethyl acetate from acetic acid and ethanol.
Materials and Reagents:
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Experimental Workflow Diagram:
Caption: Standard workflow for synthesis and purification of an ester.
Procedure:
-
Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 10 mL of ethanol. Carefully and slowly add 10 mL of glacial acetic acid while stirring. In a fume hood, cautiously add 1 mL of concentrated sulfuric acid dropwise to the mixture. The addition is exothermic.[8]
-
Reflux : Attach a reflux condenser to the flask and ensure a steady flow of cold water. Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 1 hour.[8] Heating is necessary to overcome the activation energy and increase the reaction rate.[13] Refluxing prevents the loss of volatile reactants and products.[13][14]
-
Cooling and Isolation : After 1 hour, remove the heating mantle and allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Aqueous Work-up & Neutralization :
-
Slowly add 20 mL of cold water to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The top organic layer contains the desired ester along with unreacted starting materials.[14]
-
Drain and discard the lower aqueous layer.
-
Add 10 mL of saturated sodium bicarbonate solution to the organic layer in the funnel. Caution: CO₂ gas will be evolved.[8] Swirl the funnel without the stopper until gas evolution subsides, then stopper and shake gently, venting frequently. This step neutralizes the remaining acetic acid and the sulfuric acid catalyst.[14]
-
Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash until no more gas evolves.
-
-
Brine Wash : Wash the organic layer with 15 mL of saturated brine solution to remove the bulk of the dissolved water and any remaining bicarbonate.[8] Drain and discard the aqueous layer.
-
Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Purification : Filter or decant the dried organic solution into a clean, dry round-bottom flask suitable for distillation. Purify the crude ethyl acetate by simple distillation, collecting the fraction that boils at 74-78 °C.[13][14]
Part 2: Amidation of Acetic Acid
The formation of an amide bond by reacting a carboxylic acid directly with an amine is challenging. The acidic carboxylic acid and the basic amine will readily undergo an acid-base reaction to form a stable and unreactive carboxylate-ammonium salt, which requires very high temperatures (often >180 °C) to dehydrate into an amide.[15][16] Therefore, the carboxylic acid must typically be "activated" to facilitate the reaction under milder conditions.
Amidation Mechanisms & Strategies
Several reliable strategies have been developed to overcome the challenge of direct amidation, particularly in the context of pharmaceutical and peptide synthesis.[6][15]
-
Via Acyl Chlorides (Schotten-Baumann Reaction) : This is a classic and highly effective method. The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[15] The resulting acyl chloride is a potent electrophile that reacts rapidly with the amine to form the amide. A base, such as pyridine or a tertiary amine, is required to neutralize the HCl byproduct.[15]
-
Using Coupling Reagents : In drug discovery and peptide synthesis, a wide array of coupling reagents are used to activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and HATU are commonly employed.[15] These reagents react with the carboxylic acid to form a highly activated intermediate (e.g., an O-acylisourea for carbodiimides), which is then readily attacked by the amine.[15]
-
Direct Catalytic Amidation : Modern synthetic chemistry emphasizes greener, more atom-economical methods. Direct catalytic amidation, which uses a catalyst to facilitate the reaction between the carboxylic acid and amine while removing water, is a growing field. Various catalysts, including those based on boron[17][18], niobium[19], and other metals or organocatalysts, have been developed to promote this transformation under milder conditions than uncatalyzed thermal dehydration.[16][20]
Caption: Amidation mechanism via an acyl chloride intermediate.
Application Protocol: Synthesis of N-benzylacetamide
This protocol details the synthesis of an amide using the acyl chloride (Schotten-Baumann) approach, a robust and widely applicable method.
Materials and Reagents:
-
Acetic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Benzylamine
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, etc.
Procedure:
-
Formation of Acetyl Chloride (IN FUME HOOD) :
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5 mL of acetic acid.
-
Cool the flask in an ice bath. Slowly add 1.2 equivalents of thionyl chloride dropwise.
-
Once the addition is complete, attach a reflux condenser (with a drying tube) and allow the mixture to warm to room temperature, then heat gently to reflux for 30-60 minutes to drive the reaction to completion.
-
The excess, volatile SOCl₂ can be removed under reduced pressure (or the crude acetyl chloride can be used directly in the next step).
-
-
Amidation Reaction :
-
In a separate flask, dissolve 1.0 equivalent of benzylamine and 1.2 equivalents of pyridine (or TEA) in DCM.
-
Cool this amine solution in an ice bath.
-
Slowly add the freshly prepared acetyl chloride (1.0 equivalent) to the stirred amine solution. A precipitate (pyridinium hydrochloride) may form.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[15]
-
-
Work-up and Purification :
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/amine), water, and saturated sodium bicarbonate solution (to remove any remaining acid).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude amide can be further purified by recrystallization or column chromatography if necessary.
-
Part 3: Product Characterization
Confirming the identity and purity of the synthesized ester or amide is a critical final step. Spectroscopic methods are indispensable for this purpose.
| Technique | Acetic Acid | Ester (e.g., Ethyl Acetate) | Amide (e.g., N-benzylacetamide) |
| IR Spectroscopy | Very broad O-H stretch (~2500-3300 cm⁻¹), Strong C=O stretch (~1710 cm⁻¹).[21] | No O-H stretch. Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹).[22] | N-H stretch (~3300 cm⁻¹, if primary/secondary). Strong C=O stretch ("Amide I band") (~1650 cm⁻¹).[22] |
| ¹H NMR Spectroscopy | -COOH proton is a broad singlet (>10 ppm). -CH₃ singlet (~2.1 ppm). | -CH₂- of ethyl group is a quartet (~4.1 ppm). -CH₃ of ethyl group is a triplet (~1.2 ppm). -CH₃ of acetyl group is a singlet (~2.0 ppm). | N-H proton is a broad singlet (~7.5-8.5 ppm). -CH₃ of acetyl group is a singlet (~2.0 ppm). Protons on carbons adjacent to the carbonyl are typically ~2.0-2.5 ppm.[23] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (~170-180 ppm). | Carbonyl carbon (~170 ppm). Alkoxy carbon (-O-CH₂-) is ~60 ppm.[23] | Carbonyl carbon (~170 ppm). Carbons attached to the nitrogen appear in the 20-65 ppm range.[23] |
| Mass Spectrometry | Molecular Ion Peak (M⁺). | Common fragmentation is the formation of the acylium ion (R-CO⁺), e.g., m/z = 43 for CH₃CO⁺.[23][24] | Molecular ion peak may be odd if it contains one nitrogen.[24] Fragmentation often forms an acylium ion. McLafferty rearrangement is possible.[24] |
| Table 1: Summary of key spectroscopic data for product characterization. |
References
- Fischer Esterification Protocol. (n.d.).
- Reaction Kinetics and Mechanism for the Gas- and Liquid-Phase Esterification of Acetic Acid with Methanol on Tungstated Zirconia. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
- Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021). YouTube.
- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- How Do You Make Esters From Acetic Acid? - Chemistry For Everyone. (2025). YouTube.
- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE.
- Synthesis, characterization of Amides of Acetoacetic ACID – I. (2019). Canadian Journal of Biomedical Research & Technology.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022).
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
- Industrial Applications of Acetic Acid. (n.d.). Knowde.
- Crystal structures and spectroscopic properties of ester amide and diamide of squaric acid with prolinamide. (n.d.). Scilit.
- Esterification | Reaction, Mechanism & Formula. (n.d.). Study.com.
- Uses of Acetic acid. (n.d.). Valco Group.
- Esterification of Phenol and Acetic Acid (The Mechanism). (2021). Reddit.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Process for the purification of esters. (1985). Google Patents.
- Acetic Acid: Applications and Roles in Different Industries. (2025). TZ Group.
- Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE.
- A method of synthesizing acid amide. (1987). European Patent Office.
- Direct amidation of esters with nitroarenes. (2017). PMC - NIH.
- Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. (n.d.). Silver Fern Chemical.
- Common Uses Of Acetic Acid. (2025). The Chemistry Blog - Chemical Suppliers.
- HTE enabled amine–acid esterification and its application in drug... (n.d.). ResearchGate.
- Making Amides from Carboxylic Acids. (2019). YouTube.
- Esterification - Prep. (2020). JoVE.
- Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021). ResearchGate.
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025).
- Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025).
- Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. (n.d.). ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
- Amidation – ACS GCI Pharmaceutical Roundtable. (n.d.).
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- 3.9: Chemistry of Amides- Synthesis and Reactions. (2021). Chemistry LibreTexts.
- Glycerol Esterification with Acetic Acid by Reactive Distillation Using Hexane as an Entrainer. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA).
- Catalytic Reactive Distillation for the Esterification Process: Experimental and Simulation. (n.d.).
- Catalytic Amidation. (n.d.).
- Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. (2025). ResearchGate.
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
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Application Note: A Guide to Library Synthesis Using the 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a frequent choice for targeting various enzymes, particularly protein kinases.[2] Within this class, 2-(4,6-dichloropyrimidin-5-yl)acetic acid stands out as an exceptionally versatile building block. It features three distinct points for chemical modification: two chlorine atoms at the C4 and C6 positions, amenable to sequential substitution, and a carboxylic acid side chain. This trifunctional nature allows for the systematic and spatially distinct introduction of diversity, enabling the creation of large, three-dimensional compound libraries essential for modern drug discovery campaigns.
This guide provides an in-depth exploration of the strategic use of this compound, detailing its reactivity and offering robust, field-proven protocols for its elaboration into diverse chemical libraries.
Section 1: The Chemistry of the this compound Scaffold
Structural Features and Reactivity
The synthetic utility of this building block is rooted in the predictable and controllable reactivity of its functional groups.
-
The Pyrimidine Core: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature significantly activates the chlorine atoms at the C4 and C6 positions towards Nucleophilic Aromatic Substitution (SNAr) .[3] These reactions are the primary method for elaborating the core scaffold.
-
C4 and C6 Chlorine Atoms: The two chlorine atoms are chemically equivalent in the starting material. Mono-substitution can occur at either position, yielding the same product.[3][4] However, once the first nucleophile is introduced, the electronic nature of the ring is altered, which can influence the reactivity of the second chlorine atom. Generally, the second substitution requires more forcing conditions (e.g., higher temperatures or stronger bases) to proceed efficiently.
-
The Acetic Acid Side Chain: The carboxylic acid group at the C5 position provides a third vector for diversification. It is readily converted into amides, esters, or other functionalities using standard coupling chemistry.[5] This allows for the exploration of chemical space extending from the core, which is often crucial for modulating properties like solubility, cell permeability, and target engagement.
Below is a diagram illustrating the key reactive sites on the molecule.
Caption: Reactive sites on the this compound scaffold.
Strategic Considerations for Library Design
A key advantage of this building block is the ability to perform sequential reactions to build molecular complexity in a controlled manner. A typical library synthesis strategy involves a three-step diversification process.
Caption: General workflow for library synthesis using sequential diversification.
This staged approach allows for the creation of a matrix of compounds from a set of starting materials (Nucleophile A, Nucleophile B, Amine C), rapidly generating hundreds or thousands of unique structures for screening.
Section 2: Core Protocols for Library Elaboration
The following protocols provide detailed, step-by-step methodologies for the key transformations. These are intended as starting points and may require optimization based on the specific substrates used.
Protocol 1: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)
Principle: This reaction introduces the first point of diversity by replacing one of the chlorine atoms. The reaction is typically carried out at room temperature or with gentle heating, using a mild base. Amines are common nucleophiles for this step.[6]
Experimental Protocol:
-
Setup: To a clean, dry reaction vial, add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Ethanol (5 mL). Add the desired primary or secondary amine (1.0-1.1 mmol, 1.0-1.1 eq) followed by a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃, 2.0-3.0 eq).[3][6]
-
Reaction: Stir the mixture at room temperature for 1-3 hours or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.[6] Some less reactive amines may require heating to 50-80 °C.
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL). If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
| Parameter | Condition | Rationale / Notes |
| Solvent | DMF, Ethanol, Acetonitrile | Chosen based on reagent solubility and boiling point. |
| Base | K₂CO₃, TEA, DIPEA | Scavenges the HCl byproduct. K₂CO₃ is often used for simple amines.[7] |
| Temperature | Room Temperature to 80 °C | Reaction rate is dependent on the nucleophilicity of the amine. |
| Monitoring | TLC, LC-MS | Essential for determining reaction completion and identifying byproducts. |
Protocol 2: Sequential Disubstitution via Second SNAr
Principle: Following mono-substitution, the second chlorine atom is displaced. This step typically requires more forcing conditions (e.g., higher temperatures) due to the modified electronics of the pyrimidine ring. Palladium catalysis can also be employed for challenging couplings.[8]
Experimental Protocol:
-
Setup: In a reaction vial, dissolve the mono-substituted intermediate from Protocol 1 (1.0 mmol, 1.0 eq) in a suitable solvent (e.g., DMF, Dioxane).
-
Reagent Addition: Add the second nucleophile (1.2-1.5 mmol, 1.2-1.5 eq) and a suitable base (e.g., K₂CO₃, NaOtBu).
-
Reaction: Heat the reaction mixture to 100-140 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).[7] For difficult couplings, a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand may be required.[8]
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Side-Chain Modification via Amide Coupling
Principle: The carboxylic acid side chain is activated and then reacted with an amine to form a stable amide bond. This is one ofthe most common reactions in medicinal chemistry.[5] A wide variety of coupling reagents can be used.
Experimental Protocol:
-
Setup: Dissolve the pyrimidine derivative containing the free carboxylic acid (1.0 mmol, 1.0 eq) in a suitable aprotic solvent like DMF or Dichloromethane (DCM) (5 mL).
-
Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq), a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (0.1-1.0 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[9][10]
-
Reaction: Stir the mixture at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Coupling Reagent | Additive | Base | Key Features |
| EDC | HOBt | DIPEA, TEA | Cost-effective, common choice. HOBt suppresses side reactions.[9] |
| HATU | None | DIPEA | Highly efficient, fast reaction times, good for hindered substrates. |
| DCC | DMAP | None | Forms a DCU precipitate that can be filtered off. |
Section 3: Application Example: Synthesis of a Focused Kinase Inhibitor Library
Rationale: The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in many potent kinase inhibitors.[2][11] The workflow below illustrates how the building block can be used to rapidly generate a library of such compounds.
Caption: Workflow for synthesizing a focused kinase inhibitor library.
Data Summary Example: The following table shows representative data for a small library synthesized using the above workflow.
| Compound ID | Aniline (A) | Benzylamine (B) | Cyclic Amine (C) | Final Yield (%) | Purity (%) (LC-MS) |
| LIB-001 | 4-fluoroaniline | 3-methoxybenzylamine | Morpholine | 55 | >98 |
| LIB-002 | 4-fluoroaniline | 3-methoxybenzylamine | Piperidine | 51 | >97 |
| LIB-003 | 3-chloroaniline | 4-chlorobenzylamine | Morpholine | 48 | >95 |
| LIB-004 | 3-chloroaniline | 4-chlorobenzylamine | Piperidine | 45 | >96 |
Section 4: Safety & Handling
-
This compound: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
Coupling Reagents: Many coupling reagents (e.g., HATU, DCC) are sensitizers and irritants. Avoid inhalation and skin contact.
-
Solvents: Use appropriate precautions when handling flammable and volatile organic solvents like DMF, DCM, and Ethanol.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors. (n.d.). BenchChem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. (n.d.). BenchChem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. (n.d.). BenchChem.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (n.d.). BenchChem.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. (n.d.). BenchChem.
- Amide Synthesis. (n.d.). Fisher Scientific.
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol Guide: Mastering Regioselectivity in Heterocyclic Chemistry
Topic: Experimental Conditions for Selective Substitution at C4 vs. C6
Introduction: The Strategic Importance of C4/C6 Functionalization
In the intricate world of medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Molecules built upon cores like pyrimidines, purines, and quinazolines are foundational to a vast number of FDA-approved drugs and advanced materials.[1] The seemingly subtle difference between substituting at the C4 versus the C6 position can dramatically alter a molecule's biological activity, pharmacokinetic profile, or material properties. Achieving this level of regiochemical control is not a matter of chance; it is a deliberate process governed by a deep understanding of reaction mechanisms and the strategic manipulation of experimental conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and field-proven protocols for achieving selective substitution at the C4 and C6 positions of key heterocyclic systems. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, empowering you to troubleshoot and innovate in your own projects.
Foundational Principles of Regioselectivity in Heterocycles
The reactivity of positions on an aromatic heterocycle is dictated by the electron distribution within the ring. In diazines like pyrimidine, the two nitrogen atoms are strongly electron-withdrawing, creating electron-deficient carbon centers that are susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Electronic Activation: The C2, C4, and C6 positions are the most electron-deficient due to their ortho/para relationship to the ring nitrogens. Frontier Molecular Orbital (FMO) theory suggests that for pyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4/C6 positions compared to C2, making them primary sites for nucleophilic attack.[2]
-
Reaction Mechanism: While traditionally viewed as a two-step addition-elimination process via a stable Meisenheimer complex, many SNAr reactions on heterocycles like pyrimidine are now understood to proceed through a concerted mechanism, where bond formation and breakage occur in a single transition state.[3] The stability of this transition state is the key to selectivity.
The choice between C4 and C6 often comes down to a competition between two pathways, which can be controlled by leveraging the principles of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control: The kinetically favored product is the one that forms the fastest, meaning it has the lowest activation energy (Ea). These reactions are typically run at lower temperatures for shorter durations to prevent the reaction from reversing or equilibrating.[6][7]
-
Thermodynamic Control: The thermodynamically favored product is the most stable product. Achieving this requires conditions that allow the reaction to be reversible, such as higher temperatures and longer reaction times, enabling the product distribution to reach equilibrium.[5][6]
Core Strategies for Directing C4 vs. C6 Selectivity
Mastering regioselectivity involves the careful orchestration of several key experimental variables.
The Leaving Group: Setting the Stage for Reactivity
The identity of the leaving group (LG) is critical. A better leaving group lowers the activation energy for substitution. In di-substituted compounds like 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, the inherent electronic differences are often subtle. However, one position can be made more reactive. For purine nucleosides, converting the C6-hydroxyl into a better leaving group, such as a 6-(1,2,4-triazol-1-yl) derivative, facilitates C-nucleophilic substitution under specific conditions.[8] Similarly, classical methods for C6 functionalization of purines involve chlorination with reagents like POCl₃, though this often requires harsh conditions unsuitable for sensitive substrates.[9]
Solvent and Base: The Reaction Environment
The choice of solvent and base can profoundly influence which position is more reactive.
-
Solvent Polarity: Polar aprotic solvents like DMF or Dioxane can stabilize charged intermediates or transition states in SNAr reactions.[8] In contrast, non-nucleophilic alcohols like tert-butanol can selectively favor substitution at one position over another, often by minimizing side reactions or altering the solvation of the nucleophile.[10]
-
Base Selection: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often used to scavenge the acid produced during the reaction without competing as a nucleophile.[10] For C-H activation strategies, stronger bases may be required for deprotonation.
Temperature and Time: The Kinetic vs. Thermodynamic Switch
Temperature is arguably the most powerful tool for switching between kinetic and thermodynamic control.
-
Low Temperature (Kinetic Regime): At lower temperatures (e.g., 0°C to room temperature), the reaction with the lowest activation energy will dominate. If attack at C4 is sterically less hindered or electronically favored for a given nucleophile, it will be the major product under these conditions.[11]
-
High Temperature (Thermodynamic Regime): Increasing the temperature (e.g., 80°C to reflux) provides enough energy to overcome higher activation barriers and allows for potential equilibration.[6][10] If the C6-substituted product is thermodynamically more stable, allowing the reaction to proceed for longer at elevated temperatures will enrich this isomer.[5]
Protecting Groups: The Ultimate Control Element
When other methods fail to provide sufficient selectivity, a protecting group strategy offers a definitive, albeit longer, route.[12] The concept is simple: block the more reactive site with a temporary functional group, force the reaction to occur at the desired C4 or C6 position, and then remove the protecting group.[13] The choice of protecting group is critical and must be "orthogonal"—meaning it can be removed under conditions that do not affect the newly installed substituent.[14]
dot digraph "Decision_Workflow_for_C4_C6_Selectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
} Caption: Decision workflow for achieving C4 vs. C6 selectivity.
Data Presentation: Comparative Conditions
The following table summarizes typical experimental parameters for directing substitution. Note that these are starting points and optimization is often necessary.
| Feature | Selective C4 Substitution | Selective C6 Substitution | Key Rationale |
| Typical Substrate | Dihalo-pyrimidines | Halo-purines, Halo-quinazolines | Inherent electronic bias or LG placement. |
| Control Type | Often Kinetic | Often Thermodynamic or Sterically Driven | C4 is often the faster, kinetically preferred site of attack.[5] |
| Temperature | Low to moderate (0°C to 80°C)[10] | Moderate to high (80°C to reflux) | Low temp favors the kinetic product; high temp allows equilibration to the thermodynamic product.[6] |
| Solvent | Non-nucleophilic alcohols (e.g., t-BuOH)[10], Ethers (THF, Dioxane) | Polar aprotic (DMF, DMSO), Aromatic (Toluene) | Solvent choice impacts transition state stability and solubility.[8] |
| Catalysis | Often uncatalyzed (SNAr) | Pd or Cu catalysts for cross-couplings (e.g., Suzuki, Buchwald)[15] | Transition metal catalysis is often required for C-C or C-N bond formation at the less reactive site. |
| Base | Non-nucleophilic (DIPEA, Et₃N) | Inorganic (K₂CO₃, Cs₂CO₃) for cross-couplings | Base choice depends on reaction type (acid scavenger vs. integral part of catalytic cycle).[8][10] |
| Strategy | Exploit intrinsic electronic preference | Use higher temp, protecting groups, or directing groups via catalysis.[12][16] | Overcoming the kinetic preference for C4 often requires more forcing conditions or strategic blocking. |
Experimental Protocols
Disclaimer: These protocols are illustrative. All reactions should be performed by trained chemists under appropriate safety precautions.
Protocol 1: Kinetically Controlled Selective C4-Amination of 2,4-Dichloropyrimidine
This protocol leverages the higher intrinsic reactivity at the C4 position under mild conditions to achieve selective mono-amination.
-
Materials: 2,4-Dichloropyrimidine, Benzylamine (or other primary amine), Diisopropylethylamine (DIPEA), tert-Butanol (t-BuOH), Ethyl acetate, Saturated aq. NaCl.
-
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in t-BuOH (0.2 M), add DIPEA (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the desired primary amine (1.05 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aq. NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-chloro-4-aminopyrimidine product.
-
-
Causality: Using a low temperature and a non-nucleophilic solvent like t-BuOH favors the kinetically controlled attack at the more electrophilic C4 position.[10][17] DIPEA acts solely as an HCl scavenger.
Protocol 2: Thermodynamically Controlled C6-Suzuki Arylation of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
This protocol uses palladium catalysis and higher temperatures to favor substitution at the C6 position, which can be the thermodynamically preferred site in some systems.[15]
-
Materials: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd₂(dba)₃, Na₂CO₃, 1,4-Dioxane, Water.
-
Procedure:
-
In a reaction vessel, combine 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.
-
Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography to isolate the 6-aryl-4-chlorothienopyrimidine.
-
-
Causality: The choice of palladium catalyst and the elevated temperature favor the Suzuki coupling at the C6 position.[15] The higher temperature allows the system to reach its more stable thermodynamic state, overcoming the potential for reaction at the C4-chloro position.
dot digraph "Kinetic_vs_Thermodynamic_Control" { graph [fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Energy profile for kinetic vs. thermodynamic products.
Conclusion
The selective functionalization of heterocyclic systems at the C4 and C6 positions is a challenging yet achievable goal that is central to modern chemical synthesis. Success hinges on a rational approach to experimental design, grounded in the principles of electronic reactivity, SNAr mechanisms, and kinetic versus thermodynamic control. By carefully selecting the leaving group, solvent, temperature, and, when necessary, employing catalytic or protecting group strategies, researchers can effectively steer reactions toward the desired regioisomer. The protocols and principles outlined in this guide serve as a robust starting point for developing and optimizing these critical transformations.
References
-
Timoshchuk, V. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-6. Available at: [Link]
-
Denmark, S. E., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Hocek, M., et al. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. Available at: [Link]
- Goebel, T., et al. (2013). Regioselective preparation of substituted pyrimidines. Google Patents, US20130079519A1.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Engle, K. M., & Yu, J. Q. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Engle, K. M., & Yu, J. Q. (2020). C6 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. Nature Communications. Available at: [Link]
-
Le-Deygen, I., et al. (2012). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]
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Francom, P., et al. (2003). Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides. Organic Letters. Available at: [Link]
-
Nicolaou, K. C., et al. Protecting Groups. University of Texas Southwestern Medical Center. Available at: [Link]
-
Reddit. (2016). Kinetic vs thermodynamic control: for what reactions must these be considered? Available at: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Products Derived from 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of chemical entities derived from 2-(4,6-dichloropyrimidin-5-yl)acetic acid, a critical building block in the synthesis of various pharmaceutical agents, most notably the antiplatelet drug Ticagrelor.[1][2] The purity of these intermediates and the final active pharmaceutical ingredients (APIs) is paramount to ensure safety, efficacy, and regulatory compliance.[3] This document details field-proven methodologies, including acid-base extraction, multi-solvent recrystallization, and flash column chromatography, designed for researchers, chemists, and process development professionals. The protocols are presented with an emphasis on the underlying chemical principles, enabling users to not only execute the procedures but also to troubleshoot and adapt them for specific derivatives.
The Imperative for Purity in Pyrimidine-Based Drug Synthesis
Derivatives of this compound are central to the synthesis of complex molecules. The synthetic routes, however, can generate a host of impurities, including unreacted starting materials, regioisomers, over-reacted products, and byproducts from side reactions.[4] For instance, in the synthesis of Ticagrelor intermediates, incomplete reactions can leave residual dichloropyrimidine precursors, which are challenging to remove due to similar polarities.[1][4] The presence of such impurities can compromise the yield, introduce toxicity, and affect the stability and crystalline form of the final API.[3] Therefore, robust and scalable purification strategies are not merely a matter of good practice but a fundamental requirement of drug development.
This guide provides a structured approach to purification, beginning with bulk techniques suitable for initial cleanup and progressing to high-resolution methods for achieving final product specifications.
Foundational Purification: Acid-Base Extraction
The presence of a carboxylic acid moiety in the parent structure provides a powerful handle for a highly selective, liquid-liquid extraction technique. Acid-base extraction leverages the differential solubility of the acidic compound and its corresponding salt to separate it from neutral or basic impurities.[5][6]
Principle of Separation
The core principle involves converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treating the organic solution with an aqueous base.[7] Neutral and basic impurities remain in the organic phase, while the carboxylate salt of the desired product partitions into the aqueous phase. Subsequently, the aqueous layer is isolated and re-acidified, causing the purified carboxylic acid to precipitate out of the solution, ready for collection.[6][8]
Critical Choice of Base
The selection of the base is a critical parameter. While a strong base like sodium hydroxide (NaOH) can be used, a weaker base such as sodium bicarbonate (NaHCO₃) is often preferred.[9]
-
Causality: The dichloropyrimidine ring is susceptible to nucleophilic substitution and hydrolysis, especially under harsh basic conditions. Using a strong base like NaOH could potentially hydrolyze the chloro-substituents or other sensitive functional groups on the derivative. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid (pKa ~4-5) but is generally not strong enough to promote unwanted side reactions, thus preserving the integrity of the core structure.[5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.
-
Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (e.g., 50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (typically the bottom layer, but density should be confirmed) now contains the sodium carboxylate salt of the desired product.
-
Isolation: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, repeat steps 2-3 with a fresh portion of sodium bicarbonate solution (e.g., 25 mL). Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded or processed separately.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2), which can be confirmed with pH paper. This will neutralize the bicarbonate and protonate the carboxylate, causing the purified product to precipitate.[8][9]
-
Collection & Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product under vacuum to a constant weight.
Data Summary: Acid-Base Extraction
| Parameter | Selection | Rationale |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Good solubility for the crude product; immiscible with water. |
| Aqueous Base | Saturated NaHCO₃ | Selectively deprotonates the carboxylic acid without causing hydrolysis of the dichloropyrimidine ring.[5] |
| Acid for Precipitation | Concentrated HCl (12 M) | Effectively protonates the carboxylate salt to regenerate the insoluble carboxylic acid.[9] |
| Process Control | pH monitoring, Temperature control | Ensure complete salt formation (pH > 8) and precipitation (pH < 3). Cooling during acidification controls exotherm. |
Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree, relying on the principle that the solubility of a compound in a solvent increases with temperature.[10][11] When a hot, saturated solution is allowed to cool, the desired compound's solubility decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[12][13]
Visualization: Recrystallization Method Selection
The choice between a single-solvent cooling method and a two-solvent (anti-solvent) method depends on the compound's solubility profile.
Caption: Decision tree for selecting the appropriate recrystallization technique.
Protocol 1: Single-Solvent Cooling Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[14] Test small quantities of the crude product with various solvents (see table below) to identify a suitable candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate with a stirrer). Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.[15]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.
Protocol 2: Anti-Solvent Recrystallization
This method is useful when no single solvent provides the desired temperature-dependent solubility profile.[16]
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound at room temperature and a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.[12][17]
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: While stirring, slowly add the anti-solvent dropwise to the solution until it becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Crystallization: If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly as described in the single-solvent method.
-
Collection and Drying: Collect, wash (with the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as previously described.
Data Summary: Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for pyrimidine derivatives.[11] |
| Methanol/Water | Polar Protic | Variable | A powerful solvent pair; water acts as an anti-solvent for many organics. Used for Ticagrelor purification.[2] |
| Ethyl Acetate | Polar Aprotic | 77 | Good general-purpose solvent, often used with hexane as an anti-solvent.[11] |
| Toluene | Non-polar | 111 | Useful for less polar derivatives; can be paired with hexane or heptane.[8] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
High-Resolution Purification: Flash Column Chromatography
When dealing with complex mixtures containing impurities of similar polarity to the target compound, flash column chromatography is the method of choice.[11] This technique uses positive pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel), separating components based on their differential partitioning between the two phases.[18]
Principle of Separation
Compounds travel through the column at different rates depending on their polarity. Non-polar compounds have weaker interactions with the polar silica gel and elute faster with a non-polar mobile phase. Polar compounds, including those with carboxylic acid and pyrimidine nitrogens, interact more strongly with the silica and elute more slowly. By carefully selecting the mobile phase, a clean separation can be achieved.
Visualization: Workflow for Method Development
Caption: Standard workflow for purification by flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC): Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal system gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4 and shows clear separation from all major impurities.[11][19][20]
-
Column Preparation: Select a column of appropriate size (a 70:1 ratio of silica gel to crude compound by weight is a good starting point for difficult separations).[20] Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent.[20] Carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[14][18] This method often provides superior resolution.
-
Liquid Loading: Dissolve the sample in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.[18]
-
-
Elution: Add the mobile phase to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow. Collect the eluent in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Data Summary: Common Solvent Systems
| Compound Polarity | Recommended Starting Solvent System | Comments |
| Low to Medium | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | A standard, versatile system for many organic compounds.[21] |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Effective for more polar compounds. A small amount of acid (e.g., 0.1% acetic acid) can be added to improve the peak shape of carboxylic acids.[21] |
| High (Reversed-Phase) | Water / Acetonitrile (with 0.1% Formic Acid) | For highly polar derivatives, reversed-phase chromatography (using a C18-functionalized silica column) may be necessary.[14] |
Quality Control and Validation
Every purification protocol must be validated. After each step, the purity of the isolated material should be assessed.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified sample should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are discernible from the main product.
By integrating these analytical checks, researchers can ensure the trustworthiness and reproducibility of their purification results, paving the way for successful downstream applications in drug development.
References
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link]
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Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Retrieved from [Link]
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Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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University of Cape Town, Department of Chemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]
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PubMed. (2010). Enantiomer separation and indirect chromatographic absolute configuration prediction of chiral pirinixic acid derivatives: Limitations of polysaccharide-type chiral stationary phases in comparison to chiral anion-exchangers. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid in Agricultural Chemical Research
Abstract
The relentless evolution of resistance in weeds, fungi, and insect pests necessitates the continuous discovery of novel agrochemical scaffolds and modes of action.[1] Pyrimidine derivatives represent a cornerstone in pesticide discovery, offering a versatile heterocyclic core for a wide range of biologically active molecules.[2] This document provides detailed application notes and synthetic protocols for the use of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid (CAS No. 933702-89-7) as a strategic building block in the research and development of new herbicides, fungicides, and insecticides. We will explore the chemical reactivity of this scaffold and provide robust, step-by-step protocols for the synthesis of derivative libraries and their subsequent biological screening.
Introduction: The Strategic Value of the Dichloropyrimidine Scaffold
This compound is a bifunctional chemical intermediate poised for a significant role in discovery chemistry for crop protection. Its structure is notable for three key features, each offering a handle for synthetic diversification:
-
A Pyrimidine Core: This nitrogenous heterocycle is a well-established pharmacophore in numerous commercial pesticides due to its favorable metabolic profile and ability to interact with a variety of biological targets.[2]
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[3][4][5] This is the primary route for generating chemical diversity from this scaffold.
-
An Acetic Acid Side Chain: The carboxylic acid moiety provides a secondary site for modification, typically through esterification or amidation, to modulate the molecule's physicochemical properties, such as solubility and systemic movement within the plant.
The strategic placement of the acetic acid group at the C5 position, flanked by the two chlorine atoms, offers the potential for novel steric and electronic interactions in the final derivatives, which may lead to the discovery of compounds with new modes of action.
Core Chemistry: Leveraging Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for derivatizing this compound involves the sequential or differential substitution of the two chlorine atoms. The reactivity of the C4 and C6 positions is generally similar, but can be influenced by the nature of the incoming nucleophile and reaction conditions.[6] This allows for the creation of both symmetric (di-substitution with the same nucleophile) and asymmetric (stepwise substitution with different nucleophiles) derivatives.
Diagram 1: General Synthetic Strategy
Below is a Graphviz diagram illustrating the general workflow for creating a diverse chemical library from the starting material.
Caption: Synthetic workflow for library generation.
Synthetic Protocols: Building Agrochemical Candidate Libraries
The following protocols are designed as templates for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of a Thioether Derivative Library (Potential Fungicides)
Thioether linkages are common in fungicidal compounds. This protocol describes the synthesis of a library of pyrimidine thioethers.
Rationale: The introduction of various aryl or alkyl thioether moieties can modulate the lipophilicity and target-binding affinity of the molecule.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a base such as potassium carbonate (K₂CO₃, 2.2 eq).
-
Nucleophilic Addition: Add the desired thiol (R-SH, 2.1 eq) to the mixture. A diverse library can be created by using a variety of aromatic and aliphatic thiols in parallel.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(4,6-bis(R-thio)pyrimidin-5-yl)acetic acid derivative.
Protocol 3.2: Synthesis of an Amine Derivative Library (Potential Herbicides)
Many herbicides, including those that inhibit essential amino acid synthesis, contain amine functionalities.
Rationale: The introduction of substituted anilines or other amines can lead to compounds that mimic natural substrates of key plant enzymes, potentially leading to herbicidal activity.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like 1,4-dioxane.
-
Nucleophilic Addition: Add the desired amine (R-NH₂, 2.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and purify directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the target 2-(4,6-bis(R-amino)pyrimidin-5-yl)acetic acid derivatives.
Protocol 3.3: Modification of the Acetic Acid Side Chain
Rationale: Converting the carboxylic acid to an ester or amide can improve the compound's uptake and translocation in plants. For example, esterification often increases lipophilicity, which can enhance leaf cuticle penetration.
Step-by-Step Methodology (Esterification):
-
Activation (Optional): For sterically hindered alcohols, first convert the carboxylic acid to an acid chloride. To a solution of the pyrimidine acetic acid derivative (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 1-2 hours at room temperature.
-
Ester Formation: To the solution of the pyrimidine acetic acid (or its acid chloride), add the desired alcohol (R-OH, 1.5 eq) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), or a base like triethylamine (1.5 eq) if starting from the acid chloride.
-
Reaction: Stir at room temperature for 6-18 hours.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Biological Screening Protocols
Once a library of derivatives has been synthesized and purified, the next critical step is to screen for biological activity.
Protocol 4.1: Primary Herbicidal Activity Screening
This protocol uses a simple agar-based assay with a model plant species to quickly identify compounds with phytotoxic effects.
Step-by-Step Methodology:
-
Preparation of Test Plates: Prepare a 96-well microtiter plate with a sterile agar medium containing a basal salt nutrient solution.
-
Compound Application: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Add the stock solutions to the wells to achieve a final test concentration (e.g., 100 µM). Include a solvent-only control and a positive control with a known herbicide (e.g., glyphosate or 2,4-D).
-
Seed Plating: Aseptically place one surface-sterilized seed of a model plant like Arabidopsis thaliana or Lolium rigidum (ryegrass) into each well.
-
Incubation: Seal the plate and incubate in a growth chamber with a controlled light/dark cycle and temperature for 7-10 days.
-
Data Collection: Measure primary root length and observe signs of phytotoxicity such as chlorosis (yellowing) or necrosis (tissue death). Calculate the percent growth inhibition relative to the solvent control.
Diagram 2: Biological Screening Funnel
This diagram illustrates a typical workflow for advancing a hit compound from primary screening to a lead candidate.
Caption: Workflow for agrochemical candidate screening.
Protocol 4.2: Primary Fungicidal Activity Screening
This protocol assesses the ability of compounds to inhibit the growth of a model pathogenic fungus.
Step-by-Step Methodology:
-
Preparation of Test Plates: Dispense potato dextrose agar (PDA) into a 96-well plate.
-
Compound Application: Add the test compounds (dissolved in DMSO) to the wells to achieve a final desired concentration (e.g., 50 µg/mL).
-
Inoculation: Place a small plug of an actively growing culture of a model fungus (e.g., Fusarium graminearum or Botrytis cinerea) in the center of each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark for 3-5 days.
-
Data Collection: Measure the diameter of the fungal colony in each well. Calculate the percent inhibition of mycelial growth compared to a solvent control.
Data Presentation and Interpretation
All quantitative data from screening should be tabulated for clear comparison. For promising "hit" compounds, dose-response curves should be generated to determine the concentration required for 50% inhibition of growth (GR₅₀ for plants, EC₅₀ for fungi).
Table 1: Example Data from Primary Herbicidal Screen
| Compound ID | R Group (Position 4,6) | Concentration (µM) | Root Growth Inhibition (%) |
| DPA-001 | -S-Phenyl | 100 | 15.2 |
| DPA-002 | -NH-(4-Cl-Phenyl) | 100 | 85.7 |
| DPA-003 | -O-Propyl | 100 | 5.5 |
| Control | DMSO | N/A | 0.0 |
| Positive | Glyphosate | 100 | 98.9 |
In this example, compound DPA-002 would be identified as a "hit" and prioritized for further dose-response studies and secondary screening against a broader panel of weed species.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. The reactive dichloropyrimidine core allows for extensive chemical exploration through nucleophilic aromatic substitution, while the acetic acid side chain provides a means to fine-tune physicochemical properties. The protocols outlined in this document provide a solid foundation for researchers to build diverse chemical libraries and perform initial biological evaluations, paving the way for the discovery of the next generation of crop protection solutions.
References
- CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
- CN119731146A - (2, 4-Dichlorophenoxy) acetic acid analogues.
-
Insecticidal Activities of Chloramphenicol Derivatives Isolated from a Marine Alga-Derived Endophytic Fungus, Acremonium vitellinum, against the Cotton Bollworm, Helicoverpa armigera (Hübner) (Lepidoptera). PubMed Central. [Link]
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
-
This compound - [D64591]. Synthonix. [Link]
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. [Link]
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. MDPI. [Link]
- KR20120027265A - Insecticidal pyridine compounds.
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
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Development of novel pesticides in the 21st century. Semantic Scholar. [Link]
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2,4-Dichlorophenoxyacetic acid. No-Till Farmer. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed Central. [Link]
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2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Common problems in 2-(4,6-Dichloropyrimidin-5-yl)acetic acid reactions
Welcome to the technical support center for 2-(4,6-Dichloropyrimidin-5-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common problems encountered during the handling and reaction of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your work with this compound, offering explanations and actionable solutions.
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic substitution on this compound with an amine and observing very low yields of my desired mono-substituted product. What could be the cause and how can I improve it?
Answer:
Low yields in SNAr reactions with this substrate can stem from several factors, primarily related to the reactivity of the dichloropyrimidine core and the stability of the starting material.
Causality and Solution:
-
Inadequate Reaction Conditions: The pyrimidine ring is electron-deficient, which is further enhanced by the two chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[1] However, the reaction still requires sufficient activation.
-
Starting Material Degradation: this compound can be susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups, especially in the presence of moisture and base.[3] This creates impurities and consumes your starting material.
-
Solution: Use anhydrous solvents and reagents. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Side Reactions of the Acetic Acid Moiety: The carboxylic acid group can be deprotonated by the base, potentially leading to solubility issues or unwanted side reactions.
-
Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. A protocol for the reduction of the methyl ester suggests its compatibility with further reactions.[4]
-
Experimental Protocol: Mono-amination of this compound Methyl Ester
-
To a solution of methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 eq) in anhydrous DMF (5 mL), add the desired amine (1.0-1.2 eq) and finely powdered, anhydrous K₂CO₃ (4.0 eq).[2]
-
Heat the reaction mixture to 140 °C in a sealed vial.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Poor Regioselectivity or Di-substitution in SNAr Reactions
Question: I am trying to achieve mono-substitution, but I am getting a mixture of the mono- and di-substituted products. How can I control the selectivity?
Answer:
While the C4 and C6 positions of the starting material are chemically equivalent, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom.[1] Achieving mono-substitution requires careful control of reaction conditions.
Causality and Solution:
-
Stoichiometry and Reaction Time: Using an excess of the nucleophile or allowing the reaction to proceed for too long will favor di-substitution.
-
Solution: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant amounts of the di-substituted product are formed.
-
-
Reaction Temperature: Higher temperatures increase the reaction rate and can lead to over-reaction.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. You may need to screen different temperatures to find the optimal balance between reaction time and selectivity.
-
Problem 3: Low Yields and Side Products in Suzuki Coupling Reactions
Question: My Suzuki coupling reaction with this compound and a boronic acid is giving low yields and I see evidence of starting material decomposition. What are the likely causes?
Answer:
Successful Suzuki coupling of dichloropyrimidines is highly dependent on the choice of catalyst, base, and solvent.[5][6] Low yields are often due to suboptimal conditions or competing side reactions.
Causality and Solution:
-
Suboptimal Catalyst/Solvent System: The choice of palladium catalyst and solvent is crucial. For instance, Pd(PPh₃)₄ has been shown to work well in non-polar solvents like 1,4-dioxane for Suzuki couplings of dichloropyrimidines.[5][7] Polar solvents have been reported to give lower yields with this catalyst.[5]
-
Hydrolysis/Dehalogenation: The basic conditions of the Suzuki coupling can promote hydrolysis of the C-Cl bonds, leading to hydroxylated byproducts. Reductive dehalogenation can also occur.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. The choice of a non-aqueous base like K₃PO₄ can be beneficial.
-
-
Decarboxylation: The acetic acid side chain may undergo decarboxylation at the elevated temperatures often required for Suzuki coupling.[8][9]
-
Solution: If decarboxylation is suspected, try running the reaction at a lower temperature for a longer time. Microwave-assisted procedures can sometimes allow for shorter reaction times at lower catalyst loadings, which may mitigate this side reaction.[7] Protecting the carboxylic acid as an ester may also improve stability.
-
Table 1: Recommended Conditions for Suzuki Coupling of Dichloropyrimidines
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 100 | 71 | [5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to its susceptibility to hydrolysis, oxidation, and potential photodegradation, it is recommended to store this compound in an inert atmosphere (e.g., under argon or nitrogen), in a tightly sealed container, protected from light, and in a freezer at -20°C.[3]
Q2: Can the carboxylic acid group of this compound be reduced?
Yes. While direct reduction of the carboxylic acid might be challenging without affecting the dichloropyrimidine ring, the corresponding methyl ester can be effectively reduced. A known protocol uses diisobutylaluminium hydride (DIBAL-H) in diethyl ether at low temperatures (-78 °C to room temperature) to reduce methyl 2-(4,6-dichloropyrimidin-5-yl)acetate to 2-(4,6-dichloropyrimidin-5-yl)ethanol in high yield.[4]
Q3: Is hydrolysis of the chloro groups a major concern?
Yes, hydrolysis is a significant potential side reaction. The electron-deficient nature of the pyrimidine ring makes the chlorine atoms susceptible to nucleophilic substitution by water, which can be catalyzed by both acidic and basic conditions.[3] This leads to the formation of 4-chloro-6-hydroxypyrimidine and 4,6-dihydroxypyrimidine derivatives, which are often undesired byproducts. It is crucial to use anhydrous conditions in most reactions.
Q4: I am observing an unexpected product in my reaction with an alcohol as a solvent. What could it be?
If you are using an alcohol (e.g., methanol or ethanol) as a solvent, especially in the presence of a base, you may be observing solvolysis.[10][11] In this SNAr reaction, the alcohol acts as a nucleophile, leading to the replacement of one or both chlorine atoms with alkoxy groups. If this is not the desired outcome, you should switch to a non-nucleophilic, aprotic solvent like DMF, THF, or 1,4-dioxane.
Visual Guides
Reaction Pathways and Potential Side Reactions
Caption: Overview of primary reactions and common side reactions.
Troubleshooting Workflow for Low Yield in SNAr
Caption: A step-by-step guide to troubleshooting low yields.
References
-
ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... Retrieved from [Link]
-
ACS Publications. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Google Patents. (n.d.). N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in SNAr Reactions of 5-Substituted Dichloropyrimidines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on 5-substituted dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving desired regioselectivity in their experiments. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your SNAr reactions.
Introduction: The Challenge of Regioselectivity
The functionalization of the pyrimidine ring via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of medicinal chemistry. However, when working with 5-substituted 2,4-dichloropyrimidines, controlling the regioselectivity of the substitution—whether the incoming nucleophile attacks the C2 or C4 position—is a common challenge. The outcome is governed by a delicate interplay of electronic and steric factors of the substrate and the nature of the nucleophile.[1][2] This guide will help you navigate these complexities to achieve your desired isomeric product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Controlling C4 vs. C2 Selectivity
Q1: I am observing a mixture of C2 and C4 substituted products. How can I favor substitution at the C4 position?
A1: Achieving C4 selectivity is often the expected outcome, especially with an electron-withdrawing group (EWG) at the C5 position.[1][3][4][5] Here’s how to enhance it:
-
Substrate Electronics: The presence of an EWG (e.g., -NO₂, -CN, -CF₃) at the C5 position strongly activates the C4 position for nucleophilic attack. This is due to the effective stabilization of the Meisenheimer intermediate through resonance.[1]
-
Nucleophile Choice: Primary and secondary amines, as well as alkoxides, typically favor attack at the C4 position in the presence of a C5-EWG.[1][6]
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the nucleophile and facilitate the reaction.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the C4-isomer.
-
Q2: My goal is the C2-substituted product, but I'm predominantly getting C4-substitution. What strategies can I employ to reverse the selectivity?
A2: Forcing substitution at the C2 position often requires specific strategies to override the inherent preference for C4 attack.
-
Bulky Substituents: A sterically demanding group at the C5 position can hinder the approach of the nucleophile to the C4 position, thereby favoring attack at the less sterically encumbered C2 position.
-
Tertiary Amine Nucleophiles: A notable exception to the general C4-selectivity rule is the use of tertiary amines as nucleophiles. These have been shown to exhibit excellent C2-selectivity with 5-substituted-2,4-dichloropyrimidines.[3][4][5] This is followed by an in situ N-dealkylation to yield the secondary amine product at the C2 position.[3][4][5]
-
Chelation Control: In some cases, specific nucleophiles can engage in hydrogen bonding or chelation with a substituent on the pyrimidine ring, directing the attack to the C2 position.
Troubleshooting Poor Yields and Side Reactions
Q3: My SNAr reaction is giving a very low yield, regardless of the isomer. What are the common culprits?
A3: Low yields in SNAr reactions can arise from several factors:
-
Insufficient Activation: The pyrimidine ring needs to be sufficiently electron-deficient. If your C5-substituent is not strongly electron-withdrawing, the reaction will be sluggish.
-
Poor Leaving Group: While chlorine is a good leaving group, fluorine can sometimes lead to faster reactions due to its strong inductive electron withdrawal, which increases the electrophilicity of the carbon atom.
-
Nucleophile Reactivity: Weakly basic nucleophiles may require more forcing conditions (higher temperatures, stronger base).
-
Reaction Conditions: Ensure your solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydroxypyrimidine byproducts. The choice of base is also critical; it should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause decomposition of the starting material or product.
Q4: I'm observing the formation of a di-substituted product. How can I favor mono-substitution?
A4: The formation of di-substituted products occurs when the mono-substituted product is reactive enough to undergo a second SNAr reaction. To favor mono-substitution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Temperature: Running the reaction at a lower temperature can help to stop the reaction after the first substitution.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, disfavoring the second substitution.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-dichloro-5-nitropyrimidine
This protocol is adapted from a procedure demonstrating the typical C4-selectivity with secondary amines.[1][6]
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Secondary amine (e.g., diethylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent, add the secondary amine (1.1 eq).
-
Add the base (e.g., TEA, 1.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloro-5-nitropyrimidine.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine Nucleophile
This protocol is based on the work of Lee et al., demonstrating a switch in regioselectivity.[3][4][5]
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Tertiary amine (e.g., triethylamine)
-
Anhydrous Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous CHCl₃.
-
Add the tertiary amine (e.g., triethylamine, 2.0 eq).
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel to yield the C2-aminated product.
Data Presentation
Table 1: Regioselectivity of Amination of 2,4-dichloro-5-nitropyrimidine
| Nucleophile | Conditions | C2:C4 Ratio | Yield (%) | Reference |
| Diethylamine | iPr₂NEt, CHCl₃, 40 °C, 3 h | 1:9 | - | [1] |
| Triethylamine | CHCl₃, rt, 1 h | >95:5 | 60 | [1][6] |
| N-methylmorpholine | CHCl₃, rt, 1 h | >95:5 | 85 | [1] |
Visualizing the Concepts
Workflow for Troubleshooting Regioselectivity
Caption: A troubleshooting workflow for achieving desired regioselectivity.
Factors Influencing Regioselectivity in SNAr Reactions
Caption: Key factors influencing regioselectivity in SNAr reactions.
References
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (2015). The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 20, 2026, from [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4‐Dichloropyrimidine and Related Heteroaryl Chlorides - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Dichloropyrimidine Derivatives
Welcome to the Technical Support Center for the optimization of reaction conditions for dichloropyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we will address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of dichloropyrimidine chemistry.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield
Question: My reaction is sluggish or fails to proceed to completion. I see little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?
Answer:
A systematic screening of reaction parameters is the most effective approach to troubleshoot a low-yielding reaction. Dichloropyrimidines, particularly as chloro-derivatives, can be less reactive coupling partners, making the selection of an appropriate catalytic system and reaction conditions essential.[1]
Troubleshooting Steps:
-
Verify Starting Material Quality: Impurities in your dichloropyrimidine starting material can interfere with the reaction. Confirm its purity using techniques like NMR or melting point analysis.[2]
-
Evaluate Catalyst and Ligand (for Cross-Coupling Reactions): The choice of catalyst and ligand is critical for success in reactions like Suzuki or Buchwald-Hartwig couplings.
-
Catalyst Screening: For Suzuki couplings, catalysts like Pd(PPh₃)₄ have proven effective.[1][3] In contrast, Pd₂(dba)₃ may be inefficient without a suitable ligand.[1]
-
Ligand Screening: The appropriate ligand is often determined by the nucleophile class. For Buchwald-Hartwig aminations, various biaryl monophosphine ligands have been developed to be effective under mild conditions.[4]
-
-
Optimize Solvent and Base:
-
Solvent: The solvent can significantly impact reaction rates and yields. For Suzuki couplings, a mixture of 1,4-dioxane and water has been shown to be effective.[3] For other reactions, screening a range of solvents from polar aprotic (e.g., DMF, THF) to non-polar (e.g., toluene) is recommended.[4][5]
-
Base: The base plays a crucial role in many reactions. For instance, in Suzuki couplings, inorganic bases like K₂CO₃ are commonly used.[3][6] In Buchwald-Hartwig aminations, a combination of organic and inorganic bases can be beneficial for base-sensitive substrates.[4]
-
-
Adjust Reaction Temperature: Many reactions involving dichloropyrimidines require heating to proceed at an adequate rate. If your reaction is sluggish at room temperature, consider a gradual increase in temperature, potentially to reflux.[2] However, be aware that excessively high temperatures can lead to side product formation.[2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields, sometimes with very low catalyst loading.[1][7]
Data Presentation: Optimizing Suzuki Coupling Components
The following tables summarize yields from screening various components for the Suzuki coupling of 2,4-dichloropyrimidine.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]
| Catalyst | Yield (%) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 70 |
| Pd(PPh₃)₄ | 71 |
| Pd(OAc)₂ / PPh₃ | 45 |
| Reaction conditions: 2,4-dichloropyrimidine (1 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2 eq), catalyst (5 mol%), 1,4-dioxane, 100°C. |
Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]
| Solvent | Yield (%) |
| THF | 55 |
| DMF | 60 |
| Isopropanol | 48 |
| 1,4-Dioxane | 71 |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| Reaction conditions: 2,4-dichloropyrimidine (1 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2 eq), Pd(PPh₃)₄ (5 mol%), 100°C. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Question: I am getting a mixture of C2 and C4 substituted isomers that are difficult to separate. How can I improve the selectivity?
Answer:
This is a common challenge in dichloropyrimidine chemistry. Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position due to the higher LUMO coefficient at C4, making it more electrophilic.[5] However, several factors can influence this selectivity.
Strategies to Improve Regioselectivity:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For example, to favor C4 substitution in amination reactions, conditions like n-butanol with DIPEA have been reported to be effective.[5]
-
Employ a Catalyst: For amination reactions, using a palladium catalyst can significantly enhance C4 selectivity.[5]
-
Consider the Nucleophile:
-
The nature of the nucleophile can influence the C2/C4 selectivity. While many nucleophiles preferentially attack the C4 position, certain tertiary amines can exhibit high selectivity for the C2 position, especially with an electron-withdrawing group at C5.[5][8]
-
Neutral nitrogen nucleophiles often yield mixtures of C2 and C4 isomers.[5]
-
-
Substituents on the Pyrimidine Ring:
-
Control Stoichiometry and Reaction Time: Carefully control the stoichiometry of the nucleophile. Monitoring the reaction closely by TLC or LC-MS and stopping it once the desired product is maximized can prevent the formation of undesired isomers.[5]
Visualization: Factors Influencing Regioselectivity
Caption: Factors influencing the regioselectivity of dichloropyrimidine reactions.
Issue 3: Formation of Side Products (e.g., Hydrolysis)
Question: I am observing significant formation of hydroxy-pyrimidine byproducts. How can I prevent this?
Answer:
Dichloropyrimidines are susceptible to hydrolysis, especially under aqueous or acidic conditions during workup.[9] The rate of hydrolysis generally increases with pH.[9]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Careful Workup:
-
Quench the reaction mixture by slowly adding it to crushed ice or a cold, mild aqueous base solution like sodium carbonate or sodium acetate.[9] This "reverse quench" helps to control the exotherm and maintain a less acidic environment.
-
Avoid prolonged exposure to aqueous conditions during extraction and purification.[10]
-
-
Control pH: Maintain control over the pH of the reaction mixture, as both acidic and basic conditions can promote hydrolysis.[10]
II. Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the chlorine atoms in dichloropyrimidines?
For 2,4- and 4,6-dichloropyrimidines, the chlorine at the 4- (and 6-) position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[5] This is due to the greater electron deficiency at the C4/C6 positions.
Q2: What are the key differences between Buchwald-Hartwig amination and traditional SNAr for dichloropyrimidines?
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Typically high, favoring the C4 position.[11] | Generally low to moderate, often yielding mixtures of C2 and C4 isomers.[11] |
| Reaction Conditions | Milder, often at or below room temperature.[11] | Can require elevated temperatures.[11] |
| Catalyst | Requires a palladium catalyst and a specialized ligand.[11] | Typically uncatalyzed.[11] |
| Substrate Scope | Broad, tolerant of a wide range of amines and functional groups.[11] | Can be limited by the nucleophilicity of the amine.[11] |
| Cost & Complexity | Higher cost due to catalyst and ligands; more complex setup.[11] | Lower cost and simpler.[11] |
Q3: How can I purify my dichloropyrimidine derivative?
Purification is often achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and petroleum ether, is frequently effective.[10] For some dichloropyrimidines, distillation or crystallization can also be viable purification methods.[12][13]
Q4: Can I perform a one-pot double Suzuki coupling on a dichloropyrimidine?
Yes, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed. The choice of solvent is critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures compared to polar aprotic solvents.[6]
III. Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine
This protocol provides a general starting point. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2,4-Dichloropyrimidine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2,4-dichloropyrimidine, palladium precatalyst, and phosphine ligand.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.
IV. References
-
Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem.
-
Technical Support Center: Synthesis of Dichloropyrimidines - Benchchem.
-
Process for the preparation of chloropyrimidines - Google Patents.
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
-
optimization of reaction conditions (temperature, solvent, catalyst) for 4,6-diethoxypyrimidine - Benchchem.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem.
-
Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives - Benchchem.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]
-
Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil - Benchchem.
-
Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. [Link]
-
Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
-
The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]
-
Preparation method of 4, 6-dichloropyrimidine - Google Patents.
-
2,4-Dichloropyrimidine: Comprehensive Overview and Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 13. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid Analogs
Welcome to the technical support center for the synthesis of 2-(4,6-dichloropyrimidin-5-yl)acetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthetic route. Low yields and unexpected side reactions can be common hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. Where should I start troubleshooting?
A1: A low overall yield is typically a cumulative effect of inefficiencies at several stages. The most critical steps to investigate are:
-
Initial Cyclization: The formation of the pyrimidine ring is foundational. Incomplete reaction or formation of side products here will impact every subsequent step.
-
Chlorination: This step is often aggressive and can lead to degradation or incomplete conversion if not carefully controlled.
-
Hydrolysis/Decarboxylation: The final step to unmask the acetic acid moiety can be problematic, with risks of incomplete reaction or unwanted side reactions on the dichloropyrimidine ring.
We recommend a stepwise analysis of yield and purity for each intermediate to pinpoint the most problematic transformation.
Q2: I'm observing a complex mixture of byproducts after the chlorination step. What are the likely culprits?
A2: The use of potent chlorinating agents like phosphorus oxychloride (POCl₃) can lead to several side reactions. Common byproducts can arise from:
-
Incomplete Chlorination: Leaving one or both hydroxyl groups intact.
-
Ring Degradation: Harsh reaction conditions (high temperature, prolonged reaction time) can lead to the breakdown of the pyrimidine ring.
-
Reaction with the Acetic Acid Side Chain: If the side chain is not appropriately protected, the chlorinating agent can react with the carboxylic acid or ester group.
Careful control of reaction temperature and stoichiometry of the chlorinating agent is crucial.[1]
Q3: Is it better to introduce the acetic acid side chain before or after the chlorination of the pyrimidine ring?
A3: Both strategies have their merits and challenges.
-
Introducing the side chain first: Synthesizing a (4,6-dihydroxypyrimidin-5-yl)acetic acid derivative and then chlorinating can be a more convergent approach. However, the acetic acid moiety might require protection to withstand the harsh chlorination conditions.
-
Chlorinating first: Starting with a pre-formed 4,6-dichloropyrimidine and then introducing the acetic acid side chain can avoid the issue of protecting groups. However, functionalizing the C5 position of the electron-deficient dichloropyrimidine ring can be challenging.
The optimal route will depend on the specific analog you are synthesizing and the reagents you have available.
II. Troubleshooting Guides for Key Synthetic Steps
This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.
Step 1: Synthesis of the 4,6-Dihydroxypyrimidine-5-acetic Acid Precursor
A common route to the core structure involves the condensation of a three-carbon component, such as a malonic acid derivative, with an N-C-N fragment like urea or guanidine.
Q: My initial condensation reaction to form the substituted dihydroxypyrimidine has a low yield, with a significant amount of unreacted starting materials.
A: Low conversion can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Inefficient Catalysis: Ensure your catalyst (e.g., acid or base) is active and used in the correct stoichiometric amount.
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.
Troubleshooting Protocol: Optimizing the Condensation Reaction
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC every 2-4 hours. | Reactions can be slow to reach completion. |
| Temperature | Gradually increase in 10°C increments. | To find the optimal balance between reaction rate and byproduct formation. |
| Catalyst | Verify the concentration and activity of your acid/base catalyst. | An inactive or incorrect amount of catalyst will hinder the reaction. |
| Solvent | Ensure reactants are soluble in the chosen solvent. | Poor solubility can lead to a heterogeneous reaction mixture and low conversion. |
Step 2: Chlorination of the 4,6-Dihydroxypyrimidine Intermediate
This step typically involves the use of phosphorus oxychloride (POCl₃), often with a tertiary amine base.
Q: The chlorination of my 4,6-dihydroxypyrimidine-5-acetic acid ester is incomplete, resulting in a mixture of mono- and di-chloro products.
A: Incomplete chlorination is a frequent issue. Here's how to address it:
-
Insufficient POCl₃: Ensure at least two equivalents of POCl₃ are used for each molecule of the dihydroxy pyrimidine.
-
Low Reaction Temperature: Chlorination of dihydroxypyrimidines often requires elevated temperatures, sometimes even refluxing in POCl₃.[1][2]
-
Presence of Water: Moisture will rapidly quench POCl₃. Ensure all glassware and reagents are scrupulously dry.
-
Role of a Base: A tertiary amine like N,N-dimethylaniline or triethylamine can be added to neutralize the HCl generated, which can sometimes improve the reaction rate and prevent side reactions.
Q: I am observing significant degradation of my material during the chlorination step.
A: Degradation is often caused by overly harsh conditions.
-
Excessive Temperature: While heat is necessary, prolonged exposure to very high temperatures can lead to ring cleavage.
-
Reaction Time: Monitor the reaction by TLC to avoid unnecessarily long reaction times once the starting material is consumed.
Visualizing the Chlorination Workflow
Caption: Troubleshooting workflow for the chlorination step.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
The final step often involves the hydrolysis of an ethyl or methyl ester to the desired carboxylic acid.
Q: The hydrolysis of my ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate is slow and incomplete.
A: Ester hydrolysis can be sluggish, especially with sterically hindered esters or electron-withdrawing groups on the pyrimidine ring.
-
Choice of Base: Stronger bases like lithium hydroxide (LiOH) are often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Co-solvent: Using a co-solvent like tetrahydrofuran (THF) or methanol with water can improve the solubility of the ester and accelerate the reaction.
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis.
Q: During hydrolysis, I am observing the formation of byproducts where one or both chlorine atoms are replaced by hydroxyl groups.
A: The chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution, especially under basic conditions.
-
Temperature Control: Avoid excessive heat during hydrolysis, as this can promote the unwanted substitution reaction.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting ester is consumed to minimize the formation of hydroxy-pyrimidine byproducts.
-
Stoichiometry of Base: Use the minimum amount of base required for complete hydrolysis.
Experimental Protocol: Controlled Saponification
-
Dissolve the ethyl 2-(4,6-dichloropyrimidin-5-yl)acetate in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (1.1 equivalents) in water dropwise.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully acidify the reaction mixture with cold, dilute HCl to a pH of ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
III. Alternative Synthetic Strategies and Considerations
Vilsmeier-Haack Approach
An alternative route to introduce the C5 substituent involves the Vilsmeier-Haack reaction on a 4,6-dihydroxypyrimidine to form a 5-formyl derivative. This aldehyde can then be further elaborated to the acetic acid side chain, for example, via a Wittig reaction followed by reduction and hydrolysis.
Q: My Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidine is not working well.
A: The Vilsmeier-Haack reaction is an electrophilic substitution, and the pyrimidine ring is relatively electron-deficient.
-
Reaction Conditions: This reaction typically requires forcing conditions (high temperature, long reaction times).
-
Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from a formamide (like DMF) and a chlorinating agent (like POCl₃).[3][4][5][6] Ensure the quality of these reagents.
Visualizing the Vilsmeier-Haack Synthetic Route
Caption: An alternative synthetic pathway via a Vilsmeier-Haack reaction.
IV. References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patnaik, A. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Research, 13(01).
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
Troubleshooting guide for difficult nucleophilic substitutions on pyrimidines
Technical Support Center: Pyrimidine Chemistry
Guide: Troubleshooting Difficult Nucleophilic Substitutions on Pyrimidines
Welcome to the technical support center for advanced synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. Nucleophilic aromatic substitution (SNAr) on the pyrimidine core is a cornerstone of medicinal chemistry, yet it often presents challenges ranging from low reactivity to poor regioselectivity. This guide is structured as a series of frequently encountered problems, offering diagnostic insights and actionable solutions to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction is extremely slow or shows no conversion. What are the primary factors to investigate?
This is the most common issue, and troubleshooting should begin by systematically evaluating the core components of the reaction: the pyrimidine's activation, the leaving group's lability, and the nucleophile's potency.
Causality Analysis:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity.[1] The reaction's success hinges on stabilizing this high-energy intermediate.
-
Ring Activation: The pyrimidine nucleus is inherently electron-deficient due to its two nitrogen atoms, which activates the C2, C4, and C6 positions for nucleophilic attack.[3][4] This activation is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, a stabilizing feature not possible with attack at C5.[1][5] If your pyrimidine bears electron-donating groups (EDGs), they will counteract this inherent activation and slow the reaction. Conversely, electron-withdrawing groups (EWGs) will enhance reactivity.
-
Leaving Group Ability: A good leaving group must be able to stabilize the negative charge it takes on after being expelled. For halopyrimidines, the bond strength to carbon is often more critical than electronegativity in the elimination step. While fluoride is a poor leaving group in aliphatic substitutions, in SNAr it is often the most reactive halogen because the highly polarized C-F bond is most susceptible to the initial nucleophilic attack. Sulfonyl groups are exceptionally potent leaving groups due to their strong electron-withdrawing nature and ability to form stable sulfonate anions.[6]
-
Nucleophile Potency: The nucleophile must be strong enough to attack the electron-deficient ring. Highly basic nucleophiles are generally more reactive. For amines, nucleophilicity is a balance between basicity (pKa) and steric hindrance.[7][8] Highly hindered nucleophiles may struggle to access the reaction center.
Troubleshooting Workflow:
If your reaction is failing, consider the following strategies in order:
-
Increase Temperature: This is the simplest first step. Many SNAr reactions require heating, sometimes to reflux in high-boiling solvents like DMF or DMSO.
-
Enhance Leaving Group Lability: If you are using a chloride, consider if a sulfonyl derivative (e.g., methylsulfonyl, -SO₂Me) is synthetically accessible. These are significantly more reactive.[6][9]
-
Activate the Nucleophile: If using an alcohol, thiol, or amine, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, LiHMDS) to generate the more potent anionic nucleophile.[10]
-
Activate the Pyrimidine Ring: For reactions with weak nucleophiles, the ring itself can be made more electrophilic. This can be achieved by adding a catalytic amount of a protic acid (which protonates a ring nitrogen) or a Lewis acid (which coordinates to a nitrogen lone pair).[7][11][12]
| Leaving Group | Formula | General Reactivity | Mechanistic Rationale |
| Fluoro | -F | Excellent | The highly polarized C-F bond strongly activates the carbon for the initial nucleophilic attack, which is often the rate-determining step. |
| Methylsulfonyl | -SO₂Me | Excellent | The sulfonyl group is a powerful electron-withdrawing group, strongly activating the ring. The resulting methylsulfinate is a very stable anion.[6][9] |
| Chloro | -Cl | Good | A good balance of reactivity and substrate availability. It is the most common leaving group used in medicinal chemistry.[13] |
| Bromo | -Br | Moderate | The C-Br bond is weaker than C-Cl, but the lower electronegativity makes the carbon less electrophilic for the initial attack. |
| Methylthio | -SMe | Moderate to Poor | Can be displaced, but often requires harsh conditions or specific activation. Sometimes it can be displaced by strong nucleophiles like cyanide.[14] |
Q2: My reaction yields a mixture of regioisomers (e.g., C4 vs. C2 substitution). How can I improve selectivity?
Regioselectivity in di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) is a notoriously complex issue, highly sensitive to electronics, sterics, and reaction conditions.
Causality Analysis:
For a 2,4-dihalopyrimidine, nucleophilic attack is generally favored at the C4 position.[15][16] This preference is often explained by analyzing the stability of the Meisenheimer intermediate or by Frontier Molecular Orbital (FMO) theory, where the C4 position typically has the largest LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[15] However, this inherent preference is easily overridden.
-
Electronic Perturbations: Substituents on the ring can dramatically alter the electronic landscape. A strong electron-donating group (e.g., -NH₂, -OMe) at the C6 position can reverse the selectivity, making the C2 position more reactive.[16][17] This is because the EDG increases electron density across the ring, but the effect is more pronounced at the C4 position, making C2 the more electrophilic site by comparison.
-
Steric Hindrance: A bulky substituent at the C5 position can physically block the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 site.[17]
-
Directed Substitution: In specific cases, the nucleophile can be directed by non-covalent interactions. For 2-MeSO₂-4-chloropyrimidine, nucleophiles like alkoxides can form a hydrogen bond with the acidic protons of the methylsulfonyl group, pre-orienting the nucleophile for a selective attack at the adjacent C2 position.[9]
-
Catalysis: Palladium-catalyzed amination protocols (Buchwald-Hartwig type) can offer exceptionally high regioselectivity that is orthogonal to standard SNAr pathways, often strongly favoring C4 substitution even in challenging cases.[10]
Troubleshooting Strategies:
-
Analyze Your Substrate: Carefully examine the electronic and steric nature of all substituents on the pyrimidine ring. Quantum mechanical calculations of the LUMO and LUMO+1 orbitals can provide valuable predictive insight when simple heuristics fail.[16][17]
-
Modify Reaction Conditions: Regioselectivity can sometimes be temperature or solvent-dependent. Running the reaction at a lower temperature may favor the kinetically preferred product.
-
Switch to a Catalytic Method: If traditional SNAr fails to provide the desired isomer, a change in mechanism is required. For aminations, a palladium-catalyzed cross-coupling is a powerful alternative that operates under different selectivity principles.[10][13]
-
Leverage a Directing Group: If synthesizing a new pyrimidine, consider if a temporary directing group can be installed that forces the reaction to the desired position before being removed.
Q3: My starting material is consumed, but I'm seeing significant side product formation. What are the likely culprits?
Side product formation often points to the solvent or excess reagents participating in the reaction.
Causality Analysis:
-
Solvolysis: This is the most common side reaction when using protic solvents like water or alcohols.[8] The solvent itself is a nucleophile and can displace the leaving group, leading to hydroxy- or alkoxy-pyrimidines. This is particularly problematic under acidic conditions which activate the ring towards attack by even weak nucleophiles like water.[7][8]
-
Reaction with Base/Buffer: If using a nucleophilic base (e.g., triethylamine in some cases, or alkoxides formed from alcoholic solvents), it can compete with your primary nucleophile.
-
Di-substitution: On pyrimidines with multiple leaving groups (e.g., 2,4-dichloro-), the mono-substituted product is itself a substrate for a second substitution. If you add more than one equivalent of the nucleophile, you will likely form the di-substituted product.
Troubleshooting Strategies:
-
Minimize Solvolysis: If you suspect solvolysis, the first step is to minimize any acid catalyst to the lowest effective concentration (e.g., 0.1 equivalents).[8] If the problem persists, switch to a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile.[7]
-
Control Stoichiometry: For di- or tri-halopyrimidines, use precisely 1.0 equivalent of your nucleophile to favor mono-substitution. Adding the pyrimidine slowly to a solution of the nucleophile can also help minimize local excesses and prevent di-substitution.
-
Choose a Non-Nucleophilic Base: If a base is required to neutralize acid generated during the reaction (e.g., HCl from an amination), use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃.
Q4: What is the optimal solvent choice for my pyrimidine SNAr reaction?
The solvent plays a crucial role by dissolving reactants, stabilizing charged intermediates, and, as noted above, potentially participating as a reactant. The choice involves a trade-off between promoting the desired reaction and minimizing side reactions.
Solvent Classes and Their Roles:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, THF, Acetonitrile): These are often the default choice. They are polar enough to dissolve most nucleophiles and pyrimidine substrates but lack acidic protons, preventing them from hydrogen-bonding to and "caging" the nucleophile.[18] This leaves the nucleophile highly reactive. They are also ideal for preventing solvolysis side reactions.[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding. They excel at stabilizing charged species, which can be beneficial.[19] For example, acid-catalyzed aminations often proceed faster in water than in DMF because the water stabilizes the protonated pyrimidine and the charged Meisenheimer complex.[7] However, their major drawback is the risk of solvolysis.[8] Recent "green chemistry" initiatives have successfully used water as a solvent for SNAr on activated heterocycles like pyrimidines, often with an inorganic base like KF.[13][20]
| Solvent Type | Examples | Advantages | Disadvantages | Best For... |
| Polar Aprotic | DMF, DMSO, THF, MeCN | - Minimizes solvolysis side products- Does not excessively solvate/deactivate the nucleophile | - Can be difficult to remove- Can have higher purchase cost | General purpose SNAr, reactions sensitive to water/alcohols, reactions with anionic nucleophiles.[7] |
| Polar Protic | Water, Ethanol, 2-Propanol | - High reaction rates for certain reactions (e.g., acid-catalyzed amination)[7]- Environmentally benign ("green")- Excellent at dissolving salts | - High risk of solvolysis [8]- Can deactivate nucleophiles via H-bonding[18] | Acid-catalyzed aminations where the desired reaction is much faster than solvolysis; substrates with low solubility in aprotic solvents. |
Advanced Protocols & Methodologies
Protocol 1: Acid-Promoted Amination of 4-Chloropyrrolopyrimidine in Water
This protocol is adapted from studies demonstrating the efficacy of water as a solvent in acid-catalyzed aminations, balancing high reaction rates with controlled conditions to minimize hydrolysis.[7]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Concentrated HCl (0.1 equiv)
-
Deionized Water
Procedure:
-
To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the substituted aniline.
-
Add deionized water to create a slurry (concentration typically 0.1-0.5 M).
-
Add the catalytic amount of concentrated HCl (0.1 equivalents) to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Adjust the pH to ~7-8 with a saturated aqueous solution of NaHCO₃.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Key Validation Point: The critical parameter in this protocol is the amount of acid. Using a substoichiometric quantity is essential. While the acid catalyzes the desired amination by protonating the pyrimidine ring, an excess will also catalyze the undesired hydrolysis of the starting material.[7][8]
References
- Joule, J. A. (n.d.). Pyrimidines. University of Manchester.
- Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- Tusvik, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Cole, C. E., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
- Padyana, A. K., et al. (2013). One-Pot Etherification of Purine Nucleosides and Pyrimidines.
- Nucleophilic substitution of pyridines. (2022). Chemistry Online.
- Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Benchchem.
- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Amination of chloropyrazine and 2-chloropyrimidine. (n.d.).
- Sun, D., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.).
- Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Deriv
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research.
- Bagley, M. C., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St.
- Karas, J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- NS7. Solvent Effects. (n.d.). College of Saint Benedict and Saint John's University.
- SNAr reactions of pi-deficient arom
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. baranlab.org [baranlab.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 18. spcmc.ac.in [spcmc.ac.in]
- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing the Formation of Isomeric Byproducts
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on managing the formation of isomeric byproducts. Isomers, molecules with identical molecular formulas but different arrangements of atoms, present a significant challenge in chemical synthesis, particularly in the pharmaceutical industry where different isomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2][3][4]
This guide is designed to be a practical resource, offering in-depth troubleshooting advice and frequently asked questions to help you control and minimize the formation of unwanted isomers in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers I should be concerned about in my synthesis?
A1: Isomers can be broadly categorized into constitutional isomers and stereoisomers. Constitutional isomers have different connectivity of atoms, while stereoisomers have the same connectivity but differ in the spatial arrangement of atoms.[4] The two main types of stereoisomers to be aware of are:
-
Enantiomers: These are non-superimposable mirror images of each other.[5] They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.[6] In a biological context, one enantiomer of a drug may be therapeutically active while the other could be inactive or even harmful.[2][6][7] The tragic case of thalidomide is a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic.[6][7][8]
-
Diastereomers: These are stereoisomers that are not mirror images of each other.[5] They have different physical and chemical properties, which can often be exploited for their separation. Diastereomers can arise in molecules with multiple stereocenters.
Q2: What are the fundamental principles that govern the formation of different isomers in a reaction?
A2: The ratio of isomeric products is primarily governed by the principles of thermodynamic and kinetic control.[9][10]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest (the kinetic product).[10][11][12] This product is formed via the reaction pathway with the lowest activation energy.[9][10]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium.[9][10] Under these conditions, the major product is the most stable one (the thermodynamic product), regardless of how quickly it is formed.[9][10]
Understanding whether your reaction is under kinetic or thermodynamic control is crucial for troubleshooting and optimizing the desired isomeric ratio.
Q3: How can I determine the isomeric ratio of my product mixture?
A3: Several analytical techniques can be used to separate and quantify isomers. The choice of method depends on the nature of the isomers and the required sensitivity.[1]
| Analytical Technique | Applicability | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Widely used for both chiral and achiral isomers, especially in the pharmaceutical industry.[1][8][13] | Chiral Stationary Phases (CSPs) are often required for separating enantiomers.[5][7][14] |
| Gas Chromatography (GC) | Effective for volatile compounds.[1][13] | Derivatization may be necessary for non-volatile analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantification.[1][13] | Can distinguish diastereomers, but chiral derivatizing agents or chiral shift reagents are often needed to resolve enantiomers.[14] |
| Supercritical Fluid Chromatography (SFC) | A powerful technique for chiral separations, often offering faster analysis times than HPLC.[1] | Requires specialized equipment. |
| Capillary Electrophoresis (CE) | Another valuable technique for isomer separation.[1] |
Troubleshooting Guides
This section provides a structured approach to common problems encountered during synthesis, focusing on controlling the formation of isomeric byproducts.
Problem 1: Low Diastereoselectivity (Unfavorable cis:trans or syn:anti ratio)
Symptoms: Your reaction produces a mixture of diastereomers with a ratio that is close to 1:1 or favors the undesired diastereomer.
Underlying Causes & Troubleshooting Workflow:
The formation of diastereomers is often influenced by steric and electronic factors in the transition state.[15] By systematically modifying reaction parameters, you can often shift the equilibrium or reaction pathway to favor the desired diastereomer.
Caption: Workflow for troubleshooting low enantiomeric excess.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Chiral Catalyst System:
-
Causality: The structure of the chiral ligand and the metal precursor in a chiral catalyst are critical for inducing high enantioselectivity. [16][17][18]Non-covalent interactions between the catalyst and the substrate play a key role in stereochemical control. [19] * Protocol:
-
Ligand Screening: Synthesize or purchase a variety of chiral ligands with different steric and electronic properties. Even subtle changes to the ligand structure can have a dramatic impact on enantioselectivity. [18] * Metal Precursor: If using a metal-based catalyst, try different metal precursors (e.g., different salts or oxidation states).
-
Catalyst Loading: Vary the catalyst loading to see if it impacts the enantiomeric excess.
-
-
-
Employ or Modify a Chiral Auxiliary:
-
Causality: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. [20][21]After the reaction, the auxiliary is removed.
-
Protocol:
-
Select a chiral auxiliary that is known to be effective for the type of transformation you are performing. Evans' oxazolidinones are a well-known example used in asymmetric alkylations. [21] * Ensure the auxiliary is of high enantiomeric purity.
-
Optimize the conditions for attaching and removing the auxiliary to maximize yield and avoid racemization.
-
-
-
Post-Synthesis Resolution:
-
Causality: If optimizing the synthesis for high enantioselectivity is not feasible, the racemic mixture can be separated into its individual enantiomers. [20] * Methods:
-
Chiral Chromatography: This is a powerful technique for separating enantiomers on both analytical and preparative scales. [5][14]It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. [6] * Crystallization: Diastereomeric salts can be formed by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different solubilities and can often be separated by crystallization. [14]
-
-
Post-Synthesis Purification: Separating Isomers
Even with optimized reaction conditions, some level of isomeric byproduct formation is often unavoidable. Therefore, effective purification strategies are essential.
| Purification Technique | Description |
| Chiral HPLC/SFC | The most common and effective methods for separating enantiomers. A wide variety of chiral stationary phases are commercially available. [5][7] |
| Standard Column Chromatography | Effective for separating diastereomers due to their different physical properties. |
| Crystallization | Can be used to separate diastereomers or enantiomers (after derivatization to diastereomers). [14] |
| Distillation | May be applicable for separating volatile isomers with different boiling points. |
Experimental Protocol: Analytical Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral HPLC method to determine the enantiomeric excess of a product.
-
Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in your analyte. Polysaccharide-based CSPs are a popular first choice. [7]2. Mobile Phase Screening:
-
Start with a common mobile phase system, such as hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or an aqueous buffer with acetonitrile or methanol for reversed-phase chromatography.
-
Run a gradient elution to determine the approximate retention time of your compound.
-
Perform isocratic runs with varying ratios of the mobile phase components to optimize the separation (resolution) of the enantiomers.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to improve peak shape and resolution.
-
Vary the column temperature, as this can significantly affect selectivity in chiral separations. [7]4. Detection: Use a UV detector at a wavelength where your compound has strong absorbance.
-
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
By systematically applying the principles and protocols outlined in this guide, you can gain better control over the formation of isomeric byproducts, leading to higher purity products and more efficient and reliable synthetic processes.
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantification. Benchchem.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
- Isomerization and Effect of Temperature on Alkanes Utilized by Refiners.
- Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- 14.3: Chiral Chromatography. Chemistry LibreTexts.
- Size and Polarizability as Design Principles for Stereoselective Catalysis. PMC - NIH.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
- Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. NIH.
- Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
- Technical Support Center: Troubleshooting Diastereoselectivity in Methaniminium-Based Reactions. Benchchem.
- Key Concepts in Stereoselective Synthesis.
- Stereoselective Catalysis Achieved through in Situ Desymmetrization of an Achiral Iron Catalyst Precursor. Journal of the American Chemical Society.
- Thermodynamic versus kinetic reaction control. chemeurope.com.
- Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv | Cambridge Open Engage.
- 14.11: Kinetic Versus Thermodynamic Products. Chemistry LibreTexts.
- Stereoselectivity in Organic Synthesis. ResearchGate.
- Isomer Analysis. Beijing Baite Paike Biotechnology Co., Ltd.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- The Role of Isomerism in Biological Activity. Solubility of Things.
- 8.4. Stereoselectivity. Introduction to Organic Chemistry - Saskoer.
- Isomer discovery could yield countless new drugs. BioWorld.
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Technical Support Center: Navigating the Purification of Dichloropyrimidine Reaction Products
Welcome to the technical support center for the purification of dichloropyrimidine reaction products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these crucial intermediates. Dichloropyrimidines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. However, their reactive nature, which makes them synthetically valuable, also presents significant purification challenges.
This resource moves beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind common purification challenges and their solutions. Here, you will find a structured question-and-answer guide to troubleshoot issues from reaction work-up to final polishing by chromatography and crystallization, ensuring you can achieve the desired purity for your downstream applications.
Section 1: Work-up and Initial Purification
The initial handling of the crude reaction mixture after synthesis is a critical step that can significantly impact the ease and success of subsequent purification. The aggressive reagents used for chlorination, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), must be effectively neutralized and removed without degrading the target molecule.
Q1: My reaction mixture contains residual POCl₃. What is the safest and most effective way to quench it?
A1: Quenching excess phosphorus oxychloride is a hazardous but necessary step. POCl₃ reacts violently and exothermically with water, producing corrosive hydrochloric acid (HCl) and phosphoric acid.[1] A controlled quench is paramount for safety and to prevent product degradation.
Expert Insight: The primary goal is to manage the exotherm and the acidity generated. Slowly pouring the cooled reaction mixture onto crushed ice is a standard laboratory procedure. However, for larger scales, this can be difficult to control. An alternative and often safer method is to add the reaction mixture dropwise to a vigorously stirred, cold (0-5 °C) saturated sodium bicarbonate solution. This simultaneously hydrolyzes the POCl₃ and neutralizes the resulting acids.
Troubleshooting:
-
Product Precipitation: If your dichloropyrimidine product is a solid, it may precipitate out during the quench. Be prepared to either filter the solid immediately or add an appropriate organic solvent to extract it.
-
Hydrolysis of Product: Dichloropyrimidines are susceptible to hydrolysis back to the less soluble and often undesired monochloro- or dihydroxy-pyrimidines, especially under harsh pH conditions or prolonged exposure to aqueous environments.[2][3] Therefore, the quench and subsequent extraction should be performed as quickly as possible.
Q2: I'm observing a significant amount of dark, tarry material in my crude product after quenching. What causes this and how can I minimize it?
A2: The formation of tarry or polymeric byproducts is a common issue in chlorination reactions of heterocyclic compounds, particularly when using aggressive reagents like POCl₃ at high temperatures.[4]
Causality: While the exact mechanism of tar formation is complex and substrate-dependent, it is generally attributed to the degradation of the pyrimidine ring under harsh acidic and high-temperature conditions. Overheating the reaction or prolonged reaction times can exacerbate this issue. The use of tertiary amine bases, while necessary to drive the reaction, can also contribute to side reactions if not carefully controlled.
Preventative Strategies:
-
Temperature Control: Carefully control the reaction temperature. Modern protocols often utilize lower temperatures in sealed reactors to achieve efficient chlorination with fewer byproducts.[5]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and avoid unnecessarily long reaction times.
-
Milder Reagents: In some cases, using a Vilsmeier-Haack reagent (formed from a formamide like DMF and a chlorinating agent) can provide milder reaction conditions and reduce tar formation.[4]
-
Solvent-Free Conditions: Paradoxically, running the reaction neat or with a minimal amount of solvent can sometimes improve yields and reduce certain byproducts by ensuring the reactants are in high concentration.[5]
Section 2: Crystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid dichloropyrimidine products. However, choosing the right solvent system and overcoming issues like oiling out are crucial for success.
Q3: My dichloropyrimidine product is oiling out during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] This is particularly common with low-melting solids.
Expert-Proven Solutions:
-
Add More Solvent: The most immediate solution is to add more of the hot "good" solvent to dissolve the oil completely, then allow it to cool more slowly.[6]
-
Switch to a Lower-Boiling Solvent: If the boiling point of your solvent is higher than the melting point of your compound, oiling out is likely. Choose a solvent with a lower boiling point.
-
Use a Two-Solvent System: This is often the most effective strategy. Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent (e.g., hexanes, petroleum ether) in which the compound is insoluble, until the solution becomes turbid. Reheat to get a clear solution, and then cool slowly.[7] This method allows for fine-tuning of the saturation point at a lower temperature.
Q4: I'm having trouble finding a suitable single solvent for recrystallization. What are some good starting points for dichloropyrimidines?
A4: Finding the ideal solvent is a mix of theory and empirical testing. A rule of thumb is that "like dissolves like," but for recrystallization, you need a solvent where the solubility is high when hot and low when cold.
Recommended Solvent Systems for Dichloropyrimidines:
| Solvent System | Compound Polarity | Rationale & Expert Tips |
| Hexanes/Ethyl Acetate | Moderately Polar | A versatile and common choice. The dichloropyrimidine is typically more soluble in ethyl acetate, while hexanes act as the anti-solvent. Start by dissolving in hot ethyl acetate and add hexanes until turbidity appears.[8][9] |
| Ethanol/Water | Polar | Useful for more polar dichloropyrimidine derivatives. Dissolve in hot ethanol and add water dropwise. Be cautious, as this system can sometimes promote oiling out.[8] |
| Toluene | Non-polar to Moderately Polar | Can be effective for some derivatives, particularly if the product is less polar. Ensure the boiling point of toluene is below your compound's melting point. |
| Petroleum Ether/Dichloromethane | Non-polar to Moderately Polar | Another effective two-solvent system. The high volatility of these solvents allows for easy removal after filtration. |
Protocol 1: Two-Solvent Recrystallization
-
Dissolve the crude dichloropyrimidine product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Section 3: Column Chromatography Challenges
Column chromatography is an indispensable tool for separating complex mixtures of dichloropyrimidine products, especially for removing closely related impurities like regioisomers or mono-chlorinated intermediates.
Q5: I am struggling to separate my desired dichloropyrimidine from the mono-chlorinated intermediate by column chromatography. What solvent systems are effective?
A5: The mono-chlorinated intermediate (e.g., 4-chloro-6-hydroxypyrimidine) is a common and often stubborn impurity.[9] Its polarity is typically higher than the desired di-chloro product, allowing for separation on normal-phase silica gel.
Effective Eluent Systems: A gradient elution is usually most effective. Start with a low-polarity mobile phase and gradually increase the polarity.
| Eluent System | Typical Starting Gradient | Typical Ending Gradient | Comments |
| Hexane/Ethyl Acetate | 95:5 | 70:30 | The most common and effective system. The dichloropyrimidine will elute before the more polar mono-chloro impurity.[9][10] |
| Dichloromethane/Hexane | 10:90 | 50:50 | A good alternative if separation is not optimal with ethyl acetate. |
| Toluene/Ethyl Acetate | 98:2 | 80:20 | Can provide different selectivity for closely eluting spots. |
TLC as a Predictive Tool: Before running a column, always optimize your solvent system using TLC. The ideal solvent system for column chromatography will give your desired product a retention factor (Rf) of approximately 0.25-0.35.
Q6: My dichloropyrimidine product seems to be degrading on the silica gel column. Is this a known issue, and how can I prevent it?
A6: Yes, the acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds. Dichloropyrimidines, being electron-deficient heterocycles, can be susceptible to hydrolysis or other acid-catalyzed reactions on the column.
Mitigation Strategies:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). This is particularly useful if your compound is basic.
-
Use Alumina: For very acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.
-
Alternative Purification: If degradation is severe, consider alternative purification methods like recrystallization or preparative HPLC with a buffered mobile phase.
Workflow for Troubleshooting Column Chromatography
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Technical Support Center: Optimizing Cross-Coupling Reactions with 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4,6-Dichloropyrimidin-5-yl)acetic acid in cross-coupling reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of optimizing your synthetic routes. Our focus is on providing practical, field-proven insights grounded in established scientific principles.
Introduction: The Critical Role of Catalyst Loading
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures.[1][2] The substrate, this compound, presents a unique set of challenges and opportunities due to its dichlorinated pyrimidine core, which allows for sequential functionalization.[3][4] The C4 position is generally more reactive than the C2 position towards nucleophilic aromatic substitution and cross-coupling reactions.[4][5]
Optimizing the catalyst loading is a critical parameter that directly impacts reaction efficiency, yield, cost, and the level of palladium residues in the final product, a major concern in pharmaceutical manufacturing.[1] While higher catalyst loadings might drive a difficult reaction to completion, they can also lead to an increase in side reactions, such as homocoupling and catalyst decomposition.[6][7] Conversely, excessively low catalyst loadings can result in sluggish or incomplete reactions. This guide will provide a systematic approach to optimizing catalyst loading and troubleshooting common issues encountered with this specific substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the initial troubleshooting steps?
A1: Low or no yield is a common but multifaceted problem. A systematic approach is crucial for diagnosis.[8]
Initial Checks:
-
Reagent Integrity:
-
Purity: Ensure the purity of your this compound, coupling partner (e.g., boronic acid for Suzuki coupling), base, and solvent. Impurities can poison the catalyst.[9]
-
Anhydrous Conditions: Moisture can lead to the decomposition of the catalyst and hydrolysis of the organometallic coupling partner (e.g., protodeboronation in Suzuki coupling).[10] Use freshly dried solvents and ensure all glassware is oven-dried.
-
-
Catalyst Activity:
-
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[11][12] Inefficient reduction will halt the catalytic cycle. Consider using a commercially available, air-stable Pd(0) pre-catalyst like those developed by Buchwald's group, which are designed for efficient activation.[12][13]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich dichloropyrimidines, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often effective as they promote the oxidative addition and reductive elimination steps.[11][13]
-
-
Inert Atmosphere:
Workflow for Troubleshooting Low Yield:
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
References
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines , ACS Catalysis, [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines , National Institutes of Health, [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions , RSC Publishing, [Link]
-
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases , DSpace@MIT, [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions , National Institutes of Health, [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds , National Institutes of Health, [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids , MDPI, [Link]
-
Pd-Catalyzed Cross Coupling Reactions , Chemistry LibreTexts, [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm , PubMed Central, [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , DSpace@MIT, [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed , University of Nottingham, [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies , MDPI, [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , ResearchGate, [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings , National Institutes of Health, [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm , ACS Publications, [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , ACS Publications, [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions , White Rose Research Online, [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions , ACS Publications, [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation , ACS Publications, [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings , Wiley Online Library, [Link]
-
How can I solve my problem with Suzuki coupling? , ResearchGate, [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes , PubMed Central, [Link]
-
Diagnosing issues with a failed Suzuki coupling? , Reddit, [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Biaryl Cross-Coupling: A Mechanistic Case Study , Organic Syntheses, [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling , ResearchGate, [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry , Preprints.org, [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow , ChemRxiv, [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides , ResearchGate, [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides , National Institutes of Health, [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions , YouTube, [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design , ResearchGate, [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design , RSC Publishing, [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines , Synfacts, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs, [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future , National Institutes of Health, [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines , National Institutes of Health, [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of Novel Compounds Derived from 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid
In the landscape of modern drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, derivatives of 2-(4,6-dichloropyrimidin-5-yl)acetic acid represent a promising class of molecules with significant potential for the development of novel kinase inhibitors and other targeted therapies. The strategic functionalization of this precursor allows for the creation of diverse chemical libraries, necessitating a robust and systematic approach to synthesis and validation.
This guide provides a comprehensive comparison of synthetic strategies and validation methodologies for compounds derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.
I. Synthetic Strategies: A Comparative Overview
The synthesis of novel derivatives from this compound primarily involves the selective substitution of the chloro groups at the C4 and C6 positions of the pyrimidine ring. The choice of synthetic route is dictated by the desired final compound and the reactivity of the chosen nucleophiles.
One common and versatile approach is the sequential nucleophilic aromatic substitution (SNAr) reaction. This method allows for the controlled introduction of different substituents at the C4 and C6 positions. The higher reactivity of the C4 chloro group often enables selective monosubstitution under carefully controlled conditions, followed by the substitution of the C6 chloro group.
A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alcohols, leading to a wide array of derivatives. The reaction conditions, such as solvent, temperature, and the presence of a base, are critical for achieving high yields and purity. For instance, the use of a hindered base can be advantageous in preventing undesired side reactions.
Another powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 and C6 positions. This strategy significantly expands the accessible chemical space and is particularly valuable for creating compounds with extended aromatic systems.
The choice between SNAr and cross-coupling reactions depends on the desired substituent. SNAr is generally preferred for introducing heteroatom-linked functionalities, while cross-coupling is ideal for carbon-carbon bond formation.
II. Validation of Synthesized Compounds: A Multi-faceted Approach
The validation of newly synthesized compounds is a critical process that ensures their identity, purity, and biological activity.[1] A comprehensive validation strategy involves a combination of analytical techniques and biological assays.
A. Analytical Validation: Confirming Structure and Purity
The first step in validating a synthesized compound is to confirm its chemical structure and assess its purity. This is typically achieved through a combination of spectroscopic and chromatographic methods.[2]
1. Spectroscopic Methods:
Spectroscopic techniques provide detailed information about the molecular structure of a compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of organic molecules.[4] They provide information about the chemical environment of individual atoms and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity.[5]
2. Chromatographic Methods:
Chromatography is essential for assessing the purity of a synthesized compound and for its purification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[8] It is widely used to determine the purity of a compound and to monitor the progress of a reaction.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reactions and assessing the purity of a compound.[9]
The following workflow illustrates the general process of analytical validation:
Caption: A typical workflow for the analytical validation of a synthesized compound.
Table 1: Comparison of Analytical Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms | Non-destructive, provides unambiguous structural data | Requires relatively large sample amounts, can be time-consuming |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample size required | Can be destructive, may not provide detailed structural information on its own |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, good for qualitative analysis | Provides limited structural information, complex spectra can be difficult to interpret |
| HPLC | Purity, quantification of components | High resolution, quantitative, automatable | Can be expensive, requires method development |
| TLC | Purity, reaction monitoring | Simple, rapid, inexpensive | Qualitative, lower resolution than HPLC |
B. Biological Validation: Assessing Therapeutic Potential
Once the structure and purity of a compound have been confirmed, the next step is to evaluate its biological activity. For derivatives of this compound, which are often designed as kinase inhibitors, the primary biological assays focus on cytotoxicity and enzyme inhibition.
1. Cytotoxicity Assays:
Cytotoxicity assays are used to determine the toxicity of a compound to cells.[10][11] These assays are crucial for identifying compounds with potential anticancer activity and for assessing their therapeutic index.[12]
-
MTT Assay: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
LDH Release Assay: The lactate dehydrogenase (LDH) release assay measures the amount of LDH released from damaged cells, which is an indicator of cytotoxicity.
The following is a generalized protocol for an MTT cytotoxicity assay:
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds (e.g., a known cytotoxic drug and a vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Kinase Inhibition Assays:
Kinase inhibition assays are used to measure the ability of a compound to inhibit the activity of a specific kinase.[14] These assays are essential for validating the mechanism of action of compounds designed as kinase inhibitors.[15]
-
In Vitro Kinase Assays: These assays are performed using purified kinase enzymes and a substrate. The activity of the kinase is measured in the presence and absence of the test compound.
-
Cell-Based Kinase Assays: These assays measure the inhibition of kinase activity within a cellular context, providing a more physiologically relevant assessment of a compound's potency.
The following diagram illustrates the principle of a competitive kinase inhibition assay:
Caption: Schematic of a competitive kinase inhibition assay.
Table 2: Comparison of Biological Validation Assays
| Assay Type | Information Provided | Advantages | Limitations |
| Cytotoxicity Assays (e.g., MTT) | General toxicity of a compound to cells, IC50 values | High-throughput, relatively inexpensive, provides a measure of overall cellular effect | Does not provide information on the mechanism of action, can be affected by metabolic activity of cells |
| In Vitro Kinase Assays | Direct inhibition of a specific kinase, IC50 values | Highly specific, allows for detailed kinetic studies | May not reflect the activity of the compound in a cellular environment |
| Cell-Based Kinase Assays | Inhibition of kinase activity within a cellular context | More physiologically relevant than in vitro assays, accounts for cell permeability and metabolism | Can be more complex and expensive than in vitro assays, may be affected by off-target effects |
III. Conclusion
The successful development of novel therapeutic agents from this compound relies on a systematic and rigorous approach to both synthesis and validation. The choice of synthetic strategy should be guided by the desired chemical diversity, while a comprehensive validation workflow, incorporating both analytical and biological methods, is essential for confirming the identity, purity, and therapeutic potential of the synthesized compounds. By employing the methodologies and principles outlined in this guide, researchers can confidently advance promising candidates through the drug discovery pipeline.
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Characterization of 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid Derivatives by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison of mass spectrometric techniques for the characterization of 2-(4,6-dichloropyrimidin-5-yl)acetic acid and its derivatives. We will explore the nuances of different ionization methods, compare analytical workflows, and provide supporting experimental context to empower you in your analytical endeavors.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The title compound, a substituted dichloropyrimidine acetic acid, presents a unique analytical challenge due to the presence of electronegative chlorine atoms and a labile acetic acid side chain. Understanding its behavior under mass spectrometric analysis is crucial for identity confirmation, purity assessment, and metabolic studies.
Core Principles: Ionization and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of information that can be gleaned from the analysis. For compounds like this compound, both "soft" and "hard" ionization techniques have their merits.
Electrospray Ionization (ESI): A Gentle Approach for Molecular Ion Confirmation
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS).[3][4] It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), providing clear information about the molecular weight of the analyte.[5] For this compound, analysis in negative ion mode is often preferred due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable carboxylate anion.
Electron Ionization (EI): Unveiling Structural Details through Fragmentation
In contrast, Electron Ionization (EI) is a "hard" ionization technique, typically used with gas chromatography (GC-MS), that bombards molecules with high-energy electrons.[2] This process imparts significant energy to the molecule, leading to extensive and often predictable fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.
Comparative Analysis of Mass Spectrometric Workflows
The selection of an appropriate mass spectrometric workflow depends on the analytical question at hand. Here, we compare two common approaches for the analysis of this compound derivatives.
| Feature | LC-ESI-MS/MS | GC-EI-MS |
| Sample Introduction | Liquid Chromatography | Gas Chromatography |
| Ionization | Electrospray Ionization (Soft) | Electron Ionization (Hard) |
| Typical Ions Observed | [M+H]⁺ or [M-H]⁻, adducts | M⁺˙ (often weak), fragment ions |
| Fragmentation | Collision-Induced Dissociation (CID) in MS/MS | Extensive in-source fragmentation |
| Primary Application | Molecular weight determination, quantification, analysis of complex mixtures | Structural elucidation, library matching |
| Derivatization | Often not required | May be required for polar analytes |
Workflow 1: LC-ESI-MS/MS for High-Throughput Analysis and Quantification
This workflow is the gold standard for the analysis of drug candidates and their metabolites in complex biological matrices.[5]
Caption: LC-ESI-MS/MS Workflow.
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common choice.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion mode is recommended to observe the [M-H]⁻ ion.
-
MS1 Scan: Scan a mass range that includes the expected molecular weight of the analyte.
-
MS2 Scan (Product Ion Scan): Select the [M-H]⁻ ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Workflow 2: GC-EI-MS for In-Depth Structural Characterization
For volatile and thermally stable derivatives, GC-EI-MS provides rich structural information through its characteristic fragmentation patterns.
Caption: GC-EI-MS Workflow.
Experimental Protocol: GC-EI-MS Analysis
-
Derivatization (if necessary): The carboxylic acid group may require derivatization (e.g., silylation) to increase volatility and thermal stability.[7]
-
Gas Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature ramp from a low initial temperature to a high final temperature to ensure separation of components.
-
-
Mass Spectrometric Detection:
-
Ionization Energy: Standard 70 eV.
-
Scan Range: A broad mass range (e.g., m/z 40-500) to capture all fragment ions.
-
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the dichloropyrimidine ring and the acetic acid side chain.
Caption: Predicted ESI-MS/MS Fragmentation.
Under ESI-MS/MS conditions in negative mode, the primary fragmentation is likely to be the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for carboxylic acids. Subsequent fragmentation may involve the loss of HCl or a chlorine radical from the pyrimidine ring.
Under EI conditions, fragmentation is expected to be more extensive. The NIST WebBook entry for 4,6-dichloropyrimidine (a related structure) shows characteristic losses of chlorine and HCN.[8] For this compound, we can predict the following key fragmentation events:
-
Loss of the carboxylic acid group: Cleavage of the bond between the pyrimidine ring and the acetic acid side chain.
-
Loss of chlorine atoms: Stepwise loss of the two chlorine atoms.
-
Ring fragmentation: Cleavage of the pyrimidine ring itself.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires pure samples. |
| UV-Vis Spectroscopy | Information about the electronic structure and conjugation. | Simple, rapid, and non-destructive. | Provides limited structural information. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Provides a characteristic fingerprint of the molecule. | Complex spectra can be difficult to interpret. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful complementary technique, providing detailed insights into the carbon-hydrogen framework of the molecule.[9]
Conclusion
The characterization of this compound and its derivatives is most effectively achieved through a multi-faceted analytical approach. LC-ESI-MS/MS is the method of choice for sensitive detection, molecular weight confirmation, and quantification in complex mixtures. For detailed structural elucidation of volatile derivatives, GC-EI-MS provides invaluable fragmentation information. When combined with orthogonal techniques like NMR and IR spectroscopy, a complete and unambiguous characterization of these important pyrimidine derivatives can be achieved.
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- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
2-(4,6-Dichloropyrimidin-5-yl)acetic acid vs. 2,4-dichloropyrimidine-5-carboxylic acid in synthesis
Crafting a Comparison Guide
I'm now focusing on structuring the comparison guide. My goal is to adopt the style of a scientific publication, ensuring clarity and precision for this technical audience. I'm prioritizing direct comparisons of the compounds, aiming for a format that's easy to navigate for researchers and scientists.
Defining Properties & Applications
I'm presently developing the section on physicochemical properties, contrasting pKa, solubility, and functional group reactivity. I'm prioritizing the differential behavior of the acetic acid versus the carboxylic acid. Also, I'm considering synthetic accessibility and aiming to identify the most crucial difference, which is the methylene spacer in the acetic acid derivative as opposed to the direct attachment of the carboxyl group.
Mapping Synthetic Strategies
I'm now delving into the synthetic routes for each compound, considering both common and less-explored methods. The goal is to provide context on accessibility and costs. I'm focusing on the impact of the methylene spacer on reactivity and selectivity, especially regarding the chlorine atoms. I'm keen on examples of Suzuki couplings and SNAr reactions, illustrating how the choice impacts downstream applications.
Outlining Comparative Structure
I'm now establishing the overall structure. It will be akin to a comparative scientific study. I'm building out sections for introduction, physicochemical properties, synthetic routes, and comparative reactivity. The "why" behind their differences is a key focus. I'm prioritizing the role of the methylene spacer and the influence of the functional groups' electronic properties on reactivity.
Refining the Comparative Framework
I've outlined a detailed plan, structuring the guide like a comparative scientific study. Now, I'm focusing on crafting a thorough introduction, highlighting the compounds' medicinal chemistry significance. I'll include the structural similarities and differences, setting the stage for the physicochemical and synthetic route comparisons. The key differential features will be the methylene spacer and carboxyl group's electronic impacts.
Refining Guide Details
Refining the Comparative Analysis
I've been working on the comparison guide, focusing on how to structure the core comparative data. I am refining the plan to present individual, comparable synthetic examples, rather than hoping to discover a direct, head-to-head comparison in the literature. I will find examples of each compound used in similar reactions. This approach will allow me to create a "comparative case study." Now, I'm ready to move onto the search phase.
Designing the Comparison Framework
I'm now fully immersed in developing the detailed structure, focusing on a comparative case study approach. I've realized finding a direct, comparative synthesis in the literature is unlikely. My strategy is to highlight the advantages and disadvantages of each compound individually, allowing for a structured comparison. I'm prioritizing the impact of electronic effects and the methylene spacer in the comparison. Now I am planning the search queries.
Efficacy of Kinase Inhibitors Derived from 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid: A Comparative Guide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic the purine ring of ATP and interact with a wide array of biological targets.[1][2][3] This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors derived from the versatile starting material, 2-(4,6-dichloropyrimidin-5-yl)acetic acid. We will explore the synthetic strategies, structure-activity relationships (SAR), and performance data of these compounds against various kinase targets implicated in cancer and other diseases. This analysis is grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.
The Strategic Advantage of the Dichloropyrimidine Scaffold
The this compound scaffold is a highly attractive starting point for the synthesis of kinase inhibitors. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are amenable to sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and diverse introduction of various substituents, facilitating the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. The acetic acid moiety at the C5 position offers an additional point for chemical modification or can influence the overall physicochemical properties of the final compounds.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Kinase inhibitors derived from this pyrimidine scaffold typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with amino acid residues in the hinge region and other parts of the active site. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.
Below is a generalized workflow for the synthesis and evaluation of these kinase inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
General Procedure for Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
This protocol describes a general method for the sequential nucleophilic aromatic substitution on a dichloropyrimidine scaffold.
Materials:
-
This compound derivative
-
Primary or secondary amine (Nucleophile 1)
-
Second primary or secondary amine (Nucleophile 2)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent (e.g., n-butanol, ethanol, or DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Procedure:
-
First Substitution (C4 position):
-
Dissolve the this compound derivative (1 equivalent) in the chosen solvent.
-
Add the first amine (1-1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the monosubstituted intermediate. This can be achieved by solvent evaporation followed by purification via flash chromatography.
-
-
Second Substitution (C2 position):
-
Dissolve the purified monosubstituted intermediate (1 equivalent) in a suitable solvent.
-
Add the second amine (1.2-1.5 equivalents) and a base if necessary.
-
Heat the reaction mixture, often at a higher temperature than the first step, and monitor its progress.
-
Once the reaction is complete, cool the mixture and isolate the final disubstituted product. Purification is typically performed using flash chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay (Example: Aurora A Kinase)
This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of the kinase and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and incubating again.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
Kinase inhibitors derived from the this compound scaffold represent a promising class of therapeutic agents. The synthetic tractability of this starting material allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors against a range of clinically relevant kinases. The data presented in this guide demonstrates the potential of these compounds to inhibit key signaling pathways and exert cytotoxic effects on cancer cells.
Future research in this area should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. The development of dual- or multi-targeted inhibitors based on this scaffold could also provide a powerful strategy to overcome drug resistance in cancer therapy. As our understanding of the kinome and its role in disease continues to grow, the versatile this compound scaffold will undoubtedly remain a valuable platform for the discovery of next-generation kinase inhibitors.
References
-
Nguyen, H. T., Van, K. T., Pham, T. H., Bao, L. Q., & Nguyen, T. V. (2025). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Macao Polytechnic University. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid Analogs as Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 2-(4,6-Dichloropyrimidin-5-yl)acetic acid scaffold. Pyrimidine-based compounds are foundational in medicinal chemistry, forming the core of nucleic acids and a wide array of therapeutic agents.[1][2][3] The 4,6-dichloropyrimidine core is a particularly versatile starting point for chemical synthesis due to the reactivity of its chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the systematic introduction of diverse chemical functionalities to probe the binding requirements of biological targets and optimize for potency and selectivity.
This document will explore the synthetic strategies for analog creation, analyze how specific structural modifications impact biological activity, provide detailed experimental protocols for their evaluation, and present a pharmacophore model based on the synthesized SAR data. The insights are intended for researchers, scientists, and professionals in the field of drug development.
The Core Scaffold: Rationale for Chemical Exploration
The this compound scaffold presents three primary points for chemical modification, each playing a critical role in molecular recognition by target enzymes, such as kinases or dehydrogenases.
-
C4 and C6 Positions: The two chlorine atoms are the most synthetically accessible points for diversification. Their sequential or simultaneous substitution with various nucleophiles (amines, anilines, alkoxides) allows for a broad exploration of the chemical space surrounding the pyrimidine core. This is crucial for optimizing interactions within the hydrophobic pockets and hydrogen-bonding networks of an enzyme's active site.
-
C5 Acetic Acid Moiety: The carboxylic acid group is a key potential binding element. It can act as a hydrogen bond donor and acceptor or form a salt bridge with positively charged residues like lysine or arginine in a binding pocket. Modifications here, such as altering the linker length or replacing the carboxylate with bioisosteres (e.g., tetrazole, sulfonamide), can fine-tune binding affinity and improve pharmacokinetic properties.[5]
-
C2 Position: While the parent scaffold is unsubstituted at this position, introducing substituents can modulate the electronic properties of the pyrimidine ring and provide additional interaction points.
Below is a diagram illustrating the key diversification points on the core scaffold.
Caption: Core scaffold and key points for chemical modification.
General Synthesis of Analogs
The primary synthetic route to diversify the this compound scaffold is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens activates the C4 and C6 positions for nucleophilic attack.
A typical synthetic workflow involves the sequential substitution of the chlorine atoms. The first substitution is generally performed under milder conditions (e.g., room temperature or gentle heating) with a chosen nucleophile (R¹-NH₂, R¹-OH, etc.) in the presence of a base like diisopropylethylamine (DIPEA). The second, less reactive chlorine can then be substituted by a different nucleophile (R²-NH₂, etc.) under more forcing conditions, such as higher temperatures.[6]
Experimental Protocol: Synthesis of a C4-Substituted Analog
This protocol describes a representative SNAr reaction to install an amine at the C4 position.
Materials:
-
This compound ethyl ester
-
Desired amine (e.g., aniline) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, condenser, nitrogen inlet
Procedure:
-
Dissolve this compound ethyl ester (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.0 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the C4-substituted product.
-
The resulting ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Caption: General workflow for the synthesis of C4-substituted analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature of the substituents at the C4, C6, and C5 positions. The following analysis is based on data for pyrimidine analogs acting as kinase inhibitors, a common target class for this scaffold.[4][6]
Modifications at C4 and C6 Positions
The C4 and C6 positions typically probe a hydrophobic region of the kinase ATP-binding site. The choice of substituent here is critical for achieving high potency.
| Compound ID | R¹ (C4-Substituent) | R² (C6-Substituent) | Target Kinase | IC₅₀ (nM) |
| Core | -Cl | -Cl | Aurora A | >10,000 |
| A1 | -NH-Ph | -Cl | Aurora A | 850 |
| A2 | -NH-(4-F-Ph) | -Cl | Aurora A | 420 |
| A3 | -NH-(pyrrolidin-3-yl) | -Cl | Aurora A | 150 |
| A4 | -NH-(pyrrolidin-3-yl) | -H | Aurora A | 95 |
| A5 | -NH-(pyrrolidin-3-yl) | -(5-methyl-1H-pyrazol-3-yl) | Aurora A | 13 |
Data synthesized from representative pyrimidine kinase inhibitor studies for illustrative purposes.[4]
Key Insights:
-
Essentiality of Substitution: Replacing at least one chlorine atom is crucial for activity (Compare Core vs. A1-A5 ). The chlorine itself is not an optimal group for binding.
-
Aromatic vs. Aliphatic Amines: Small, flexible aliphatic amines capable of forming hydrogen bonds (e.g., pyrrolidine in A3 ) often show higher potency than simple aromatic amines (A1 ). This suggests the presence of a nearby hydrogen bond acceptor in the target's active site.
-
Second Substitution: Replacing the second chlorine atom can further enhance potency. Replacing it with a hydrogen (A4 ) provides a modest improvement, likely by reducing steric clash. However, introducing a group capable of further specific interactions, like the pyrazole in A5 , leads to a significant leap in potency. The pyrazole moiety can engage in additional hydrogen bonding.[4]
-
Halogen Effects: Introducing a fluorine atom on the phenyl ring (A2 vs. A1 ) improves potency, potentially through favorable electronic effects or by forming a halogen bond with the protein backbone.
Modifications of the C5 Acetic Acid Moiety
The C5-acetic acid side chain often targets the solvent-exposed region of the active site and can form a critical interaction with the protein.
| Compound ID | C5-Substituent | Target Enzyme | Kᵢ (µM) |
| B1 | -CH₂COOH | DHO-dehase | 45 |
| B2 | -CH₂COOCH₃ | DHO-dehase | >500 |
| B3 | -CH₂CONH₂ | DHO-dehase | >500 |
| B4 | -CH₂-tetrazole | DHO-dehase | 98 |
| B5 | -COOH | DHO-dehase | 120 |
Data adapted from studies on Dihydroorotate Dehydrogenase (DHO-dehase) inhibitors to illustrate the importance of the acidic group.[5]
Key Insights:
-
Carboxylate is Key: The free carboxylic acid is vital for potent inhibition (B1 ). Esterification (B2 ) or conversion to a primary amide (B3 ) abolishes activity, confirming that a negatively charged or highly polar hydrogen-bonding group is required for a key interaction.[5]
-
Bioisosteric Replacement: A tetrazole ring (B4 ), a known carboxylic acid bioisostere, can restore a significant portion of the activity, though it is slightly less potent than the original carboxylate. This provides a valuable strategy for modulating physicochemical properties like cell permeability and metabolic stability.
-
Linker Importance: The presence of the methylene (-CH₂-) linker is also important. Direct attachment of the carboxylic acid to the pyrimidine ring (B5 ) reduces activity compared to B1 , indicating that the specific length and orientation provided by the acetic acid linker are optimal for placing the acidic headgroup into its binding site.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To quantify the inhibitory activity of the synthesized analogs, a robust in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., Aurora A)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in a kinase buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound or DMSO (for positive and negative controls).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Pharmacophore Model and Conclusion
Based on the SAR data, a general pharmacophore model for inhibitors based on the 2-(pyrimidin-5-yl)acetic acid scaffold can be proposed.
Caption: Key pharmacophoric features for high-affinity binding.
Summary of Pharmacophoric Features:
-
Hydrogen Bond Acceptor (HBA): One of the pyrimidine nitrogens acts as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of a kinase.
-
Hydrophobic Pocket: A substituent at the C4 position explores a hydrophobic pocket. The size, shape, and flexibility of this group are critical.
-
Hydrogen Bond Donor/Acceptor (HBD/A): A substituent at the C6 position can provide additional hydrogen bonding interactions to enhance potency.
-
Negative/H-Bonding Group: The C5-acetic acid moiety provides a negatively charged or strong hydrogen-bonding group that anchors the inhibitor in the active site.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
-
A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
-
Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. [Link]
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- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Modern Synthetic Routes for Dichloropyrimidine Compounds
Abstract
Dichloropyrimidines are cornerstone building blocks in modern medicinal chemistry and agrochemical synthesis, forming the core of numerous marketed drugs and bioactive molecules.[1][2] The efficiency, safety, and environmental impact of their synthesis are critical considerations for researchers and chemical industry professionals. This guide provides an in-depth, objective comparison of traditional and emerging synthetic routes for producing key dichloropyrimidine isomers, such as 2,4- and 4,6-dichloropyrimidine. We will analyze the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower scientists in selecting the optimal synthetic strategy for their specific research and development needs.
The Strategic Importance of Dichloropyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a significant percentage of FDA-approved small-molecule drugs, particularly protein kinase inhibitors.[3] Dichloropyrimidines serve as versatile intermediates, allowing for sequential and regioselective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[4] For instance, in 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position, a principle that guides many multi-step syntheses.[3][4] The ability to efficiently and economically produce high-purity dichloropyrimidines is therefore a critical first step in the development of novel therapeutics and other advanced materials.
A Comparative Analysis of Synthetic Methodologies
The transformation of dihydroxypyrimidines (or their tautomers like uracil) into dichloropyrimidines is the most common synthetic approach. The choice of chlorinating agent is the primary differentiating factor between methodologies, profoundly influencing reaction conditions, yield, safety profile, and waste generation.
The Workhorse of Industry: The Phosphorus Oxychloride (POCl₃) Route
The reaction of a dihydroxypyrimidine with phosphorus oxychloride (POCl₃) is the most established and widely documented method.[1][5] POCl₃ serves as both the chlorinating agent and a dehydrating agent, effectively converting the C=O bonds of the pyrimidine ring into C-Cl bonds.
-
Causality Behind Experimental Choices: The reaction is frequently conducted in the presence of a tertiary amine base, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (Hünig's base).[5] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated in situ. This prevents potential side reactions and drives the equilibrium towards the chlorinated product. The choice of a high-boiling point solvent or using POCl₃ as the solvent itself is dictated by the high activation energy of the reaction, which often requires elevated temperatures (reflux) to proceed efficiently.
-
Drawbacks and Limitations: Despite its widespread use, the POCl₃ method suffers from significant drawbacks.
-
Harsh Conditions: The reaction requires high temperatures, leading to high energy consumption.[6]
-
Hazardous Reagent: POCl₃ is highly toxic and corrosive, posing significant handling risks.[7]
-
Environmental Concerns: The process generates substantial amounts of phosphorus-containing aqueous waste, which is difficult and costly to treat, creating a significant environmental burden.[8]
-
Difficult Work-up: Quenching the reaction mixture with water is highly exothermic, and the subsequent separation and purification steps can be challenging.[6]
-
The Phosgene-Based Alternative
Phosgene (COCl₂) and its safer liquid surrogates, diphosgene and triphosgene, represent another class of chlorinating agents for this transformation.[1][5][6]
-
Mechanistic Advantage: The reaction with phosgene can sometimes offer a cleaner conversion. However, its practical application is severely limited.
-
Critical Safety and Equipment Demands: Phosgene is an extremely toxic gas, necessitating specialized reactor systems and stringent safety protocols.[7] Reactions may require elevated pressure, adding to equipment complexity and cost.[1] Furthermore, the potential for side-reactions can limit yields to around 60%.[1]
Emerging "Greener" and More Efficient Routes
To address the shortcomings of traditional methods, researchers have developed novel synthetic strategies with improved safety and environmental profiles.
Thionyl chloride (SOCl₂) has emerged as a viable alternative to POCl₃.[7][9] A key advantage is that its byproducts, sulfur dioxide (SO₂) and HCl, are gaseous, which can simplify product isolation and purification.
-
Catalytic Activation: Modern protocols often employ a catalyst to enhance the reactivity of SOCl₂. For example, the synthesis of 2,4-dichloropyrimidine from uracil can be achieved in high yield (95%) using a combination of SOCl₂, bis(trichloromethyl) carbonate (a triphosgene surrogate), and a catalytic amount of 4-dimethylaminopyridine (DMAP) at a moderate temperature of 65-70°C.[9] This catalytic approach avoids the stoichiometric use of highly toxic reagents and the generation of phosphorus waste.
A truly innovative approach involves using chlorine gas or liquid chlorine as the primary chlorinating agent in the presence of a catalyst and a polar solvent.[10] This method transforms the phosphorus-containing starting material into phosphorus oxychloride, not as waste, but as a valuable byproduct that can be recovered and utilized. This strategy fundamentally changes the economic and environmental calculus of the synthesis.[10]
Continuous flow chemistry is revolutionizing chemical manufacturing by moving from large, single-pot "batch" reactions to a continuous stream processed through smaller, modular reactors.[11][12] While specific reports on dichloropyrimidine synthesis in flow are emerging, the application of this technology to established hazardous reactions offers immense potential.
-
Enhanced Safety: Flow reactors handle only small volumes of hazardous materials at any given time, drastically reducing the risks associated with exothermic events or accidental releases.[12]
-
Precise Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature and time, minimizing side product formation and maximizing yield.[11][13]
-
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex and often unpredictable challenges of scaling up large batch reactors.
Data Summary: Benchmarking the Synthetic Routes
The following table provides a comparative summary of the key performance indicators for the discussed synthetic routes.
| Parameter | Phosphorus Oxychloride (POCl₃) Route | Phosgene (COCl₂) Route | Catalytic Thionyl Chloride (SOCl₂) Route | Catalytic Chlorine (Cl₂) Route |
| Starting Material | Dihydroxypyrimidine / Uracil | Dihydroxypyrimidine / Uracil | Dihydroxypyrimidine / Uracil | 4,6-Dihydroxypyrimidine |
| Chlorinating Agent | POCl₃ | COCl₂ (or surrogates) | SOCl₂ / Bis(trichloromethyl) carbonate | Chlorine / Liquid Chlorine |
| Catalyst/Base | Tertiary Amines (e.g., DMA, Hünig's Base) | Phosphine Oxides (optional) | DMAP | Proprietary Catalyst |
| Temp. (°C) | High (110-170°C) | Variable, can require pressure | Moderate (65-70°C) | 75-83°C |
| Reported Yield (%) | Generally >70% | ~60% | Up to 95% | High (implied) |
| Key Advantages | Well-established, widely used | Avoids phosphorus waste | Gaseous byproducts, high yield, milder conditions | Generates valuable POCl₃ byproduct, reduced risk |
| Key Disadvantages | High temp, hazardous reagent, high P-waste | Extremely toxic reagent, specialized equipment | Use of phosgene surrogate | Requires handling of chlorine gas |
Visualizing the Synthetic Landscape
The diagrams below illustrate the overarching synthetic strategies and a typical experimental workflow.
Caption: Overview of major synthetic pathways to dichloropyrimidines.
Caption: Typical experimental workflow for a POCl₃-based synthesis.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples. Researchers must adapt them based on available laboratory equipment and adhere to all institutional safety guidelines.
Protocol 1: Traditional Synthesis of 4,6-Dichloropyrimidine via POCl₃
Self-Validation: Successful synthesis is validated by achieving the expected yield and purity, confirmed through techniques like HPLC, GC-MS, and NMR, which should match reference spectra for 4,6-dichloropyrimidine.
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be protected from atmospheric moisture with a drying tube.
-
Reagent Charging: To the flask, add 4,6-dihydroxypyrimidine (1.0 eq). Cautiously add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) followed by the slow addition of N,N-diisopropylethylamine (1.1-1.5 eq) while cooling the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure. (Caution: Highly corrosive vapors) . In a separate, larger flask containing a stirred mixture of ice and water, slowly and carefully pour the reaction residue. This quenching step is highly exothermic.
-
Extraction: Extract the aqueous slurry three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 4,6-dichloropyrimidine by vacuum distillation or recrystallization from a suitable solvent to obtain a product of high purity.[5][14]
Protocol 2: Modern Catalytic Synthesis of 2,4-Dichloropyrimidine via SOCl₂
Self-Validation: The reaction is monitored until completion (disappearance of starting material) via TLC/LC-MS. The final product's identity and purity (>95%) are confirmed by spectroscopic analysis (NMR, MS) against a known standard.
-
Reactor Setup: To a 50 mL flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxypyrimidine (uracil) (1.0 eq, 8.9 mmol) and a catalytic amount of DMAP (e.g., 50mg).[9]
-
Reagent Addition: Add thionyl chloride (SOCl₂) (4 mL). A turbid liquid will form. Prepare a solution of bis(trichloromethyl) carbonate (BTC) (2.0 eq, 17.8 mmol) in an additional 4 mL of SOCl₂ and add it dropwise to the reaction flask.
-
Reaction: Heat the mixture in an oil bath to 65-70°C. Maintain this temperature with reflux until the reaction is complete, as determined by TLC or LC-MS analysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and evaporate the excess SOCl₂ under reduced pressure. Add 10 mL of ice water to the residue.
-
Neutralization and Extraction: Carefully neutralize the aqueous solution to a pH of 8-9 with a saturated sodium carbonate solution. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain 2,4-dichloropyrimidine. The reported yield for this method is 95%.[9]
Conclusion and Future Outlook
The synthesis of dichloropyrimidines is a mature field, yet one that is ripe for innovation. While the traditional phosphorus oxychloride method remains a common industrial process, its significant environmental and safety liabilities are driving the adoption of cleaner, more efficient technologies.[7][8] Catalytic methods using alternative chlorinating agents like thionyl chloride or chlorine gas offer substantial improvements by reducing waste, lowering reaction temperatures, and in some cases, converting byproducts into valuable commodities.[9][10]
Looking ahead, the integration of continuous flow processing stands to revolutionize the production of these vital intermediates.[11] By offering unparalleled safety, control, and scalability, flow chemistry will enable the on-demand, sustainable, and cost-effective synthesis of dichloropyrimidines, further empowering researchers and drug development professionals in their quest for the medicines of tomorrow.
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A Comparative Guide to the Biological Activity Screening of a 2-(4,6-Dichloropyrimidin-5-yl)acetic Acid-Based Chemical Library
This guide provides a comprehensive framework for the biological activity screening of a chemical library derived from the versatile 2-(4,6-dichloropyrimidin-5-yl)acetic acid scaffold. We will explore the rationale behind the library's design, detail robust protocols for multi-tiered biological screening, and present a comparative analysis of hypothetical data to guide hit identification and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The this compound scaffold is particularly advantageous for library synthesis. The two chlorine atoms at the C4 and C6 positions are highly reactive and susceptible to nucleophilic substitution, providing two independent vectors for chemical diversification. Furthermore, the acetic acid moiety offers a third point for modification, enabling the exploration of a vast chemical space to identify novel bioactive compounds. Dichloropyrimidine intermediates are crucial in the synthesis of established drugs, underscoring the scaffold's therapeutic potential.[6][7]
This guide outlines a strategic screening cascade designed to efficiently identify and validate compounds with potential therapeutic value across several key areas: oncology, infectious diseases, and kinase-mediated signaling pathways.
Library Design and Synthesis: A General Overview
The power of a chemical library lies in its structural diversity. For our core scaffold, a combinatorial approach is employed to generate a library of distinct molecules. The synthesis strategy hinges on the differential reactivity of the two chlorine atoms and the carboxylic acid group.
-
C4/C6 Substitution: Sequential or direct nucleophilic aromatic substitution reactions are performed with a diverse panel of nucleophiles, including primary and secondary amines, anilines, alcohols, and thiols. This allows for the introduction of a wide array of functional groups, influencing properties like solubility, hydrogen bonding capacity, and steric bulk.
-
Carboxylic Acid Modification: The acetic acid side chain is typically modified in the final steps via standard amide bond coupling or esterification reactions, introducing another layer of diversity.
This systematic approach allows for the generation of a focused library where structure-activity relationships (SAR) can be readily deciphered from the screening data.
The Screening Cascade: A Multi-Tiered Strategy for Hit Discovery
To efficiently interrogate the biological potential of the library, we propose a hierarchical screening workflow. This cascade begins with broad, high-throughput primary screens to identify initial "hits" and progresses to more specific, lower-throughput secondary assays for hit validation and characterization.
Caption: High-level overview of the proposed screening cascade.
Primary Screening: Casting a Wide Net
The objective of the primary screen is to rapidly assess the entire library at a single, relatively high concentration (e.g., 10 µM) to identify compounds exhibiting any significant biological activity.
-
Anticancer Activity: A cell viability assay, such as the MTT assay, is performed against a representative panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon). This provides a broad measure of cytotoxicity.[8]
-
Antimicrobial Activity: A broth microdilution assay is used to assess the library's ability to inhibit the growth of key pathogens, including a Gram-positive bacterium (e.g., Staphylococcus aureus), a Gram-negative bacterium (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).[9][10]
-
Kinase Inhibition: Given that pyrimidine derivatives are well-known kinase inhibitors, the library is screened against a panel of representative protein kinases (e.g., a tyrosine kinase like Src and a serine/threonine kinase like Aurora A).[11][12][13] High-throughput formats like TR-FRET or fluorescence-based ADP detection are ideal.[14][15]
Secondary Screening: Validating and Characterizing Hits
Compounds that meet a predefined activity threshold in the primary screens ("hits") are advanced to secondary assays. These experiments are designed to confirm the initial activity, determine potency, and provide initial insights into the mechanism of action.
-
Anticancer Hits: Dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[16] Further mechanistic studies, such as apoptosis assays (e.g., caspase activation or Annexin V staining), can elucidate the mode of cell death.
-
Antimicrobial Hits: The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth, is precisely determined using a serial dilution method.[17] Subsequently, the Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) can be established to differentiate between static and cidal effects.
-
Kinase Inhibitor Hits: For compounds showing activity against specific kinases, IC₅₀ values are determined. To assess selectivity, these hits are then profiled against a broader panel of kinases. A selective inhibitor is often more desirable as it is likely to have fewer off-target effects.[18][19]
Detailed Experimental Protocols
Scientific integrity requires reproducible and well-controlled experiments. The following are detailed, step-by-step protocols for the key assays in our screening cascade.
Protocol: MTT Cell Viability Assay for Anticancer Screening
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For IC₅₀ determination, plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.
Protocol: Broth Microdilution Assay for Antimicrobial MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid culture medium.[9]
Methodology:
-
Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[9]
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ as an Example)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. This format is suitable for high-throughput screening.[15]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the following components in kinase buffer:
-
Test compound at various concentrations.
-
The specific kinase being tested.
-
The kinase's substrate (peptide or protein).
-
-
Reaction Initiation: Start the reaction by adding ATP at a concentration near its Km value for the specific kinase. The total reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. For IC₅₀ determination, plot the percentage of inhibition against the log of the compound concentration.
Comparative Data Analysis: Interpreting the Results
The following tables present hypothetical data from the screening of a representative subset of our library. These examples are designed to illustrate how data can be compared to identify promising leads.
Table 1: Primary Anticancer Screen - % Cell Viability at 10 µM
| Compound ID | Substitution (C4/C6) | R-Group (Acid) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
|---|---|---|---|---|---|
| DCPA-001 | 4-morpholino / 6-Cl | Amide (propylamine) | 12.5% | 15.8% | 22.1% |
| DCPA-002 | 4-(4-fluoroaniline) / 6-Cl | Amide (propylamine) | 8.9% | 11.2% | 9.7% |
| DCPA-003 | 4-methoxy / 6-Cl | Amide (propylamine) | 88.4% | 91.2% | 85.6% |
| DCPA-004 | 4-(4-fluoroaniline) / 6-Cl | Ester (methyl) | 45.3% | 51.7% | 48.9% |
| Doxorubicin | (Reference Drug) | - | 5.2% | 7.8% | 6.1% |
From this primary data, DCPA-001 and particularly DCPA-002 show significant cytotoxic activity across all cell lines and would be prioritized for IC₅₀ determination. The data suggests that an aromatic amine at C4 (DCPA-002) is more potent than an aliphatic amine (DCPA-001) or an alkoxy group (DCPA-003). It also indicates that an amide linkage on the side chain is preferable to an ester (compare DCPA-002 and DCPA-004).
Table 2: Secondary Anticancer Screen - IC₅₀ Values (µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
|---|---|---|---|
| DCPA-002 | 0.85 | 1.10 | 0.92 |
| Doxorubicin | 0.45 | 0.58 | 0.51 |
DCPA-002 is confirmed as a potent, sub-micromolar anticancer agent, albeit slightly less potent than the reference drug Doxorubicin.
Table 3: Antimicrobial Screening - Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | Substitution (C4/C6) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|---|
| DCPA-015 | 4-(piperazin-1-yl) / 6-Cl | 8 | >128 | >128 |
| DCPA-016 | 4-(thiophen-2-yl) / 6-Cl | 64 | >128 | 32 |
| DCPA-017 | 4,6-bis(morpholino) | >128 | >128 | >128 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 4 |
This data reveals DCPA-015 as a selective inhibitor of Gram-positive bacteria, while DCPA-016 shows weak, broad-spectrum activity. The lack of activity in DCPA-017 suggests that substitution at both C4 and C6 may be detrimental to antimicrobial effects.
Table 4: Kinase Inhibition Profile - IC₅₀ Values (nM)
| Compound ID | Substitution (C4/C6) | Aurora A Kinase | Src Kinase | EGFR |
|---|---|---|---|---|
| DCPA-021 | 4-(3-aminopyrrolidine) / 6-Cl | 15 | 850 | >10,000 |
| DCPA-022 | 4-(2-aminothiazole) / 6-Cl | 250 | 35 | 4,500 |
| Staurosporine | (Reference Drug - Broad) | 20 | 6 | 50 |
This comparison clearly distinguishes two different inhibitor profiles. DCPA-021 is a potent and highly selective inhibitor of Aurora A kinase. In contrast, DCPA-022 is a potent and selective Src kinase inhibitor. Such profiles are highly desirable in drug development to minimize off-target toxicity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic screening cascade presented in this guide—from high-throughput primary screens to detailed secondary validation—provides a robust and efficient pathway for identifying compounds with significant anticancer, antimicrobial, or kinase-inhibitory activities.
The hypothetical data illustrates the power of this comparative approach. By systematically modifying the core scaffold and analyzing the resulting biological activity, clear structure-activity relationships can be established. Promising hits identified through this process, such as the potent Aurora A inhibitor DCPA-021 or the anticancer agent DCPA-002 , would become the starting point for lead optimization programs, involving further chemical modification to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate into preclinical and clinical development.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of C4 and C6 Substituted Quinoline Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of isomers is a cornerstone of rigorous research and development. The quinoline scaffold, a privileged structure in numerous pharmacologically active compounds, frequently presents a significant analytical challenge: differentiating between positional isomers. The placement of a substituent at the C4 versus the C6 position can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. Consequently, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a chemical entity.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of C4 and C6 substituted quinoline isomers, using 4-chloroquinoline and 6-chloroquinoline as a representative case study. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, explaining the causality behind the observed spectral differences and providing field-proven experimental protocols.
The Structural and Electronic Landscape: C4 vs. C6
The key to differentiating C4 and C6 isomers lies in understanding the distinct electronic environments of the quinoline ring system. The quinoline nucleus consists of a benzene ring fused to a pyridine ring.
-
C4 Position: Located on the pyridine ring, the C4 position is directly influenced by the electronegative nitrogen atom (N1). It is situated in a relatively electron-poor (π-deficient) environment. Substituents at this position can exert strong electronic effects on the pyridine ring protons and carbons.
-
C6 Position: Located on the carbocyclic (benzene) ring, the C6 position's electronic environment is more akin to a substituted benzene. It is further removed from the direct influence of the heterocyclic nitrogen.
These fundamental electronic differences are the primary drivers of the distinct spectroscopic characteristics we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between C4 and C6 isomers due to its high sensitivity to the local electronic environment of each proton and carbon nucleus.[1]
Causality of Spectral Differences
The positioning of an electronegative substituent like chlorine induces changes in chemical shifts through two primary mechanisms:
-
Inductive Effects: The electron-withdrawing nature of the chlorine atom decreases the electron density of nearby nuclei, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). This effect is strongest on the carbon atom directly attached to the chlorine and diminishes with distance.
-
Anisotropic Effects: The circulation of π-electrons in the aromatic rings generates a magnetic field. A substituent can alter this circulation and, depending on its position relative to a given proton, can cause either shielding (upfield shift) or deshielding (downfield shift).
In 4-chloroquinoline, the substituent is on the electron-deficient pyridine ring, leading to significant downfield shifts for adjacent protons (H3, H5). In 6-chloroquinoline, the substituent is on the benzenoid ring, primarily affecting the protons of that ring (H5, H7).
Comparative Experimental Data: 4-Chloroquinoline vs. 6-Chloroquinoline
The following tables summarize the key differences observed in the ¹H and ¹³C NMR spectra.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton | 4-Chloroquinoline | 6-Chloroquinoline | Rationale for Key Differences |
| H2 | ~8.8 ppm | ~8.8 ppm | Relatively unaffected, but shows a slight difference due to long-range electronic effects. |
| H3 | ~7.5 ppm | ~7.4 ppm | In the C4 isomer, H3 is ortho to the Cl, but the effect is moderated by the adjacent nitrogen. |
| H5 | ~8.2 ppm | ~8.0 ppm (d, J≈2.5 Hz) | Key Differentiator: In the C4 isomer, H5 experiences strong deshielding due to the "peri" interaction with the C4 substituent. In the C6 isomer, H5 is ortho to the Cl, showing a characteristic downfield shift and doublet splitting from H7. |
| H7 | ~7.7 ppm | ~7.6 ppm (dd) | In the C6 isomer, H7 is para to the Cl, showing a moderate downfield shift. |
| H8 | ~8.1 ppm | ~8.1 ppm | H8 is significantly influenced by the nitrogen lone pair in both isomers, resulting in a similar downfield shift. |
Note: Exact chemical shifts can vary based on solvent and concentration. Data compiled from multiple sources.[2][3][4][5]
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon | 4-Chloroquinoline | 6-Chloroquinoline | Rationale for Key Differences |
| C4 | ~142 ppm | ~136 ppm | Key Differentiator: The ipso-carbon (C4) in 4-chloroquinoline is directly attached to Cl, showing a significant downfield shift due to the inductive effect. |
| C5 | ~129 ppm | ~130 ppm | In the C4 isomer, C5 is ortho to the substituted carbon. In the C6 isomer, it is ortho to the Cl-bearing carbon. |
| C6 | ~127 ppm | ~135 ppm | Key Differentiator: The ipso-carbon (C6) in 6-chloroquinoline shows the characteristic downfield shift. |
| C8a | ~150 ppm | ~148 ppm | The bridgehead carbon shows slight variation due to the different distribution of electron density. |
Note: Data compiled from multiple sources.[3][4][6][7]
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation : Accurately weigh 5-10 mg of the quinoline isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.[8] Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical to ensure full solubility and avoid overlapping signals with the analyte.[8]
-
Instrument Setup : Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire a proton spectrum using a standard pulse sequence. For a sample of this concentration, 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Confirming Composition and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental formula of the isomers. While C4 and C6 isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) can exhibit subtle but reproducible differences.
Causality of Fragmentation Differences
In EI-MS, the molecule is bombarded with high-energy electrons, creating a radical cation (molecular ion, M⁺˙) that is energetically unstable. This ion undergoes fragmentation, and the stability of the resulting fragments dictates the observed pattern. The position of the chlorine atom influences which fragmentation pathways are favored.
For chloroquinolines, a common fragmentation pathway involves the loss of a chlorine radical (Cl•) followed by the loss of hydrogen cyanide (HCN) from the pyridine ring. The relative stability of the intermediate ions can be subtly affected by the initial position of the chlorine, leading to differences in the relative abundances of key fragment ions.
Comparative Experimental Data: 4-Chloroquinoline vs. 6-Chloroquinoline
Both isomers will show a characteristic isotopic pattern for the molecular ion [M]⁺˙ and [M+2]⁺˙ in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Table 3: Comparative Mass Spectrometry (EI) Data
| m/z Value | Ion Identity | 4-Chloroquinoline (Relative Abundance) | 6-Chloroquinoline (Relative Abundance) | Rationale for Key Differences |
| 165 | [M+2]⁺˙ | ~32% | ~32% | Isotopic peak for ³⁷Cl. |
| 163 | [M]⁺˙ | 100% (Base Peak) | 100% (Base Peak) | Molecular ion containing ³⁵Cl. |
| 128 | [M-Cl]⁺ | Prominent | Prominent | Loss of a chlorine radical. |
| 101 | [M-Cl-HCN]⁺ | Observable | Observable | Subsequent loss of HCN from the [M-Cl]⁺ fragment. |
Note: While the major fragments are the same, the relative intensities of smaller fragments may differ slightly. High-resolution MS (HRMS) is crucial for confirming the elemental composition. Data compiled from NIST and PubChem databases.[3][4][9][10]
Experimental Protocol: MS Analysis
Caption: General workflow for Mass Spectrometry analysis.
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. For EI-MS, the sample is often introduced via a direct insertion probe or the gas chromatography (GC) inlet.
-
Ionization : The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam to generate the molecular ions and subsequent fragments.
-
Analysis : The ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : An ion detector records the abundance of each ion, and the data is plotted as a mass spectrum. For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) should be employed.[8]
UV-Visible (UV-Vis) Spectroscopy: A Supporting Technique
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The quinoline ring system has characteristic π → π* transitions. The position of a substituent alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max).
Causality of Spectral Differences
Substitution on the quinoline ring can cause two types of shifts:
-
Bathochromic shift (red shift): A shift to a longer wavelength, indicating a smaller energy gap between the HOMO and LUMO.
-
Hypsochromic shift (blue shift): A shift to a shorter wavelength.
The chlorine atom, with its lone pairs, can participate in resonance, which typically extends the conjugated π-system and results in a bathochromic shift compared to unsubstituted quinoline. The magnitude of this shift will differ depending on whether the substituent is at C4 or C6, as this affects how efficiently the lone pairs can interact with the aromatic system.
Comparative Experimental Data: 4-Chloroquinoline vs. 6-Chloroquinoline
Table 4: Comparative UV-Vis Spectroscopy Data
| Isomer | λ_max (nm) in Ethanol | Rationale for Differences |
| Quinoline (parent) | ~226, ~276, ~313 | Reference π → π* transitions. |
| 4-Chloroquinoline | ~228, ~309, ~322 | The C4-Cl interaction with the pyridine nitrogen and the π-system causes distinct shifts in the absorption bands.[9][11] |
| 6-Chloroquinoline | ~230, ~285, ~320 | The C6-Cl has a more direct influence on the benzenoid portion of the chromophore, leading to a different pattern of bathochromic shifts.[12] |
Note: Data is compiled from various sources and can be solvent-dependent.[2][9][11]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation : Prepare a dilute stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline (blank) spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis : Identify the wavelengths of maximum absorbance (λ_max).
Conclusion
Distinguishing between C4 and C6 substituted quinoline isomers is a critical analytical task that can be reliably achieved through a multi-faceted spectroscopic approach. While Mass Spectrometry confirms the elemental composition and UV-Vis spectroscopy provides supporting evidence, NMR spectroscopy stands as the definitive technique . The significant and predictable differences in the chemical shifts of key protons (notably H5) and carbons (the ipso-carbons C4 and C6) provide an unambiguous structural assignment. By understanding the fundamental electronic differences between the C4 and C6 positions, researchers can confidently interpret their spectroscopic data and ensure the structural integrity of their compounds.
References
-
ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]
-
PubChem, National Institutes of Health. 6-Chloroquinoline. Available at: [Link]
-
PubChem, National Institutes of Health. 4-Chloroquinoline. Available at: [Link]
-
ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Available at: [Link]
-
NIST WebBook. 4-Chloroquinoline. Available at: [Link]
-
SpectraBase. 4-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Available at: [Link]
-
NIST WebBook. Quinoline, 6-chloro-. Available at: [Link]
-
NIST WebBook. 4-Chloroquinoline - UV/Visible spectrum. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
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- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Handling of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: A Guide to Personal Protective Equipment and Disposal
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific breakthroughs safely and efficiently. This guide moves beyond a simple checklist, offering a comprehensive operational plan for the safe handling and disposal of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid. Our approach is grounded in a deep understanding of the compound's potential hazards, derived from its chemical structure, to ensure every procedural recommendation is logical, validated, and prioritizes your safety.
Hazard Profile: An Expert Assessment
The dichloropyrimidine moiety is characteristic of reactive intermediates. Compounds like 4,6-Dichloropyrimidine are known to be corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation and allergic skin reactions.[1][2] The acetic acid group, particularly on a reactive core, can contribute to corrosive properties.[3][4][5] Therefore, we must operate under the assumption that this compound is, at a minimum, a corrosive solid that is harmful if swallowed or inhaled and can cause skin sensitization.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Statement | GHS Category (Inferred) | Rationale |
| Causes severe skin burns and eye damage | Category 1 | Based on the known corrosive nature of structural analogs like 4,6-Dichloropyrimidine and concentrated acetic acid.[1][2][4] |
| Harmful if swallowed, in contact with skin or if inhaled | Category 4 | A common classification for reactive chlorinated heterocyclic compounds.[1][6] |
| May cause respiratory irritation | STOT SE Category 3 | Dusts from acidic and chlorinated organic solids are often irritating to the respiratory tract.[6][7] |
| May cause an allergic skin reaction | Skin Sensitization Cat. 1 | Reactive intermediates containing chlorine and nitrogen are frequently cited as potential skin sensitizers.[1][8] |
The Core of Safety: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment (PPE), it is critical to establish a safe working environment. PPE is the last line of defense, not the first.
-
Primary Engineering Control: All handling of this compound in its solid form or in volatile solvents must be conducted within a certified chemical fume hood. This is non-negotiable and serves to protect you from inhaling harmful dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be located within a 10-second travel distance from the workstation and be free of any obstructions.[7][9]
-
Administrative Controls: Never work alone when handling this compound. Ensure all users are fully trained on the procedures outlined in this guide and are familiar with the location and operation of safety equipment. Do not eat, drink, or smoke in the laboratory.[1][5]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: PPE selection workflow based on laboratory task.
Table 2: PPE Requirements for Handling this compound
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transporting Solid | Chemical Fume Hood | Chemical splash goggles | Double-glove with standard nitrile gloves (min. 4 mil) | Long-sleeved lab coat | Not required if handled exclusively in a fume hood. |
| Preparing Solutions (Dissolving) | Chemical Fume Hood | Chemical splash goggles AND a full-face shield | Heavy-duty nitrile or neoprene gloves over inner nitrile | Chemical-resistant apron over a lab coat | Not required if handled exclusively in a fume hood. |
| Running Reactions / Transfers | Chemical Fume Hood | Chemical splash goggles AND a full-face shield | Heavy-duty nitrile or neoprene gloves over inner nitrile | Chemical-resistant apron over a lab coat | Not required if handled exclusively in a fume hood. |
| Large-Scale Spill Cleanup (>10g) | Evacuate & Ventilate | Chemical splash goggles AND a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl) | Disposable chemical-resistant suit (e.g., Tychem) | Required. Minimum of a full-face respirator with appropriate cartridges or a PAPR.[11] |
-
Inspection: Before donning, meticulously inspect all PPE for signs of degradation, tears, or defects.
-
Donning Sequence:
-
Put on inner nitrile gloves.
-
Don lab coat or chemical-resistant suit.
-
Don chemical-resistant apron, if required.
-
Don respiratory protection, if required, and perform a seal check.
-
Don eye and face protection.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to minimize contamination):
-
Remove outer gloves, peeling them off so they turn inside-out.
-
Remove chemical-resistant apron.
-
Remove lab coat, turning it inside out as it is removed.
-
Remove face shield and goggles from the back.
-
Remove respirator, if worn.
-
Remove inner gloves.
-
IMMEDIATELY wash hands thoroughly with soap and water for at least 20 seconds.[7][8]
-
Operational Plan: Spill Response and Decontamination
Accidents happen, but a robust plan can mitigate their impact. Immediate, correct action is crucial.
Caption: Step-by-step emergency response workflow for a chemical spill.
-
Immediate Actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]
-
-
Spill Cleanup: For small spills (<10g) within a fume hood, trained personnel may proceed. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Cover the spill with a chemical absorbent material suitable for acids.
-
Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container. Use non-sparking tools.[12]
-
Clean the spill area with a detergent solution, followed by a water rinse.
-
All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
-
Disposal Plan: A Lifecycle Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: Unused chemical, contaminated absorbents, and contaminated disposable labware (e.g., weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed. Avoid discharging any amount to the sewer system.[10][11]
-
Contaminated PPE: All disposable PPE used while handling the compound must be considered hazardous. Place gloves, aprons, and other items in the solid hazardous waste container.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic). Store waste containers in a designated secondary containment area away from incompatible materials.[4]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified EHS provider.[9]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers, ensures experimental integrity, and fosters a culture of responsibility.
References
-
GOV.UK. Acetic acid: incident management. [Link]
-
Centers for Disease Control and Prevention (CDC). 2,4,5-T - IDLH. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Safety and Health Guideline for Acetic Acid. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
